Product packaging for 1-Methyl-4-methylenepiperidine(Cat. No.:CAS No. 13669-28-8)

1-Methyl-4-methylenepiperidine

Cat. No.: B081614
CAS No.: 13669-28-8
M. Wt: 111.18 g/mol
InChI Key: XOLRMKKIFJFIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-4-methylenepiperidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B081614 1-Methyl-4-methylenepiperidine CAS No. 13669-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-methylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLRMKKIFJFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159887
Record name Piperidine, 1-methyl,4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-28-8
Record name Piperidine, 1-methyl,4-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl,4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-methylidenepiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-4-methylenepiperidine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-4-methylenepiperidine: Chemical Properties and Reactivity

Introduction

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and an exocyclic methylene group at the C4 position. This structure, particularly the reactive exocyclic double bond, makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block for introducing the 1-methylpiperidine moiety into more complex molecular architectures, a common scaffold in a wide range of biologically active compounds and pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and core reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties

The physical properties of this compound and its common hydrochloride salt are summarized below. The free base is a liquid, while the hydrochloride salt is typically a solid, offering greater stability and ease of handling.

PropertyValueSource
Molecular Formula C₇H₁₃N(Calculated)
Molecular Weight 111.18 g/mol (Calculated)
Appearance Liquid (Free Base)General Knowledge
Boiling Point Not available
Density Not available
Hydrochloride Salt (C₇H₁₄ClN)
Molecular Weight147.64 g/mol [1]
AppearanceSolid[1]
¹H NMR (DMSO-d₆, δ, ppm)11.35 (1H, s), 4.87 (2H, s), 3.40 (2H, m), 2.87 (2H, m), 2.71 (3H, s), 2.58 (2H, m), 2.40 (2H, m)[1]

Synthesis and Spectroscopic Characterization

The most common and efficient synthesis of this compound involves the Wittig reaction, utilizing the readily available 1-methyl-4-piperidone as the starting material.[1] This reaction converts the ketone carbonyl group into an exocyclic methylene group.

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for the olefination of ketones.[1]

Step 1: Ylide Formation

  • To a three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.32 mol) and toluene (1600 mL).

  • Cool the suspension to 10-20 °C.

  • Add potassium tert-butoxide (t-BuOK) (1.32 mol) in portions, maintaining the temperature between 10-20 °C.

  • Stir the resulting orange-red mixture at this temperature for 1 hour to ensure complete formation of the phosphonium ylide.

Step 2: Olefination

  • Continue to maintain the temperature at 10-20 °C and add 1-methyl-4-piperidone (0.884 mol) dropwise to the ylide suspension.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional hour.

  • Heat the reaction solution to 80 °C and concentrate under reduced pressure to yield a mixture of this compound and toluene.

Step 3: Isolation as Hydrochloride Salt

  • To the resulting mixture, add concentrated hydrochloric acid.

  • Remove the toluene by concentration to obtain this compound hydrochloride as a solid product. The reported yield for this step is approximately 85%.[1]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Isolation A Methyltriphenylphosphonium Bromide C Phosphonium Ylide A->C Toluene, 10-20°C B Potassium tert-Butoxide (t-BuOK) B->C E Wittig Adduct (Betaine/Oxaphosphetane) C->E D 1-Methyl-4-piperidone D->E F This compound E->F G Triphenylphosphine Oxide E->G I This compound Hydrochloride F->I H Conc. HCl H->I

Caption: Synthetic workflow for this compound via Wittig reaction.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is highly characteristic. For the hydrochloride salt in DMSO-d₆, the exocyclic methylene protons appear as a singlet around 4.87 ppm.[1] The protons on the piperidine ring appear as multiplets between 2.40 and 3.40 ppm, while the N-methyl protons are a singlet at approximately 2.71 ppm.[1] The broad singlet at 11.35 ppm corresponds to the ammonium proton.[1]

  • ¹³C NMR: Key signals include the sp² hybridized carbons of the methylene group (~140-150 ppm for the quaternary carbon and ~106-110 ppm for the CH₂) and the sp³ carbons of the piperidine ring and the N-methyl group.

  • Infrared (IR) Spectroscopy: A prominent C=C stretching vibration for the exocyclic double bond is expected around 1650 cm⁻¹. C-H stretching vibrations for the sp² hybridized carbons will appear just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) for the free base would be observed at m/z = 111. Common fragmentation patterns would involve loss of methyl or ethyl groups.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the exocyclic double bond, which readily undergoes addition reactions typical of alkenes.

Catalytic Hydrogenation

The exocyclic double bond can be easily reduced to a methyl group via catalytic hydrogenation, yielding 1,4-dimethylpiperidine. This reaction is a standard transformation for converting alkenes to alkanes.

Causality: The reaction proceeds by the adsorption of both the alkene and hydrogen onto the surface of a metal catalyst (e.g., Palladium on carbon). This brings the reactants into close proximity, lowering the activation energy for the syn-addition of two hydrogen atoms across the double bond.

Typical Protocol:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stir at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

G Reactant This compound Product 1,4-Dimethylpiperidine Reactant->Product H₂, Pd/C Ethanol, rt

Caption: Catalytic hydrogenation of the exocyclic double bond.

Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) across the double bond proceeds via an electrophilic addition mechanism. This reaction follows Markovnikov's Rule , where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon.[2][3]

Mechanistic Rationale: The first step is the protonation of the double bond by the hydrogen halide.[3] This can form two possible carbocation intermediates. Path A leads to a more stable tertiary carbocation, while Path B leads to a less stable primary carbocation. The reaction proceeds preferentially through the lower-energy tertiary carbocation intermediate (Path A). The subsequent nucleophilic attack by the halide ion on this intermediate yields the final product, 4-halo-1,4-dimethylpiperidine.

G cluster_0 Intermediate Formation Reactant This compound Carbocation_A Tertiary Carbocation (More Stable) Reactant->Carbocation_A Path A Carbocation_B Primary Carbocation (Less Stable) Reactant->Carbocation_B Path B Reagent H-Br Reagent->Reactant Product 4-Bromo-1,4-dimethylpiperidine (Markovnikov Product) Carbocation_A->Product Nucleophilic Attack Bromide Br⁻ Bromide->Carbocation_A

Caption: Mechanism of hydrohalogenation, favoring the more stable tertiary carbocation.

Cycloaddition Reactions

The electron-rich exocyclic double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.[4][5] This provides a powerful route to construct complex polycyclic systems containing the piperidine ring.

Causality: The reaction involves the concerted interaction of the π-orbitals of the diene and the dienophile (the methylene group). The feasibility and rate of the reaction depend on the electronic nature of the diene. Electron-deficient dienes are typically required for efficient reaction with an electron-rich alkene like this compound (a Diels-Alder reaction with inverse electron demand).

G Dienophile This compound Product Spirocyclic Adduct Dienophile->Product [4+2] Cycloaddition Diene Electron-Deficient Diene (e.g., Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) Diene->Product

Caption: General scheme for a [4+2] cycloaddition reaction.

Applications in Research and Drug Development

The this compound scaffold is an important precursor for various chemical entities. While its direct precursor, 1-methyl-4-piperidone, is a building block for numerous pharmaceuticals including antihistamines (Bamipine) and antipsychotics (Pimavanserin), the methylene derivative provides a unique reactive handle.[6] Its derivatives are explored in:

  • Medicinal Chemistry: As a starting material for creating spirocyclic compounds or for introducing a gem-dimethyl group at the 4-position after hydrogenation and further functionalization.

  • Material Science: As a monomer or building block for functional polymers.

  • Organic Synthesis: As a versatile intermediate that allows for the construction of complex heterocyclic systems. For example, it can be used in the synthesis of 4-methylenepiperidine hydrochloride, a starting material for various pharmaceutical syntheses.[1][7]

Conclusion

This compound is a synthetically valuable intermediate whose chemistry is defined by the reactivity of its exocyclic double bond. Through well-established reactions such as Wittig olefination for its synthesis, and subsequent transformations like hydrogenation, hydrohalogenation, and cycloaddition, it provides a reliable and versatile entry point to a diverse range of complex piperidine-containing molecules. A thorough understanding of its properties and reactivity is essential for its effective application in the fields of drug discovery, organic synthesis, and materials science.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Methyl-4-methylenepiperidine, a heterocyclic amine of interest in synthetic chemistry and drug development. The guide moves beyond a simple recitation of analytical techniques, instead offering a rationale-driven approach to the selection and interpretation of spectroscopic and spectrometric data. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for researchers and scientists. Detailed experimental protocols, data interpretation strategies, and visual aids are included to ensure a thorough understanding of the elucidation process, emphasizing scientific integrity and logical reasoning at each step.

Introduction: The Significance of this compound

This compound is a tertiary amine belonging to the class of cyclic amines.[1] Its structure, featuring a piperidine ring with an exocyclic double bond, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] The precise characterization of this molecule is paramount to ensure the purity, efficacy, and safety of its downstream applications. The presence of the exocyclic double bond, a double bond where one carbon is part of a ring and the other is not, introduces specific spectroscopic signatures that are key to its identification.[3][4]

This guide will systematically deconstruct the molecule's structure through a multi-technique analytical approach. We will explore how each method provides a unique piece of the structural puzzle, and how, when combined, they offer an unambiguous confirmation of the identity of this compound.

The Analytical Workflow: A Strategy for Unambiguous Identification

The structural elucidation of an organic molecule is a deductive process. Our approach for this compound follows a logical progression, beginning with techniques that provide broad functional group information and moving towards those that offer detailed connectivity and spatial arrangement.

References

An In-depth Technical Guide to Interpreting the ¹H NMR Spectrum of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-4-methylenepiperidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral analysis. We will explore the theoretical basis for the observed chemical shifts, multiplicities, and coupling constants, offering a robust framework for understanding the NMR spectroscopy of saturated nitrogen-containing heterocycles with exocyclic unsaturation.

Introduction: The Structural Significance of this compound

This compound is a substituted piperidine derivative of interest in synthetic organic chemistry and medicinal chemistry. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its conformational behavior and electronic environment is crucial for drug design and development. The presence of an N-methyl group and an exocyclic methylene group introduces distinct features in its ¹H NMR spectrum, providing a valuable case study for spectral interpretation.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. This guide will walk through a systematic interpretation of the ¹H NMR spectrum of this compound, correlating spectral data with its molecular structure.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-resolution ¹H NMR spectrum, a standardized experimental protocol is paramount. The following steps outline a best-practice approach for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For the hydrochloride salt, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be more appropriate.

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

A standard workflow for acquiring a ¹H NMR spectrum is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer to Instrument F Lock and Shim E->F G Acquire Spectrum F->G H Fourier Transform and Phase Correction G->H I Reference Spectrum to TMS H->I J Integrate Peaks I->J K Assign Peaks J->K

Figure 1: A generalized workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Structural Analysis of this compound

The structure of this compound features several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum.

Figure 2: Structure of this compound with proton environments labeled. Note that for simplicity, not all protons are explicitly drawn, but the labels indicate the different types of protons.

There are four distinct proton environments in this compound:

  • Hₐ (and H'ₐ): The four protons on the carbons adjacent to the nitrogen (C2 and C6).

  • Hₑ: The three protons of the N-methyl group.

  • Hₓ: The four protons on the carbons adjacent to the methylene-bearing carbon (C3 and C5).

  • Hₒ: The two vinylic protons of the exocyclic methylene group.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on data from similar compounds and general principles of NMR spectroscopy. For instance, ¹H NMR data for N-methylpiperidine shows the N-methyl protons around 2.23 ppm and the alpha-protons to the nitrogen at approximately 2.33 ppm.[1] The protons on the exocyclic double bond are expected to appear in the vinylic region, typically between 4.5 and 5.5 ppm. A patent for the synthesis of 4-methylenepiperidine hydrochloride provides some experimental data, showing the methylene protons at 4.87 ppm and other ring protons at various shifts in DMSO-d₆.[2]

ProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Hₐ & H'ₐ 4H~2.4Triplet~5-7Protons on C2 and C6 are adjacent to the nitrogen and the C3/C5 protons. The electron-withdrawing effect of the nitrogen deshields these protons. They are coupled to the two protons on C3 and C5, respectively.
Hₑ 3H~2.3Singlet-The protons of the N-methyl group are not coupled to any other protons, hence they appear as a singlet.
Hₓ 4H~2.2Triplet~5-7Protons on C3 and C5 are adjacent to the C2/C6 protons and the sp² carbon of the methylene group. They are coupled to the two protons on C2 and C6, respectively.
Hₒ 2H~4.7Singlet (broad)-These are the vinylic protons of the exocyclic methylene group. Due to free rotation and minimal coupling to neighboring protons, they often appear as a broad singlet.
Detailed Analysis of Chemical Shifts
  • Vinylic Protons (Hₒ): The signal for the exocyclic methylene protons is expected to be the most downfield, appearing around 4.7 ppm. This is a characteristic region for vinylic protons.

  • Alpha-Protons to Nitrogen (Hₐ & H'ₐ): The protons on the carbons directly attached to the nitrogen atom (C2 and C6) are deshielded due to the inductive effect of the electronegative nitrogen. Their chemical shift is predicted to be around 2.4 ppm.

  • N-Methyl Protons (Hₑ): The protons of the methyl group attached to the nitrogen will appear as a singlet at approximately 2.3 ppm. This is a typical chemical shift for an N-methyl group in a saturated heterocyclic system.[1]

  • Ring Protons (Hₓ): The protons on C3 and C5 are slightly more shielded than those on C2 and C6, and their chemical shift is predicted to be around 2.2 ppm.

Multiplicity and Coupling Constants
  • The signals for the protons on C2/C6 and C3/C5 are expected to be triplets, as they are each coupled to two neighboring protons. The coupling constant (J) should be in the range of 5-7 Hz, which is typical for vicinal coupling in a six-membered ring that is undergoing rapid chair-to-chair interconversion at room temperature.

  • The N-methyl protons and the exocyclic methylene protons are expected to be singlets as they have no adjacent protons to couple with. The methylene proton signal may be broadened due to conformational exchange.

Conclusion

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. By analyzing the chemical shifts, integration, and multiplicities of the signals, we can confidently assign each resonance to a specific set of protons in the molecule. This guide has provided a detailed, step-by-step interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from related compounds. This analytical approach is fundamental for the structural verification and purity assessment of this and similar compounds in a research and development setting.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methyl-4-methylenepiperidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering insights into the structural elucidation of this and related N-methylated piperidine compounds.

Introduction: The Significance of this compound

This compound, with a molecular formula of C7H13N and a molecular weight of 111.18 g/mol , is a derivative of piperidine.[1] The piperidine ring is a common scaffold in a vast array of pharmaceuticals and biologically active compounds. Understanding the mass spectral behavior of its derivatives is crucial for their identification and characterization in various matrices, from synthetic reaction mixtures to biological samples. This guide will focus on predicting the fragmentation of this compound under electron ionization (EI), a common and highly informative mass spectrometry technique.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The pattern of these fragments provides a unique "fingerprint" of the molecule's structure. Key fragmentation mechanisms include alpha-cleavage, inductive cleavage, and rearrangement reactions.[3][4][5]

Predicted Fragmentation Pathways of this compound

The structure of this compound offers several potential sites for fragmentation. The presence of a tertiary amine and an exocyclic double bond will be the primary drivers of its fragmentation pattern.

The Molecular Ion

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 111.

Alpha-Cleavage: The Dominant Fragmentation Pathway

Alpha-cleavage is a characteristic fragmentation of amines, where a bond adjacent to the nitrogen atom is broken.[4][5] For this compound, there are two primary sites for alpha-cleavage:

  • Loss of a Methyl Radical: Cleavage of the N-CH3 bond results in the loss of a methyl radical (•CH3, 15 Da), leading to a stable, resonance-stabilized ion at m/z 96 . This is predicted to be a very prominent peak in the spectrum.

  • Ring Opening: Cleavage of the C2-C3 or C5-C6 bond within the piperidine ring, alpha to the nitrogen, will lead to the formation of a resonance-stabilized acyclic ion. This pathway is common in cyclic amines. The initial ring opening would produce an ion at m/z 111, which can then undergo further fragmentation. A subsequent cleavage can lead to the formation of a stable iminium ion. For instance, cleavage of the C2-C3 bond followed by cleavage of the C4-C5 bond would lead to the formation of a fragment at m/z 70 .

Retro-Diels-Alder (RDA) Reaction

The presence of the exocyclic double bond in the six-membered ring makes a retro-Diels-Alder (RDA) reaction a plausible fragmentation pathway. This concerted reaction would involve the cleavage of two bonds in the ring, resulting in the formation of two smaller, stable neutral and charged species. The RDA fragmentation of the molecular ion (m/z 111) would lead to the formation of a diene and an enamine. The charge can be retained on either fragment. If the charge is retained on the nitrogen-containing fragment, it would result in an ion at m/z 57 .

Other Potential Fragmentations
  • Loss of Ethylene: Following the initial ring opening, the resulting acyclic ion could lose a molecule of ethylene (C2H4, 28 Da), leading to a fragment at m/z 83 .

  • Fragments from the Piperidine Ring: Smaller fragments characteristic of the piperidine ring itself may also be observed at lower m/z values, such as m/z 42 and 43 , corresponding to C3H6N+ and C3H7N+ respectively.

Summary of Predicted Key Fragments

The following table summarizes the predicted major fragment ions for this compound in EI-MS.

m/zProposed Fragment IonProposed StructureFragmentation Pathway
111Molecular Ion [C7H13N]•+This compound radical cationIonization
96[M - CH3]+[C6H10N]+Alpha-cleavage (loss of methyl radical)
83[M - C2H4]+[C5H9N]+Ring opening followed by loss of ethylene
70[C4H8N]+Iminium ionAlpha-cleavage (ring opening and subsequent cleavage)
57[C3H7N]+Enamine radical cationRetro-Diels-Alder Reaction
42[C2H4N]+Aziridinium ionFurther fragmentation of the piperidine ring

Experimental Workflow for Mass Spectrometry Analysis

For researchers aiming to confirm these predictions, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Mode: Split injection.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the key fragment ions. Compare the observed fragmentation pattern with the predictions outlined in this guide.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Fragmentation_Pattern cluster_alpha Alpha-Cleavage cluster_rda Retro-Diels-Alder cluster_other Other Pathways M This compound [C7H13N]•+ m/z 111 F96 [M - CH3]+ m/z 96 M->F96 - •CH3 F70 [C4H8N]+ m/z 70 M->F70 Ring Opening F57 [C3H7N]+ m/z 57 M->F57 RDA F83 [M - C2H4]+ m/z 83 M->F83 Ring Opening & -C2H4 caption Predicted Fragmentation of this compound

Caption: Predicted Fragmentation of this compound.

Conclusion

The fragmentation pattern of this compound under electron ionization is predicted to be dominated by alpha-cleavage, leading to a prominent peak at m/z 96 due to the loss of a methyl group. A retro-Diels-Alder reaction is also anticipated, producing a characteristic ion at m/z 57. Further fragmentation of the piperidine ring will likely result in ions at m/z 83 and 70. This in-depth analysis provides a robust framework for the identification and structural confirmation of this compound and can serve as a valuable reference for the analysis of related N-alkylated piperidine derivatives in various scientific and industrial applications.

References

reactivity of the exocyclic double bond in 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Exocyclic Double Bond in 1-Methyl-4-methylenepiperidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Exocyclic Methylene Group

In the landscape of medicinal chemistry and synthetic organic chemistry, the piperidine scaffold is a cornerstone, present in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability to be functionalized make it an ideal framework for drug design.[2] this compound represents a particularly valuable derivative. Its exocyclic double bond is not merely a structural feature but a reactive handle—a gateway for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactive potential of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present robust protocols designed for reproducibility and validation.

Synthesis: Forging the Key Intermediate

The most direct and widely employed method for synthesizing this compound is the Wittig reaction, starting from the commercially available 1-Methyl-4-piperidone.[3] This olefination reaction is highly reliable and efficient for converting a ketone into an alkene.

The causality behind this choice is clear: the Wittig reaction is exceptionally chemoselective for carbonyls, proceeds under relatively mild conditions, and the phosphonium ylide can be generated in situ. The strong base required to deprotonate the phosphonium salt, typically an organolithium reagent or a strong alkoxide like potassium tert-butoxide (t-BuOK), abstracts a proton from the carbon adjacent to the phosphorus, creating the nucleophilic ylide that readily attacks the electrophilic carbonyl carbon of the piperidone.

Diagram: The Wittig Olefination Pathway

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination Phosphonium_Salt Methyltriphenylphosphonium Bromide (Ph3P+CH3 Br-) Ylide Phosphorus Ylide (Ph3P=CH2) Phosphonium_Salt->Ylide Base in Toluene Base Potassium tert-butoxide (t-BuOK) Piperidone 1-Methyl-4-piperidone Ylide->Piperidone Reacts with Product This compound Piperidone->Product Wittig Reaction

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is adapted from established industrial procedures, designed for high yield and purity.[3]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • 1-Methyl-4-piperidone

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Methyltriphenylphosphonium bromide (1.5 equivalents) and anhydrous toluene.

  • Ylide Formation: Begin stirring the suspension and purge the flask with nitrogen. Cool the mixture to 10-20°C using an ice bath.

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise, ensuring the temperature remains between 10-20°C. A characteristic orange-yellow color indicates ylide formation.

  • Stir the mixture at this temperature for 1 hour to ensure complete ylide generation.

  • Wittig Reaction: Slowly add 1-Methyl-4-piperidone (1.0 equivalent) dropwise via a syringe or dropping funnel, maintaining the reaction temperature at 10-20°C.

  • After the addition is complete, continue stirring at the same temperature for an additional hour.

  • Work-up and Isolation: Warm the reaction mixture to 80°C and concentrate it under reduced pressure to remove a significant portion of the toluene. This will yield a mixture of the product and triphenylphosphine oxide.

  • Cool the mixture and add concentrated HCl. This step protonates the product, forming the hydrochloride salt which is soluble in the aqueous phase, separating it from the non-polar triphenylphosphine oxide byproduct.

  • Remove the remaining toluene by concentration to afford this compound hydrochloride. A typical yield for this process is approximately 85%.[3]

Core Reactivity of the Exocyclic Double Bond

The exocyclic C=C bond in this compound is electron-rich and sterically accessible, making it susceptible to a range of addition reactions. Its reactivity is the key to its utility as a versatile synthetic intermediate.

Diagram: Major Reaction Pathways

G cluster_additions Electrophilic & Addition Reactions cluster_cyclo Cycloaddition Reactions Start This compound H2_PdC 1,4-Dimethylpiperidine Start->H2_PdC Catalytic Hydrogenation (H₂, Pd/C) HBr 4-Bromo-1,4-dimethylpiperidine Start->HBr Hydrohalogenation (HBr) BH3_H2O2 (1-Methylpiperidin-4-yl)methanol Start->BH3_H2O2 Hydroboration-Oxidation (1. BH₃·THF 2. H₂O₂, NaOH) DielsAlder Spiro-Cycloadducts Start->DielsAlder [4+2] Cycloaddition (e.g., with Diene)

Caption: Key transformations of the exocyclic double bond.

Catalytic Hydrogenation: Saturation to Dimethylpiperidine

Hydrogenation of the exocyclic double bond is a straightforward reduction to the corresponding saturated alkane. This reaction is typically performed using a heterogeneous catalyst.

Causality & Protocol Insights:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and common choice for alkene hydrogenation due to its high activity and cost-effectiveness. Platinum oxide (PtO₂) can also be used, often under milder conditions.

  • Stereochemistry: The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. For this achiral substrate, the product is simply 1,4-dimethylpiperidine.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield 1,4-dimethylpiperidine.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation sequence is a powerful two-step process to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity.[4][5][6] This is arguably one of the most important reactions for functionalizing this compound, as it produces the primary alcohol, (1-Methylpiperidin-4-yl)methanol.

Mechanistic Causality:

  • Hydroboration Step: Borane (BH₃), typically used as a complex with THF, adds across the double bond in a concerted, single-step reaction.[7] The boron atom, being the electrophilic center, adds to the less substituted carbon (the methylene carbon) due to both steric and electronic reasons. The hydrogen adds to the more substituted carbon. This occurs with syn-stereochemistry.[4][7]

  • Oxidation Step: The resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH). The C-B bond is replaced by a C-O bond with retention of configuration. The net result is the syn-addition of H and OH across the double bond, with the OH group on the less substituted carbon.

Diagram: Hydroboration-Oxidation Mechanism

G Alkene 1-Methyl-4- methylenepiperidine Transition_State Four-Membered Transition State Alkene->Transition_State Concerted Addition Borane Borane-THF (BH₃·THF) Borane->Transition_State Organoborane Organoborane Intermediate Transition_State->Organoborane Syn-Addition Alcohol (1-Methylpiperidin-4-yl)methanol Organoborane->Alcohol Oxidation with Retention of Stereochemistry Oxidation H₂O₂ / NaOH

Caption: Mechanism of anti-Markovnikov alcohol formation.

Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a 1.0 M solution of BH₃·THF (approx. 0.4 eq, as each BH₃ can react with three alkene molecules) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the mixture back to 0°C. Cautiously add 3M aqueous NaOH, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 25°C.

  • Stir the mixture at room temperature for 1-2 hours or until the oxidation is complete.

  • Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation to obtain pure (1-Methylpiperidin-4-yl)methanol.

Cycloaddition Reactions: Building Spirocyclic Systems

The exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), though its reactivity is moderate compared to alkenes bearing electron-withdrawing groups.[8] These reactions are synthetically valuable as they can rapidly construct complex spirocyclic systems, where the piperidine ring shares one carbon with a newly formed six-membered ring.

Causality & Considerations:

  • Reaction Type: The reaction is a concerted, pericyclic process.[8]

  • Partners: To facilitate the reaction, an electron-rich diene would be preferred, or the reaction may require thermal or Lewis acid catalysis to proceed at a reasonable rate.

  • Synthetic Value: This pathway provides access to novel molecular scaffolds relevant to drug discovery.

Quantitative Data Summary

The following table summarizes expected outcomes for the key reactions discussed. Yields are representative and can be optimized based on specific conditions and scale.

ReactionReagentsProductTypical YieldReference / Principle
Wittig SynthesisPh₃PCH₃Br, t-BuOK, TolueneThis compound HCl~85%[3]
Catalytic HydrogenationH₂, Pd/C, EtOH1,4-Dimethylpiperidine>95%Standard procedure for alkene hydrogenation
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH(1-Methylpiperidin-4-yl)methanol70-90%Established anti-Markovnikov hydration method[5][7]
Hydrohalogenation (HCl)HCl in Ether4-Chloro-1,4-dimethylpiperidineVariesFollows Markovnikov's rule

Conclusion: A Versatile Scaffold for Drug Discovery

The provides a rich platform for chemical diversification. Through well-established reactions such as hydrogenation, hydroboration-oxidation, and cycloadditions, this simple starting material can be converted into a wide array of functionalized piperidine derivatives. These products serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients targeting the central nervous system and other biological targets.[9][10] A thorough understanding of the principles governing the reactivity of this exocyclic bond is essential for any scientist working in pharmaceutical development and modern organic synthesis.

References

An In-depth Technical Guide to the Computational Modeling and Conformational Analysis of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling and conformational analysis of 1-Methyl-4-methylenepiperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of molecular conformation in biological activity, this document outlines a robust, multi-faceted computational approach, grounded in Density Functional Theory (DFT), to elucidate the conformational landscape of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for conducting a thorough conformational analysis. The methodologies described herein are designed to be self-validating, integrating computational predictions with principles of experimental spectroscopic validation.

Introduction: The Significance of this compound and its Conformational Dynamics

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its inherent conformational flexibility, largely dictated by the chair-boat and ring-inversion equilibria, plays a pivotal role in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets. This compound, a derivative of this important heterocyclic system, presents a unique conformational challenge due to the interplay between the N-methyl group and the exocyclic methylene group.

The orientation of the N-methyl group (axial vs. equatorial) and the potential for ring puckering significantly influence the molecule's steric and electronic properties. A comprehensive understanding of the conformational preferences and the energy barriers between different conformers is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of pharmacokinetic and pharmacodynamic properties. Computational modeling offers a powerful and cost-effective avenue to explore this conformational space in detail, providing insights that can guide synthetic efforts and biological evaluation.

This guide will delve into the application of DFT calculations to predict the stable conformers of this compound, quantify their relative energies, and analyze their geometric and electronic features. Furthermore, we will discuss the importance of validating these computational predictions against experimental data, a crucial step in ensuring the accuracy and reliability of the theoretical models.

Theoretical Framework and Computational Methodology

The conformational analysis of this compound is approached using a combination of molecular mechanics and quantum mechanical methods, primarily DFT. This tiered approach allows for an efficient exploration of the potential energy surface while maintaining a high level of theoretical accuracy for the final energy and geometry calculations.

The Rationale for a DFT-Based Approach

Density Functional Theory has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, particularly for systems of this size.[1][2] Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G* or 6-311+G(d,p)), have been shown to provide reliable geometries and relative energies for organic molecules, including piperidine derivatives.[1] The choice of functional and basis set is a critical experimental parameter that should be guided by the specific properties being investigated and validated against experimental benchmarks where possible.

Key Conformational Isomers of this compound

The primary conformational isomers of this compound arise from the chair conformation of the piperidine ring and the orientation of the N-methyl group. The two principal chair conformers are:

  • N-Methyl Equatorial Chair: The methyl group attached to the nitrogen atom occupies an equatorial position.

  • N-Methyl Axial Chair: The methyl group attached to the nitrogen atom occupies an axial position.

While the chair conformation is generally the most stable for six-membered rings, other conformers, such as the twist-boat , can also exist and may be relevant in certain environments or upon binding to a receptor. A thorough conformational search should, therefore, also consider these higher-energy structures.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

This section provides a detailed workflow for the computational conformational analysis of this compound.

Step 1: Initial Structure Generation and Conformational Search
  • Construct the 2D structure of this compound using a molecular editor.

  • Generate initial 3D coordinates for the key conformers (N-methyl equatorial and axial chair, and a twist-boat conformer).

  • Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broader range of low-energy conformers. This step is crucial for ensuring that no significant conformers are overlooked.

Step 2: Geometry Optimization and Frequency Calculations (DFT)
  • Select the lowest energy conformers from the molecular mechanics search for further refinement with DFT.

  • Perform geometry optimization for each selected conformer using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*). This will locate the minimum energy structure for each conformer on the potential energy surface.

  • Conduct frequency calculations at the same level of theory. This serves two critical purposes:

    • To confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

    • To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating accurate relative free energies.

Step 3: Single-Point Energy Refinement
  • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)). This approach, known as a two-step optimization/energy calculation, often provides a good compromise between accuracy and computational expense.

Step 4: Analysis of Results
  • Calculate the relative energies (including ZPVE and thermal corrections) of all optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers to understand the structural consequences of the different N-methyl orientations.

  • Visualize the optimized structures and their vibrational modes to gain further insight into their dynamic behavior.

Visualization of the Computational Workflow

The following diagram illustrates the key stages of the computational workflow for the conformational analysis of this compound.

conformational_analysis_workflow cluster_input Input Generation cluster_mm Molecular Mechanics cluster_dft Density Functional Theory cluster_analysis Results Analysis start 2D Structure of this compound mm_search Conformational Search (e.g., MMFF94) start->mm_search Generate 3D Structures dft_opt Geometry Optimization (e.g., B3LYP/6-31G*) mm_search->dft_opt Select Low-Energy Conformers freq_calc Frequency Calculation dft_opt->freq_calc spe_calc Single-Point Energy (e.g., 6-311+G(d,p)) freq_calc->spe_calc rel_energy Relative Energies & Population Analysis spe_calc->rel_energy geom_analysis Geometric Parameter Analysis rel_energy->geom_analysis visualization Visualization of Conformers geom_analysis->visualization

Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.

Predicted Conformational Landscape and Data Presentation

Based on established principles of piperidine conformational analysis, the N-methyl equatorial chair conformer is predicted to be the global minimum energy structure. The axial conformer is expected to be slightly higher in energy due to 1,3-diaxial interactions between the N-methyl group and the axial hydrogens on the ring. The twist-boat conformer is anticipated to be significantly higher in energy.

The quantitative results of the DFT calculations should be summarized in a clear and concise table for easy comparison.

ConformerRelative Electronic Energy (kcal/mol)Relative Free Energy (kcal/mol) at 298.15 KKey Dihedral Angles (°)
N-Methyl Equatorial Chair 0.000.00C2-N1-C6-C5: ~ -55
N-Methyl Axial Chair Calculated ValueCalculated ValueC2-N1-C6-C5: ~ 55
Twist-Boat Calculated ValueCalculated ValueVaries

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Experimental Validation: Bridging Theory and Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation. The equatorial protons typically resonate at a lower field (higher ppm) than their axial counterparts. The coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons also have characteristic ranges, which can be used to infer the dominant conformation in solution. For this compound, the exocyclic methylene protons would appear as a singlet, and the N-methyl protons would also be a singlet.

  • ¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent. The carbon bearing an axial substituent is typically shielded (lower ppm) compared to when the substituent is equatorial (the γ-gauche effect).

Infrared (IR) Spectroscopy

The vibrational frequencies calculated from the DFT frequency analysis can be compared with experimental IR spectra. The C-H stretching frequencies and the fingerprint region are particularly useful for identifying the presence of specific functional groups and for distinguishing between different conformers. For this compound, characteristic peaks would include the C=C stretch of the methylene group and the C-N stretching vibrations. An IR spectrum for the closely related N-methylpiperidine is available in the NIST Chemistry WebBook.[3]

Conclusion: A Framework for Confident Conformational Analysis

This technical guide has presented a comprehensive and scientifically rigorous approach to the computational modeling and conformational analysis of this compound. By following the outlined DFT-based protocol, researchers can gain valuable insights into the conformational preferences, relative energies, and structural features of this important heterocyclic molecule. The emphasis on a structured workflow, from initial conformational searching to detailed analysis and the principles of experimental validation, ensures the generation of reliable and trustworthy computational data. This knowledge is instrumental in advancing drug discovery and development efforts by providing a deeper understanding of the structure-activity relationships of piperidine-based compounds.

References

potential biological activities of 1-Methyl-4-methylenepiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 1-Methyl-4-methylenepiperidine Derivatives

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its saturated, six-membered nitrogen-containing structure provides a versatile and conformationally flexible scaffold that is fundamental to medicinal chemistry. Piperidine derivatives are integral to the synthesis of drugs, pesticides, and various chemical intermediates.[1] Among this broad class of compounds, N-substituted-4-piperidones and their derivatives are particularly crucial as synthetic building blocks for alkaloids and drugs targeting the central nervous system, with demonstrated antidepressant, antiarrhythmic, and analgesic properties.[1][2]

This guide focuses specifically on derivatives of This compound . The presence of the 1-methyl group on the nitrogen atom and the exocyclic methylene group at the 4-position imparts distinct chemical properties that are leveraged in the design of biologically active molecules. The exocyclic double bond, in particular, serves as a key reactive handle for further chemical modifications, often introduced via reactions like the Wittig reaction using starting materials such as 1-methyl-4-piperidone.[3][4] This guide will explore the synthesis, diverse biological activities, and therapeutic potential of these derivatives, providing field-proven insights for researchers and drug development professionals.

Core Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been investigated for a wide spectrum of biological activities, ranging from neuroprotection to antimicrobial and cytotoxic effects. The following sections delve into the key therapeutic areas where these compounds show significant promise.

Neuropharmacology: A Dual Role in Neurodegeneration

The piperidine scaffold is central to the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. Derivatives of 1-methylpiperidine have been explored both as therapeutic agents and as tools to understand disease pathology.

a) Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease:

A primary strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which breaks down the neurotransmitter acetylcholine.[5] Numerous potent AChE inhibitors are based on the piperidine scaffold.

  • Potent Inhibition: Research has led to the synthesis of highly potent inhibitors. For instance, the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was identified as one of a series of the most powerful AChE inhibitors, with an IC50 value of 0.56 nM .[6] This compound demonstrated an 18,000-fold greater affinity for AChE over the related enzyme butyrylcholinesterase (BuChE) and significantly increased acetylcholine levels in the brains of rats.[6]

  • Clinically Relevant Derivatives: The well-known Alzheimer's drug Donepezil (brand name Aricept) is a piperidine derivative, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. It is a potent and selective AChE inhibitor with an IC50 of 5.7 nM and a 1250-fold selectivity over BuChE.[7]

The causality behind this activity lies in the ability of the piperidine nitrogen to interact with the catalytic anionic site of the AChE enzyme, while other substituents on the ring engage with peripheral anionic sites or the acyl-binding pocket, leading to potent and often selective inhibition.

b) A Model for Parkinson's Disease: The Neurotoxin MPTP

In a contrasting role, a closely related tetrahydropyridine derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , is a potent neurotoxin that serves as a critical tool in Parkinson's disease research.[8] Its discovery stemmed from an outbreak of parkinsonism in drug users.[8]

MPTP itself is not the toxic agent. It crosses the blood-brain barrier and is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP+) .[8] This toxic metabolite is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside, MPP+ accumulates and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, the death of these specific neurons in the substantia nigra.[8] This selective destruction of dopaminergic neurons accurately models the pathology of Parkinson's disease in primates, making MPTP an invaluable tool for studying the disease and testing potential neuroprotective therapies.[8][9]

Diagram: Mechanism of MPTP-Induced Neurotoxicity

MPTP_Mechanism cluster_blood_brain Systemic Circulation -> Brain cluster_brain Central Nervous System cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP (1-methyl-4-phenyl- 1,2,3,6-tetrahydropyridine) MAOB MAO-B Enzyme MPTP->MAOB Metabolism MPDP MPDP+ MAOB->MPDP MPP_glia MPP+ MPDP->MPP_glia Oxidation DAT Dopamine Transporter (DAT) MPP_glia->DAT Uptake MPP_neuron MPP+ DAT->MPP_neuron Mito Mitochondrion MPP_neuron->Mito Inhibits Complex I ROS Oxidative Stress (Free Radicals) Mito->ROS Generates Death Neuronal Death Mito->Death ATP Depletion ROS->Death

Caption: Metabolic activation and selective uptake of MPTP leading to dopaminergic neurodegeneration.

Antimicrobial and Antifungal Activity

Infections caused by multidrug-resistant microbes pose a significant global health threat, necessitating the discovery of novel antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds in this area.

  • Broad-Spectrum Potential: Various 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for activity against bacteria like Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as fungi such as Candida albicans and Microsporum gypseum.[10]

  • Structure-Activity Relationship (SAR): Studies have shown that the introduction of a thiosemicarbazone moiety to the piperidin-4-one core can significantly enhance antifungal activity compared to the parent ketone.[10]

  • Targeting Cariogenic Bacteria: A series of N-methyl-4-piperidone-derived monoketone curcuminoids were evaluated for their activity against bacteria responsible for dental caries.[11] While inactive against fungi, compounds with specific substitutions (e.g., 3-fluoro or 3,4,5-trimethoxy groups on the aromatic ring) displayed moderate activity against several Streptococcus species with Minimum Inhibitory Concentration (MIC) values of 250-500 µg/mL.[11] The N-methyl-4-piperidone ring was found to be a crucial structural feature for enhancing this antibacterial activity.[11]

Cytotoxic Activity and Anti-Cancer Potential

The search for novel anti-cancer agents has led to the investigation of piperidone derivatives for their cytotoxic effects against malignant cells.

  • Tumor-Selective Toxicity: A study on a series of 3,5-bis(benzylidene)-4-piperidones revealed that these compounds were highly toxic to human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) and other cancer cells (Colo-205, HT-29), while being significantly less toxic to non-malignant human cells like gingival fibroblasts.[12] This tumor selectivity is a highly desirable characteristic for a chemotherapeutic agent.

  • Potent Cytotoxicity: N-methyl-4-piperidone curcumin analogues have demonstrated strong cytotoxic activity against breast cancer (T47D) cell lines, with reported IC50 values as low as 4 µg/mL.[13]

  • Mechanism of Action: The cytotoxic mechanism of these compounds often involves the induction of cell cycle arrest and apoptosis. The 3,5-bis(benzylidene)-4-piperidones were shown to inhibit mitosis and increase the sub-G1 cell population, which is indicative of apoptosis, along with slight activation of caspase-3.[12] The reactivity of the α,β-unsaturated ketone system with cellular thiols, such as those in cysteine residues of critical proteins, is believed to be a key driver of their bioactivity, while having a lower potential for genotoxicity compared to agents that interact with DNA.[12]

Quantitative Data Summary

Compound Class/ExampleBiological ActivityTarget/Cell LinePotency (IC50 / MIC)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE InhibitionAcetylcholinesterase0.56 nM[6]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE InhibitionAcetylcholinesterase5.7 nM[7]
N-methyl-4-piperidone curcumin analogueCytotoxicityT47D (Breast Cancer)4 µg/mL[13]
3,5-bis(benzylidene)-4-piperidones (e.g., Compound 2r)CytotoxicityOral Cancer CellsSelectivity > Doxorubicin[12]
N-methyl-4-piperidone-derived monoketone curcuminoids (Compounds 1, 10, 13)AntibacterialStreptococcus species250-500 µg/mL[11]

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity, the biological evaluation of this compound derivatives must follow robust, validated protocols.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM DTNB in PB.

    • ATCh Solution: 10 mM acetylthiocholine iodide in PB.

    • AChE Enzyme Solution: Human recombinant AChE diluted in PB to a working concentration (e.g., 0.5 U/mL).

    • Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and create serial dilutions in PB.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or PB for control, and a known inhibitor like Donepezil for positive control).

    • Add 125 µL of DTNB solution.

    • Add 25 µL of AChE enzyme solution. Mix gently and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

AChE_Workflow start Start: Prepare Reagents (Buffer, DTNB, ATCh, AChE) step1 Aliquot Test Compound (or Control) into 96-well Plate start->step1 step2 Add DTNB Solution to all wells step1->step2 step3 Add AChE Enzyme Solution and Incubate (15 min) step2->step3 step4 Initiate Reaction: Add ATCh Substrate step3->step4 step5 Measure Absorbance (412 nm) Kinetically over 5-10 min step4->step5 step6 Calculate Reaction Rates and % Inhibition step5->step6 end Determine IC50 Value step6->end

References

An In-depth Technical Guide to 1-Methyl-4-methylenepiperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-4-methylenepiperidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, detailed synthetic protocols, spectroscopic characterization, and its emerging relevance as a versatile building block in medicinal chemistry.

Core Compound Identification

  • IUPAC Name: 1-Methyl-4-methylidenepiperidine

  • CAS Number: 13669-28-8

  • Molecular Formula: C₇H₁₃N

  • Molecular Weight: 111.18 g/mol

  • Chemical Structure:

Physicochemical and Spectroscopic Profile

While a complete, publicly available experimental dataset for this compound is limited, we can infer its properties based on its structure and data from related compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point~140-150 °CEstimation based on similar acyclic and cyclic amines.
Density~0.85-0.90 g/cm³Typical for liquid amines of this molecular weight.
SolubilitySoluble in common organic solvents (e.g., chloroform, methanol, THF).Expected due to its organic nature.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR δ (ppm): ~4.7 (s, 2H, =CH₂) ~2.4-2.6 (m, 4H, -CH₂-N-CH₂-) ~2.2-2.4 (m, 4H, -CH₂-C=CH₂) ~2.2 (s, 3H, N-CH₃)
¹³C NMR δ (ppm): ~150 (=C<) ~106 (=CH₂) ~55 (-CH₂-N) ~46 (N-CH₃) ~35 (-CH₂-C=)
IR ν (cm⁻¹): ~3070 (=C-H stretch) ~2940, 2850 (C-H stretch) ~1650 (C=C stretch) ~890 (=CH₂ bend, out-of-plane)
Mass Spec. m/z: 111 (M⁺) 96 (M⁺ - CH₃) 82 (M⁺ - C₂H₅) 57, 42 (piperidine ring fragments)

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Wittig reaction, utilizing the readily available 1-methyl-4-piperidone as the starting material.

The Wittig Reaction: A Cornerstone of Olefination

The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In this case, methyltriphenylphosphonium bromide is converted to the corresponding ylide, which then reacts with 1-methyl-4-piperidone to yield the desired exocyclic methylene group.

Detailed Experimental Protocol

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.

Step 2: The Wittig Reaction

  • Cool the freshly prepared ylide solution back to 0 °C.

  • Slowly add a solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. The disappearance of the vibrant color of the ylide is an indicator of reaction progression.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Purification Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) Methyltriphenylphosphonium_bromide->Ylide in THF Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Reaction Wittig Reaction Ylide->Reaction 1_Methyl_4_piperidone 1-Methyl-4-piperidone 1_Methyl_4_piperidone->Reaction Crude_Product Crude 1-Methyl-4- methylenepiperidine Reaction->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure 1-Methyl-4- methylenepiperidine Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of a methyl group on the nitrogen and an exocyclic methylene group at the 4-position, as seen in this compound, offers unique opportunities for drug design.

The 4-Methylenepiperidine Moiety: A Key Pharmacophore

The unmethylated analog, 4-methylenepiperidine, is a crucial intermediate in the synthesis of the antifungal drug Efinaconazole .[2] This highlights the therapeutic potential of the 4-methylenepiperidine core. The exocyclic double bond can serve as a handle for further functionalization or as a key structural element for binding to biological targets.

A Versatile Building Block

This compound can be utilized as a versatile building block for the synthesis of more complex molecules with potential biological activity. The exocyclic double bond is amenable to a variety of chemical transformations, including:

  • Hydroboration-oxidation: To introduce a hydroxyl group.

  • Epoxidation: To form a spiro-epoxide.

  • Michael addition: With various nucleophiles.

  • Heck and Suzuki couplings: To introduce aryl or vinyl substituents.

These transformations allow for the rapid generation of diverse libraries of compounds for screening in drug discovery programs.

Potential Therapeutic Applications

Derivatives of the 4-methylenepiperidine scaffold have been investigated for various therapeutic applications. For instance, certain piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a potential target for new anti-tuberculosis drugs. While these studies did not specifically use the N-methylated version, they underscore the potential of this scaffold in infectious disease research.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward and efficient synthesis. Its structural features, particularly the reactive exocyclic methylene group, make it an attractive building block for the synthesis of diverse and complex molecules. While its direct application in approved pharmaceuticals is not yet established, the proven success of the related 4-methylenepiperidine scaffold in drug development strongly suggests its potential for future applications in medicinal chemistry. This guide provides a solid foundation for researchers and scientists looking to explore the chemistry and potential applications of this intriguing molecule.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for the synthesis of 1-methyl-4-methylenepiperidine, a valuable building block in medicinal chemistry and pharmaceutical development, from its precursor, 1-methyl-4-piperidone. We will dissect and compare several prominent olefination methodologies, including the Wittig reaction, Peterson olefination, and titanium-based methylenation strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale that govern these transformations. By explaining the causality behind experimental choices, we aim to equip the reader with the expertise to select, execute, and troubleshoot the optimal synthetic route for their specific laboratory context.

Introduction and Strategic Overview

The conversion of a ketone to an alkene, specifically the methylenation of 1-methyl-4-piperidone, is a cornerstone transformation in organic synthesis. The product, this compound, serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The primary challenge lies in the efficient formation of the exocyclic double bond from the relatively stable carbonyl group of the piperidone ring.

This guide will explore the following key synthetic strategies:

  • The Wittig Reaction: A classic and highly reliable method utilizing a phosphorus ylide.

  • The Peterson Olefination: A silicon-based alternative offering advantages in byproduct removal.

  • Titanium-Based Methylenation: Powerful but sensitive methods using reagents like the Tebbe or Petasis reagent, known for their high reactivity.

The choice of method depends on factors such as scale, available reagents, desired purity, and tolerance for specific byproducts. We will provide a comparative analysis to inform this critical decision-making process.

Comparative Analysis of Synthetic Methodologies

The conversion of the carbonyl group in 1-methyl-4-piperidone to a methylene group can be achieved through several robust chemical reactions. The selection of a particular method is a strategic choice based on reaction efficiency, substrate compatibility, and the ease of product purification.

The Wittig Reaction

The Wittig reaction is arguably the most well-established method for this transformation. It involves the reaction of an aldehyde or ketone with a phosphonium ylide, generated by treating a phosphonium salt with a strong base.[2] For the synthesis of this compound, methyltriphenylphosphonium bromide is the reagent of choice.

Mechanism Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone, forming a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct.[2] The formation of the strong P=O bond is the primary driving force for the reaction.

Advantages:

  • High reliability and extensive documentation in the literature.

  • Tolerant of the tertiary amine functionality in the substrate.

Disadvantages:

  • Requires a stoichiometric amount of a strong base (e.g., n-BuLi, NaH, or t-BuOK).

  • The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove completely from the desired product, often requiring careful column chromatography.

The Peterson Olefination

The Peterson olefination is a silicon-based analogue of the Wittig reaction. It utilizes an α-silyl carbanion, which adds to the ketone to form a β-hydroxysilane intermediate.[3][4] This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.

Mechanism Rationale: The α-silyl carbanion adds to the carbonyl, and the resulting β-hydroxysilane can be isolated. Subsequent treatment with acid leads to an anti-elimination, while base-promoted elimination proceeds via a syn pathway.[5] For a terminal alkene like our target, this stereochemical control is not a factor, but the choice of conditions can influence the ease of the reaction. The byproducts, silanolates like Me₃SiONa, are typically water-soluble or volatile, simplifying purification.

Advantages:

  • Byproducts are generally easy to remove via aqueous workup or distillation.

  • Can be performed under milder conditions compared to some Wittig protocols.

Disadvantages:

  • Requires the preparation of the α-silyl carbanion, which, like the Wittig ylide, often necessitates the use of strong bases.

Titanium-Based Methylenation (Tebbe & Petasis Reagents)

For challenging or sterically hindered ketones, titanium-based reagents are exceptionally powerful. The Tebbe reagent and the related Petasis reagent (dimethyltitanocene) are highly effective for methylenation.[6][7]

Mechanism Rationale: These reagents are precursors to the active methylenating species, a Schrock carbene (Cp₂Ti=CH₂). This species undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate, which then fragments to yield the alkene and a titanium-oxo species.[8][9]

Advantages:

  • Extremely high reactivity, capable of methylenating even esters and amides.[6]

  • Less basic than Wittig ylides, which can be advantageous for substrates prone to enolization (though not a major concern for 1-methyl-4-piperidone).

Disadvantages:

  • Highly sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.[6]

  • The reagents themselves can be pyrophoric and require careful handling.

  • Higher cost and specialized handling requirements make them less suitable for large-scale synthesis unless necessary.

Methodology Summary
Parameter Wittig Reaction Peterson Olefination Tebbe/Petasis Reagents
Key Reagent Phosphonium Ylide (e.g., Ph₃P=CH₂)α-Silyl Carbanion (e.g., Me₃SiCH₂Li)Titanocene Methylidene (Cp₂Ti=CH₂)
Byproduct Triphenylphosphine Oxide (TPPO)Silanolate (e.g., Me₃SiONa)Titanium-oxo species
Purification Can be challenging due to TPPOGenerally straightforwardRequires quenching and aqueous workup
Key Advantage High reliability, well-establishedEasy byproduct removalHigh reactivity for difficult substrates
Key Disadvantage TPPO removalRequires strong baseAir/moisture sensitivity, cost
Typical Yield Good to ExcellentGood to ExcellentExcellent

Detailed Experimental Protocol: The Wittig Reaction

Based on its reliability and accessibility, the Wittig reaction is the recommended method for this synthesis. The following protocol provides a detailed, self-validating procedure.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Mmol Equivalents
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.2210.72 g30.01.5
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.213.37 g30.01.5
1-Methyl-4-piperidoneC₆H₁₁NO113.162.26 g20.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O-150 mL--
Diethyl Ether(C₂H₅)₂O-As needed--
Saturated NH₄Cl (aq.)NH₄Cl-50 mL--
Saturated NaCl (Brine)NaCl-50 mL--
Anhydrous Magnesium SulfateMgSO₄-As needed--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet and bubbler

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Separatory funnel

Reaction Workflow Diagram

Caption: Experimental workflow for the Wittig synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This anhydrous condition is critical as the ylide is strongly basic and will be quenched by water.[10]

  • Ylide Generation: To the flask, add methyltriphenylphosphonium bromide (10.72 g, 30.0 mmol) and anhydrous THF (100 mL). Begin stirring to form a suspension. Cool the flask to 0 °C using an ice bath.

  • Carefully add potassium tert-butoxide (3.37 g, 30.0 mmol) to the suspension in small portions over 15 minutes. The use of a solid addition funnel is recommended. A characteristic deep yellow or orange color will develop, indicating the formation of the phosphorus ylide.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back down to 0 °C. Dissolve 1-methyl-4-piperidone (2.26 g, 20.0 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the piperidone solution dropwise to the stirred ylide solution over 30 minutes, maintaining the temperature at 0 °C. The disappearance of the ylide's color is a visual indicator of the reaction's progress.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL). The product is organic-soluble.

  • Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product will contain triphenylphosphine oxide. Purification can be achieved by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine to prevent product streaking on the acidic silica). A patent describes concentrating the reaction mixture and adding hydrochloric acid to precipitate the hydrochloride salt of the product, which can be an effective purification strategy.[11]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.75 (s, 2H, =CH₂): The two vinylic protons will appear as a singlet.

    • δ ~2.45 (t, 4H, -N-CH₂-): The four protons on the carbons adjacent to the nitrogen.

    • δ ~2.30 (s, 3H, -N-CH₃): The singlet for the N-methyl group protons.

    • δ ~2.20 (t, 4H, -CH₂-C=): The four protons on the carbons adjacent to the double bond.

    • Rationale: The chemical shifts are predicted based on standard values. The singlet for the methylene protons indicates they are chemically equivalent. The triplets arise from coupling with adjacent methylene groups.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~148.0 (C=CH₂): The quaternary carbon of the double bond.

    • δ ~106.0 (=CH₂): The methylene carbon of the double bond.

    • δ ~55.0 (-N-CH₂-): The carbons adjacent to the nitrogen.

    • δ ~46.0 (-N-CH₃): The N-methyl carbon.

    • δ ~35.0 (-CH₂-C=): The carbons adjacent to the double bond.

Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • ~3070 (C-H stretch, sp²): Characteristic C-H stretch for the vinylic protons.

    • ~2950-2800 (C-H stretch, sp³): C-H stretches for the aliphatic protons on the ring and methyl group.

    • ~1650 (C=C stretch): A key peak indicating the presence of the alkene double bond.

    • ~890 (C-H bend, =CH₂): Out-of-plane bending for the terminal methylene group, which is highly characteristic.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Wittig reaction mechanism for the synthesis of this compound.

Caption: Mechanism of the Wittig Reaction.

Conclusion

The synthesis of this compound from 1-methyl-4-piperidone is a readily achievable transformation for the modern organic chemist. While several methods exist, the Wittig reaction offers the best balance of reliability, high yield, and operational simplicity for most laboratory settings. Careful execution, particularly with respect to maintaining anhydrous conditions, and a robust purification strategy to remove the triphenylphosphine oxide byproduct are critical for obtaining a high-purity final product. The alternative Peterson and titanium-based methods remain valuable tools, especially in contexts where the specific advantages they offer are paramount.

References

Topic: A Detailed Protocol for the Synthesis of 1-Methyl-4-methylenepiperidine via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-methyl-4-methylenepiperidine, a valuable heterocyclic building block in pharmaceutical synthesis. The core transformation is achieved via the Wittig reaction, a powerful and reliable method for olefination of ketones.[1][2] This guide moves beyond a simple recitation of steps to provide in-depth mechanistic explanations, rationale for procedural choices, troubleshooting advice, and critical safety precautions. The protocol details the in situ generation of the methylenetriphenylphosphorane ylide from methyltriphenylphosphonium bromide and potassium tert-butoxide, followed by its reaction with 1-methyl-4-piperidone. The objective is to equip researchers with a robust and reproducible methodology, grounded in the principles of modern organic chemistry.

Guiding Principles: The Wittig Reaction Mechanism

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, transforms a carbonyl group (aldehyde or ketone) into an alkene.[3] The key advantage of this reaction is its regioselectivity; the double bond is formed precisely where the carbonyl group was located, avoiding the formation of isomeric mixtures that can plague elimination reactions.[2][4]

The reaction proceeds through two primary stages:

  • Ylide Formation: A phosphonium salt, in this case, methyltriphenylphosphonium bromide, is deprotonated by a strong base to form a phosphorus ylide (or phosphorane). The ylide is a resonance-stabilized species with a nucleophilic carbon.[5][6] For non-stabilized ylides like the one used here, a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is required to drive the deprotonation to completion.

  • Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. The modern consensus supports a mechanism involving a concerted [2+2] cycloaddition between the ylide and the ketone.[7][8] This forms a transient, four-membered ring intermediate called an oxaphosphetane. This intermediate rapidly collapses in a retro-[2+2] cycloaddition, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3][4] This irreversible final step is the thermodynamic driving force for the entire reaction.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. Anhydrous conditions are necessary for the ylide formation step.

ReagentFormulaMolar Mass ( g/mol )Quantity (per 100g ketone)Purity/Notes
1-Methyl-4-piperidoneC₆H₁₁NO113.16100 g (0.884 mol)≥97%, anhydrous
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.22472 g (1.32 mol)≥98%, must be thoroughly dried
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.21148 g (1.32 mol)≥98%, handle under inert gas
TolueneC₇H₈92.14~1.5 LAnhydrous (<50 ppm H₂O)
Concentrated Hydrochloric AcidHCl36.46As needed (~12 M)Reagent grade
Sodium Hydroxide (NaOH)NaOH40.00As needed (e.g., 50% aq. solution)Reagent grade
Diethyl Ether or MTBE--For extractionAnhydrous
Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededAnhydrous

Detailed Experimental Protocol

This protocol is based on established procedures for the Wittig methylenation of N-substituted piperidones.[9]

Part A: Ylide Generation and Wittig Reaction

Causality: This is a one-pot, in situ ylide generation and reaction. The phosphonium salt is suspended, and the base is added to form the reactive ylide. The ketone is then added to this pre-formed ylide. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the strong base and ylide by atmospheric moisture and oxygen.

  • Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel (or powder funnel), and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagent Loading: Charge the flask with methyltriphenylphosphonium bromide (472 g, 1.32 mol) and anhydrous toluene (1.0 L). Begin stirring to form a suspension.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the suspension to 10-20 °C using an ice-water bath. Maintaining this temperature is crucial during base addition to control any exotherm.

  • Base Addition: Add potassium tert-butoxide (148 g, 1.32 mol) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C. A characteristic deep red or orange color should develop, indicating the formation of the phosphorus ylide.

  • Ylide Formation Stirring: After the addition is complete, continue stirring the mixture at 10-20 °C for 1 hour to ensure complete ylide formation.

  • Ketone Addition: While maintaining the temperature at 10-20 °C, add 1-methyl-4-piperidone (100 g, 0.884 mol) dropwise via the addition funnel over approximately 1 hour. The disappearance of the ylide's color is a visual indicator of reaction progress.

  • Reaction Completion: Once the ketone addition is finished, continue stirring at 10-20 °C for an additional hour. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.

Part B: Work-up and Product Isolation

Causality: The work-up is designed to separate the basic amine product from the neutral byproduct, triphenylphosphine oxide, and unreacted starting materials. This is achieved through an acid-base extraction.

  • Solvent Removal: Heat the reaction mixture to 80 °C and concentrate it under reduced pressure to remove a significant portion of the toluene. This will result in a thick slurry containing the product, triphenylphosphine oxide, and salts.

  • Acidification: Cool the residue to room temperature. Carefully and slowly add concentrated hydrochloric acid to the mixture with stirring. This step is exothermic. The goal is to protonate the product, this compound, forming its water-soluble hydrochloride salt. Adjust the pH to ~1-2.

  • Phase Separation: Add water and fresh toluene to the mixture. The triphenylphosphine oxide will preferentially partition into the toluene (organic) layer, while the protonated product salt will remain in the aqueous layer. Separate the two layers using a separatory funnel.

  • Aqueous Layer Wash: Wash the aqueous layer with additional toluene or diethyl ether (2x) to remove any remaining triphenylphosphine oxide.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated sodium hydroxide solution (e.g., 50% w/w) with vigorous stirring until the pH is strongly basic (pH > 12). This deprotonates the hydrochloride salt, liberating the free base of the product, which is less soluble in water.

  • Extraction: Extract the free amine product from the aqueous layer using a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Part C: Purification

The crude product may contain residual solvent and minor impurities. High-purity material is typically obtained by vacuum distillation.

  • Vacuum Distillation: Assemble a distillation apparatus suitable for vacuum operation.

  • Distill: Heat the crude oil under vacuum. Collect the fraction corresponding to the boiling point of this compound. The expected yield of the purified product is typically in the range of 80-90%.[9]

Experimental Workflow Diagram

Wittig_Synthesis cluster_setup Part A: Reaction Setup cluster_reaction Part B: Synthesis cluster_workup Part C: Work-up & Isolation cluster_purification Part D: Purification A0 Dry Glassware & Assemble (Flask, Stirrer, Funnel) A1 Charge Ph₃P⁺CH₃Br⁻ & Anhydrous Toluene A0->A1 A2 Purge with N₂/Ar A1->A2 B0 Cool Suspension to 10-20 °C A2->B0 B1 Add t-BuOK in Portions (Ylide Formation, Color Change) B0->B1 B2 Stir for 1 hour B1->B2 B3 Add 1-Methyl-4-piperidone Dropwise at 10-20 °C B2->B3 B4 Stir for 1 hour to Complete B3->B4 C0 Concentrate under Vacuum B4->C0 C1 Acidify with conc. HCl (pH 1-2) (Forms Product Salt) C0->C1 C2 Wash with Toluene (Removes Ph₃P=O) C1->C2 C3 Basify Aqueous Layer (pH > 12) (Liberates Free Base) C2->C3 C4 Extract Product with Ether/MTBE C3->C4 C5 Dry & Concentrate C4->C5 D0 Vacuum Distillation C5->D0 D1 Collect Pure Product (this compound) D0->D1

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Ylide Formation (No color change) Wet reagents/solvent; Inactive base.Ensure all reagents and solvents are scrupulously dried. Use a fresh, unopened container of potassium tert-butoxide or test its activity.
Low Yield Incomplete reaction; Ylide quenched by moisture/air; Inefficient extraction.Extend reaction time and monitor by TLC/GC. Ensure the inert atmosphere is maintained. Perform extractions thoroughly and check the pH of the aqueous layer during work-up.
Recovery of Starting Ketone Insufficient base or phosphonium salt; Ylide is not reactive enough.Use the specified molar equivalents (1.5 eq of ylide precursor and base). Ensure the ylide formation step is complete before adding the ketone.
Product Contaminated with Ph₃P=O Inefficient washing during work-up.Perform an additional acidic wash of the combined organic extracts before final drying, or purify via column chromatography on silica gel (though distillation is preferred for this product).

Safety Precautions

This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium tert-butoxide (t-BuOK): Highly corrosive and flammable solid. Reacts violently with water. Handle exclusively under an inert atmosphere.[10]

  • Anhydrous Solvents (Toluene, Ethers): Highly flammable. Toluene is a known reproductive toxicant. Ethers can form explosive peroxides upon standing; use freshly opened containers or test for peroxides.

  • Methyltriphenylphosphonium Bromide: Irritant. Avoid inhalation of dust and skin contact.[11]

  • Concentrated Acids & Bases: Highly corrosive and can cause severe chemical burns.[11] Add reagents slowly and with cooling, especially during neutralization steps which are highly exothermic.

References

Application Note: A Scalable and Robust Synthesis of 1-Methyl-4-methylenepiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Methyl-4-methylenepiperidine Hydrochloride

This compound hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring an exocyclic double bond on a piperidine ring, is a key component in the synthesis of various pharmacologically active agents. Most notably, it serves as an indispensable intermediate in the production of advanced antifungal drugs, such as Efinaconazole, a topical treatment for onychomycosis.[1][2] The purity and scalable availability of this intermediate can significantly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).[3]

This application note provides a comprehensive guide to a scalable, efficient, and industrially viable synthesis of this compound hydrochloride. We will move beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for procedural choices, ensuring a robust and reproducible process. The primary method detailed herein is the Wittig reaction, selected for its high yield, scalability, and avoidance of problematic reagents like organolithiums.[2][3]

Overview of Synthetic Strategies

Several pathways to the 4-methylenepiperidine core have been reported. A critical evaluation is essential for selecting a route suitable for large-scale production.

  • The Wittig Olefination: This is the most prevalent and arguably most scalable method.[1] It involves the reaction of a phosphonium ylide with a ketone. For this synthesis, N-methyl-4-piperidone is reacted with an ylide derived from a methyltriphenylphosphonium halide.[4] Its primary advantages include high functional group tolerance and excellent yields. The main challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be effectively managed through proper workup and crystallization of the final salt.

  • Dehydration of 4-Hydroxymethyl Piperidines: An alternative approach involves the synthesis of (1-methylpiperidin-4-yl)methanol followed by dehydration to form the exocyclic double bond. While the precursor alcohol is readily synthesized via reduction of the corresponding ester[5][6], the subsequent elimination step can be challenging to control on a large scale and may lead to isomeric impurities.

  • N-Acyl Protection Strategies: Some routes employ N-protected piperidones, such as N-Boc-4-piperidone, which undergo a Wittig reaction followed by deprotection and subsequent N-methylation.[4][7] While effective, these multi-step processes can be less atom-economical and increase production costs due to the price of reagents like N-tert-butoxycarbonyl-piperidone.[4][7]

After careful consideration of yield, cost, safety, and scalability, the direct Wittig olefination of N-methyl-4-piperidone emerges as the superior strategy for industrial application.

Recommended Scalable Protocol: Wittig Olefination of N-Methyl-4-piperidone

This section details a robust, two-part protocol optimized for scalability. It strategically uses potassium tert-butoxide, a strong base that is safer and easier to handle on a large scale than organolithium reagents, and avoids chromatographic purification.[2][3]

Chemical Reaction Scheme

The overall process can be summarized in two key stages:

  • Wittig Reaction: Formation of the free base, this compound.

  • Salt Formation: Conversion to the stable hydrochloride salt.

Wittig_Mechanism Figure 2: Simplified Wittig Reaction Mechanism Ylide Phosphonium Ylide Ph₃P⁺-C⁻H₂ TS [2+2] Cycloaddition Transition State Ylide->TS + Ketone N-Methyl-4-piperidone Ketone->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Formation Products Alkene + TPPO Oxaphosphetane->Products Decomposition

References

Application Notes and Protocols: 1-Methyl-4-methylenepiperidine as a Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of key intermediates is paramount to the efficient construction of complex molecular architectures. 1-Methyl-4-methylenepiperidine, a readily accessible exocyclic α,β-unsaturated amine, has emerged as a powerful and versatile building block, particularly in the synthesis of pharmaceutically relevant compounds. Its intrinsic reactivity, stemming from the polarized double bond and the adjacent tertiary amine, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs, and the ability to functionalize it at the 4-position through the intermediacy of the methylene group makes this reagent particularly valuable.[1]

Synthesis and Characterization of this compound

The most common and efficient route to this compound involves the Wittig reaction of its precursor, 1-methyl-4-piperidone. This olefination reaction provides a reliable method to introduce the exocyclic double bond.

Synthesis Protocol: this compound Hydrochloride

This protocol is adapted from a patented procedure, affording the hydrochloride salt of the target compound, which often exhibits greater stability and ease of handling.[2]

Reaction Scheme:

Wittig Reaction A 1-Methyl-4-piperidone C This compound A->C B Methyltriphenylphosphonium bromide B->C C->C + HCl D Triphenylphosphine oxide C->D E Potassium tert-butoxide E->C F Toluene F->C G HCl

A representative Wittig reaction for the synthesis of this compound.

Materials:

  • 1-Methyl-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.32 mol) in anhydrous toluene (2000 mL) in a suitable reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 10-20 °C.

  • Carefully add potassium tert-butoxide (1.32 mol) portion-wise, maintaining the temperature between 10-20 °C. The formation of the orange-red ylide will be observed.

  • Stir the mixture at this temperature for 1 hour.

  • Slowly add a solution of 1-methyl-4-piperidone (0.884 mol) in anhydrous toluene, keeping the temperature between 10-20 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional hour.

  • Warm the reaction mixture to 80 °C and concentrate under reduced pressure to obtain a mixture of this compound and toluene.

  • Cool the residue and carefully add concentrated hydrochloric acid to form the hydrochloride salt.

  • Remove the remaining toluene by concentration under reduced pressure to yield this compound hydrochloride. A typical yield for this process is approximately 85%.[2]

Purification

The resulting hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford a crystalline solid. The free base, if required, can be obtained by careful neutralization of the hydrochloride salt with a base like sodium hydroxide followed by extraction with an organic solvent and subsequent distillation.

Characterization

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized intermediate.

Spectroscopic Data for this compound Hydrochloride: [2]

Technique Data
¹H NMR (DMSO-d₆)δ (ppm) 11.35 (1H, s), 4.87 (2H, s), 3.40 (2H, m), 2.87 (2H, m), 2.71 (3H, s), 2.58 (2H, m), 2.40 (2H, m)

Expected Spectroscopic Data for this compound (Free Base):

Technique Expected Data
¹³C NMR Olefinic carbons (C=CH₂) ~140-150 ppm (quaternary) and ~105-115 ppm (CH₂). Aliphatic carbons adjacent to nitrogen ~55-65 ppm. Methyl carbon ~45-55 ppm. Other aliphatic carbons ~30-40 ppm.
Mass Spec (EI) Molecular ion (M⁺) at m/z 111. Key fragments corresponding to the loss of a methyl group (m/z 96) and other piperidine ring fragments.

Application in the Synthesis of Spirocyclic Compounds

The exocyclic double bond of this compound is an excellent dipolarophile and Michael acceptor, making it a valuable precursor for the synthesis of spirocyclic piperidines. These motifs are of significant interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to improved pharmacological properties.[1]

Protocol: [3+2] Cycloaddition with Azomethine Ylides for Spiro[piperidine-4,3'-pyrrolidine] Synthesis

This protocol describes a general procedure for the 1,3-dipolar cycloaddition of an azomethine ylide to this compound, leading to the formation of a spiro-pyrrolidine ring system. Azomethine ylides can be generated in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone.

Reaction Scheme:

Spirocycle Synthesis A This compound C Spiro[piperidine-4,3'-pyrrolidine] A->C B Azomethine Ylide B->C

General scheme for spirocycle synthesis via [3+2] cycloaddition.

Materials:

  • This compound

  • Sarcosine (N-methylglycine)

  • A selected aldehyde or ketone (e.g., paraformaldehyde, isatin)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus (if using a water-producing condensation)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene in a flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if necessary), add the chosen aldehyde/ketone (1.1 eq) and sarcosine (1.2 eq).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired spiro[piperidine-4,3'-pyrrolidine] derivative.

Causality in Experimental Choices:

  • The in situ generation of the azomethine ylide is often preferred to avoid its dimerization.

  • The choice of solvent and temperature can influence the regioselectivity and stereoselectivity of the cycloaddition. Toluene at reflux is a common choice for promoting the condensation and cycloaddition steps.

  • The use of a slight excess of the aldehyde/ketone and sarcosine helps to ensure complete consumption of the starting olefin.

Application in the Synthesis of Pharmaceutical Agents

This compound and its direct precursor, 1-methyl-4-piperidone, are key intermediates in the synthesis of several marketed drugs. The following sections detail its role in the synthesis of Naratriptan and Pimavanserin.

Key Intermediate in the Synthesis of Naratriptan

Naratriptan is a triptan-class drug used for the treatment of migraine headaches.[3] A key step in many synthetic routes to Naratriptan involves the introduction of a substituted piperidine ring at the 3-position of an indole scaffold. This is often achieved through the condensation of an indole derivative with 1-methyl-4-piperidone, which proceeds via a tetrahydropyridine intermediate that is structurally related to this compound.

Synthetic Pathway Overview:

Naratriptan Synthesis A 5-Bromoindole C 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole A->C B 1-Methyl-4-piperidone B->C D Naratriptan C->D Further steps

Simplified retrosynthetic analysis of Naratriptan.

Protocol: Synthesis of the Naratriptan Intermediate 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

This protocol is based on procedures described in the patent literature.[4]

Materials:

  • 5-Bromoindole

  • 1-Methyl-4-piperidone

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve 5-bromoindole and 1-methyl-4-piperidone in methanol.

  • Add potassium hydroxide to the mixture.

  • The reaction can be stirred at room temperature or heated to reflux to facilitate the condensation and dehydration, leading to the formation of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.[4]

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is worked up, typically by removing the solvent and partitioning the residue between water and an organic solvent.

  • The crude product can be purified by crystallization or column chromatography.

This tetrahydropyridine intermediate is then further elaborated through reactions such as Heck coupling to introduce the sulfonamide side chain, followed by reduction of the double bond to yield Naratriptan.[5][6]

Precursor to a Key Synthon for Pimavanserin

Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[7][8] A central building block in the synthesis of Pimavanserin is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[9] This intermediate is prepared by the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine.

Synthetic Pathway Overview:

Pimavanserin Intermediate Synthesis A 1-Methyl-4-piperidone C N-(4-fluorobenzyl)-1-methylpiperidin-4-amine A->C B 4-Fluorobenzylamine B->C D Pimavanserin C->D Coupling with isocyanate or equivalent

Synthesis of a key intermediate for Pimavanserin.

Protocol: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

This protocol is based on procedures found in the patent literature.[10][11]

Materials:

  • 1-Methyl-4-piperidone

  • 4-Fluorobenzylamine

  • Sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation conditions (e.g., H₂, Pd/C)

  • Methanol/Acetic acid mixture

Procedure:

  • Dissolve 1-methyl-4-piperidone (1.0 eq) and 4-fluorobenzylamine (1.0 eq) in a methanol/acetic acid mixture to maintain a pH of approximately 5.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at ambient temperature for several hours until completion, as monitored by TLC.

  • Concentrate the reaction mixture and then partition it between dichloromethane and water.

  • Make the aqueous phase basic with sodium carbonate and extract with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[10]

Alternatively, this transformation can be achieved via catalytic hydrogenation of the initially formed imine/enamine mixture.[11] The resulting secondary amine is a key synthon that is then coupled with a suitable isocyanate or isocyanate equivalent to complete the synthesis of Pimavanserin.[9]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from 1-methyl-4-piperidone and the reactivity of its exocyclic double bond open up a wide array of synthetic possibilities. This guide has provided detailed protocols for its synthesis and its application in the construction of complex molecular architectures, including spirocyclic systems and key pharmaceutical intermediates. The presented methodologies, grounded in established literature, are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors. The continued exploration of the reactivity of this compound is poised to unlock even more innovative synthetic strategies in the future.

References

The Strategic Application of 1-Methyl-4-methylenepiperidine in Modern Pharmaceutical Development: A Guide to Synthesis and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of a significant number of approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties, which often impart improved bioavailability and metabolic stability to drug candidates.[1] Within this privileged class of heterocycles, 1-methyl-4-methylenepiperidine emerges as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications in pharmaceutical development, complete with detailed protocols for its key chemical transformations.

The this compound Scaffold: A Gateway to Novel Therapeutics

The unique structural features of this compound—a tertiary amine and an exocyclic double bond—offer a rich platform for chemical diversification. The nitrogen atom provides a handle for modulating basicity and polarity, crucial parameters for optimizing drug-target interactions and absorption, distribution, metabolism, and excretion (ADME) profiles.[3] The exocyclic methylene group serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate and diverse molecular frameworks, including spirocyclic systems.[1][4]

Physicochemical Properties and Drug-Likeness

The incorporation of the this compound moiety can significantly influence the physicochemical properties of a molecule. The tertiary amine imparts a degree of aqueous solubility at physiological pH, a desirable trait for oral bioavailability. Furthermore, the overall lipophilicity of the molecule can be fine-tuned through modifications at the exocyclic double bond, allowing for optimization of blood-brain barrier penetration for CNS-targeted drugs.[3][5]

Key Synthetic Transformations and Protocols

The reactivity of the exocyclic double bond in this compound allows for a wide range of synthetic manipulations. The following sections provide detailed application notes and adapted protocols for several key reactions.

Mizoroki-Heck Reaction: Arylation of the Exocyclic Methylene Group

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6][7] This reaction can be effectively applied to this compound to introduce aryl or vinyl substituents, providing access to a diverse range of compounds with potential applications in various therapeutic areas.

Application Note: The Mizoroki-Heck reaction of this compound allows for the direct installation of aromatic and heteroaromatic moieties. The reaction conditions can be tuned to favor the formation of the desired substituted product. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[8]

Experimental Protocol (Adapted from a general procedure for Heck reactions of aryl bromides): [8]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add the aryl bromide (1.0 eq), this compound (1.2 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired arylated piperidine derivative.

Table 1: Representative Quantitative Data for Mizoroki-Heck Reactions

EntryAryl BromideProductYield (%)
14-Bromotoluene1-Methyl-4-(4-methylbenzylidene)piperidine75-85
21-Bromo-4-methoxybenzene4-(4-Methoxybenzylidene)-1-methylpiperidine70-80
32-Bromopyridine1-Methyl-4-(pyridin-2-ylmethylene)piperidine65-75

Yields are estimated based on typical Heck reactions and may require optimization for this specific substrate.

Diagram 1: Mizoroki-Heck Reaction Workflow

Mizoroki_Heck_Reaction reagents This compound + Aryl Bromide catalyst Pd(OAc)₂ / P(o-tol)₃ Et₃N, DMF reagents->catalyst Add heating Heat (100°C) 12-24h catalyst->heating React workup Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Arylated Piperidine Derivative purification->product

Caption: Workflow for the Mizoroki-Heck reaction.

Hydroboration-Oxidation: Synthesis of 4-Hydroxymethylpiperidine Derivatives

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[9][10] This reaction is particularly useful for the synthesis of (1-methylpiperidin-4-yl)methanol from this compound, providing a key intermediate for further functionalization.

Application Note: The hydroboration-oxidation of this compound provides access to the primary alcohol, which can serve as a precursor for ethers, esters, and other functional groups. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) ensures high regioselectivity.[11] The reaction proceeds via a syn-addition of the hydroborane, which is relevant when stereocenters are present.

Experimental Protocol (Adapted from a general procedure for hydroboration-oxidation): [12]

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 9-BBN dimer (0.55 eq) in anhydrous THF and add it dropwise to the solution of the alkene via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield (1-methylpiperidin-4-yl)methanol.

Table 2: Expected Outcome of Hydroboration-Oxidation

Starting MaterialReagentsProductExpected Yield (%)
This compound1. 9-BBN, THF 2. NaOH, H₂O₂(1-Methylpiperidin-4-yl)methanol85-95

Yields are estimated based on typical hydroboration-oxidation reactions.

Diagram 2: Hydroboration-Oxidation Pathway

Hydroboration_Oxidation start This compound hydroboration Hydroboration (9-BBN, THF) start->hydroboration intermediate Trialkylborane Intermediate hydroboration->intermediate oxidation Oxidation (NaOH, H₂O₂) intermediate->oxidation product (1-Methylpiperidin-4-yl)methanol oxidation->product

Caption: Pathway of hydroboration-oxidation.

Conjugate Addition Reactions: Expanding the Molecular Scaffold

The exocyclic double bond of this compound can act as a Michael acceptor, allowing for the conjugate addition of various nucleophiles, such as thiols and amines.[13][14] This reaction is a powerful method for introducing heteroatomic functional groups at the 4-position of the piperidine ring.

Application Note: The conjugate addition of thiols to this compound provides a straightforward route to 4-(alkylthiomethyl)piperidine derivatives. These compounds can be valuable intermediates or final drug candidates, as the thioether linkage can modulate lipophilicity and metabolic stability. The reaction is often base-catalyzed.

Experimental Protocol (Adapted from a general procedure for thia-Michael addition): [13]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in methanol.

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution).

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Table 3: Representative Conjugate Addition Reactions

NucleophileProductExpected Yield (%)
Thiophenol1-Methyl-4-((phenylthio)methyl)piperidine80-90
Benzyl mercaptan4-((Benzylthio)methyl)-1-methylpiperidine85-95

Yields are estimated based on typical thia-Michael addition reactions.

Applications in Central Nervous System (CNS) Drug Discovery

The piperidine ring is a privileged scaffold in CNS drug discovery due to its ability to impart favorable properties for crossing the blood-brain barrier.[1][5] The this compound moiety provides a versatile platform for the synthesis of novel CNS-active agents. The exocyclic double bond can be functionalized to introduce various substituents that can modulate receptor binding affinity and selectivity. For instance, the introduction of aromatic groups via the Heck reaction can lead to compounds with potential activity at various CNS targets.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development. Its unique combination of a tertiary amine and a reactive exocyclic double bond allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecules. The protocols outlined in this guide, adapted from established methodologies, provide a starting point for researchers and scientists to explore the full potential of this important synthetic intermediate in the discovery and development of new medicines.

References

The Strategic Role of 1-Methyl-4-methylenepiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & In-Depth Protocols for Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in FDA-approved drugs and its capacity to impart favorable physicochemical and pharmacokinetic properties.[1] Within this privileged class of heterocycles, 1-Methyl-4-methylenepiperidine emerges as a particularly versatile and strategic building block. Its unique structural features—a tertiary amine, a conformationally restricted ring system, and a reactive exocyclic methylene group—offer medicinal chemists a powerful toolkit to address complex design challenges, particularly in the pursuit of novel therapeutics for the central nervous system (CNS).

This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of facts to explain the causality behind its application. We will dissect its synthetic utility, its role in modulating molecular properties, and its strategic incorporation into drug candidates, supported by detailed, field-proven protocols.

Part 1: The Medicinal Chemist's Rationale for Employing this compound

The decision to incorporate the this compound motif is driven by a desire to strategically modulate multiple molecular parameters simultaneously. Its utility can be understood through three key pillars:

  • Modulation of Physicochemical Properties for CNS Penetration: The N-methyl group provides a basic handle (typical pKa of a tertiary amine in a piperidine ring is ~9-10), which is often crucial for aqueous solubility and interactions with biological targets.[2] However, the overall structure must be optimized to cross the blood-brain barrier (BBB). The this compound scaffold offers a favorable balance. Its relatively low molecular weight and the introduction of sp2 character via the methylene group can help control lipophilicity (LogP) and polar surface area (PSA), key determinants for CNS penetration.[3][4] The exocyclic double bond subtly alters the geometry and electronics compared to a simple methyl or carbonyl group at the 4-position, influencing properties like LogD and crystal packing.

  • Bioisosteric Replacement and Scaffold Hopping: The 4-methylenepiperidine core can serve as a bioisosteric replacement for other cyclic systems or functional groups.[5][6] For instance, it can be used to replace a piperazine ring to improve metabolic stability or to alter receptor selectivity profiles.[7] The rigidified nature of the exocyclic double bond, compared to a more flexible chain, can lock a molecule into a more bioactive conformation, enhancing potency and reducing off-target effects. This makes it an attractive motif for scaffold hopping campaigns aimed at discovering novel intellectual property with improved drug-like properties.[8]

  • A Versatile Synthetic Handle: The exocyclic double bond is not merely a passive structural element; it is a reactive functional group. This "synthetic handle" allows for a variety of downstream chemical transformations, enabling late-stage diversification of a lead compound. Reactions such as hydrogenation, epoxidation, dihydroxylation, or conjugate addition can be employed to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.[9] This reactivity provides a pathway to fine-tune potency, selectivity, and ADME properties.

Data Presentation: Physicochemical Properties for CNS Drug Design

When designing CNS-active compounds, it is critical to maintain key physicochemical properties within optimal ranges. The table below illustrates how the this compound scaffold contributes to a favorable property profile.

PropertyTypical Range for CNS DrugsContribution of this compoundRationale
Molecular Weight (MW) < 450 DaLow (111.19 g/mol )Provides ample room for further functionalization without exceeding MW limits.[4]
cLogP 1.0 - 4.0ModerateThe hydrocarbon nature of the scaffold contributes to lipophilicity, but the tertiary amine provides polarity. Fine-tuning is achieved through further substitution.[10]
Topological Polar Surface Area (TPSA) < 90 ŲLow (~3.24 Ų)The nitrogen atom is the sole contributor, making this scaffold ideal for maintaining low TPSA, which is crucial for BBB penetration.[3]
pKa (most basic) 7.5 - 10.5~9.0 - 9.5The tertiary amine ensures that the molecule is partially protonated at physiological pH (7.4), aiding solubility and target engagement.[10]
Hydrogen Bond Donors (HBD) 0 - 10The absence of N-H donors is favorable for passive diffusion across the BBB.

Part 2: Core Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry.

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol details the conversion of the commercially available 1-methyl-4-piperidone to the target exocyclic olefin using the Wittig reaction, a robust and widely used method for alkene synthesis.[11][12][13]

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Workup & Purification MePPh3Br Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Ph3P=CH2) MePPh3Br->Ylide Deprotonation Base Strong Base (e.g., n-BuLi or KHMDS) in THF Base->Ylide Product This compound Ylide->Product Reaction with Ketone Piperidone 1-Methyl-4-piperidone Piperidone->Product Byproduct Triphenylphosphine oxide Product->Byproduct Forms Workup Aqueous Workup Product->Workup Purification Distillation or Chromatography Workup->Purification Final Pure Product Purification->Final

Caption: Workflow for the Wittig olefination of 1-methyl-4-piperidone.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1-Methyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to create a suspension (~0.5 M).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.[12]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flask, dissolve 1-methyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the solution of 1-methyl-4-piperidone dropwise to the ylide suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (typically 12-16 hours). Progress can be monitored by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1-2% triethylamine to prevent streaking) to yield this compound as a colorless oil.

Causality and Self-Validation:

  • Inert Atmosphere: The phosphonium ylide is a strong base and is sensitive to air and moisture. The use of a dry, inert atmosphere is critical for high yield.

  • Temperature Control: The initial deprotonation is exothermic; cooling to 0 °C prevents side reactions.

  • Byproduct Removal: Triphenylphosphine oxide is often crystalline and can sometimes be removed by trituration with a non-polar solvent like hexanes, but chromatography or distillation is typically required for high purity. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Application in Scaffold Elaboration - Synthesis of a Hypothetical Opioid Receptor Modulator

This protocol illustrates how this compound can be used as a starting material. Here, we will perform a hydroboration-oxidation to create a primary alcohol, which is then used in a Mitsunobu reaction to attach a phenolic moiety, a common pharmacophore in opioid receptor modulators.[14][15]

Logical Relationship Diagram: Scaffold Elaboration

G Start 1-Methyl-4- methylenepiperidine Intermediate1 (1-Methylpiperidin-4-yl)methanol Start->Intermediate1 Hydroboration- Oxidation Intermediate2 Final Product: Opioid Modulator Scaffold Intermediate1->Intermediate2 Mitsunobu Reaction Reagent1 1. BH3-THF 2. H2O2, NaOH Reagent1->Intermediate1 Reagent2 3-Hydroxyphenol DIAD, PPh3 Reagent2->Intermediate2

References

Application Notes and Protocols for the N-Demethylation of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of tertiary N-methylamines to their corresponding secondary amines is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This process, known as N-demethylation, is often a key step in the synthesis of pharmacologically active compounds, allowing for the subsequent functionalization of the nitrogen atom to modulate biological activity.[1][2] This document provides a detailed guide for the N-demethylation of 1-Methyl-4-methylenepiperidine to produce 4-methylenepiperidine, a valuable synthetic intermediate.[3] We present a comparative overview of established methodologies and provide detailed, validated protocols for two highly effective methods: the use of α-chloroethyl chloroformate (ACE-Cl) and the modified Polonovski reaction. The rationale behind procedural steps, mechanistic insights, and practical considerations for safety and optimization are discussed to ensure reliable and reproducible outcomes for researchers.

Introduction: The Strategic Importance of N-Demethylation

The N-methyl group is a common motif in many natural products and synthetic molecules, including a vast number of alkaloids and active pharmaceutical ingredients (APIs).[4] While it can be crucial for a molecule's biological activity, its removal is frequently required for structure-activity relationship (SAR) studies and the synthesis of drug analogues. For instance, the conversion of naturally occurring opiates like morphine and codeine into antagonists such as naltrexone involves an N-demethylation step followed by re-alkylation.[1][5]

The substrate, this compound, contains a tertiary amine that can be challenging to demethylate without affecting the exocyclic double bond. The product, 4-methylenepiperidine, is a key building block for various pharmaceutical agents, including the antifungal drug efinaconazole.[3][6] Therefore, a robust and selective protocol for this transformation is of significant interest to the scientific community.

This guide explores the chemical principles and practical applications of several N-demethylation techniques, moving from classical methods to more modern, efficient alternatives.

Comparative Overview of N-Demethylation Strategies

Several methods have been developed for the N-demethylation of tertiary amines. The choice of method depends on the substrate's complexity, functional group tolerance, scalability, and safety considerations.

The von Braun Reaction

One of the oldest methods for N-dealkylation is the von Braun reaction, which utilizes cyanogen bromide (BrCN).[1][7] The tertiary amine attacks the cyanogen bromide, leading to a cyanoammonium intermediate that subsequently fragments to an N-cyanamide and an alkyl bromide.[8] The resulting cyanamide can then be hydrolyzed under acidic or basic conditions to yield the secondary amine.[1]

  • Advantages: Historically significant and well-documented.

  • Disadvantages: The extreme toxicity of cyanogen bromide severely limits its use, especially on a large scale.[9] The reaction conditions can be harsh, and for cyclic amines, there is a risk of ring-opening as an undesired side reaction, although N-methyl cleavage is generally preferred.[1]

Chloroformate Reagents

The use of chloroformate esters is a widely adopted and generally superior alternative to the von Braun reaction.[7][10] The reaction proceeds through the formation of a carbamate intermediate, which is subsequently cleaved to afford the secondary amine.[1]

Several chloroformate reagents are available, with selectivity and ease of carbamate cleavage being key differentiators:

  • Phenyl and Ethyl Chloroformate: Effective but often require harsh, vigorous conditions (e.g., strong base) for the final hydrolysis of the stable carbamate intermediate.[1]

  • α-Chloroethyl Chloroformate (ACE-Cl): A highly effective reagent for N-demethylation. It reacts with the tertiary amine to form an α-chloroethyl carbamate, which is readily cleaved under mild solvolytic conditions (typically by heating in methanol) to release the secondary amine hydrochloride.[1] This two-step, one-pot procedure is often high-yielding and avoids the use of highly toxic reagents.

  • Vinyl Chloroformate: Also provides for easy carbamate cleavage but can be more expensive than ACE-Cl.[1][11]

Due to its efficiency, selectivity for the N-methyl group, and the mild conditions required for carbamate cleavage, the ACE-Cl method is a primary recommendation for the N-demethylation of this compound.

The Polonovski Reaction

The Polonovski reaction offers a different mechanistic pathway, proceeding through an amine N-oxide intermediate.[12][13] In its classical form, the N-oxide is treated with an activating agent like acetic anhydride, leading to an iminium ion that hydrolyzes to the secondary amine and formaldehyde.[12]

A significant improvement is the modified Polonovski reaction , which uses iron salts (e.g., FeCl₂ or FeSO₄) as the activating agent.[9] This non-classical approach is often more efficient and avoids the need for acylating agents. The reaction is believed to proceed via a one-electron reduction of the N-oxide by Fe(II), forming an aminium radical cation that ultimately leads to the iminium ion.[4][5]

  • Advantages: Avoids the use of highly toxic reagents like BrCN and expensive chloroformates. The reagents are inexpensive and the reaction can often be performed in a one-pot, two-step sequence (N-oxidation followed by iron-mediated demethylation).[1][5]

  • Disadvantages: The reaction can sometimes be lower yielding compared to the ACE-Cl method, and the removal of iron salts during workup can complicate purification.[4]

Recommended Protocols

The following section provides detailed, step-by-step protocols for the two most recommended methods for the N-demethylation of this compound.

Protocol 1: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

This protocol is considered the state-of-the-art method for this transformation, offering high yields and excellent selectivity under relatively mild conditions. The process involves two key steps: formation of the carbamate intermediate and its subsequent decomposition.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Carbamate Decomposition A 1. Dissolve this compound in anhydrous Dichloromethane (DCM). B 2. Cool the solution to 0 °C (ice-water bath). A->B C 3. Add ACE-Cl dropwise under N₂ atmosphere. B->C D 4. Warm to room temperature and stir until reaction is complete (TLC monitoring). C->D E 5. Evaporate the solvent in vacuo. D->E F 6. Dissolve the residue in anhydrous Methanol. E->F G 7. Reflux the solution until carbamate cleavage is complete (TLC monitoring). F->G H 8. Cool and evaporate Methanol in vacuo. G->H I 9. Purify the resulting 4-methylenepiperidine•HCl. H->I

Caption: Workflow for ACE-Cl mediated N-demethylation.

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Notes
This compound111.191.11 g (10.0 mmol)Starting material
α-Chloroethyl Chloroformate (ACE-Cl)142.981.72 g (12.0 mmol)1.2 equivalents, handle in a fume hood
Dichloromethane (DCM), Anhydrous84.9350 mLReaction solvent for Step 1
Methanol (MeOH), Anhydrous32.0450 mLReaction solvent for Step 2
Diethyl Ether74.12As neededFor purification/precipitation
Saturated NaHCO₃ solution-As neededFor optional aqueous workup to get free base

Step 1: Carbamate Formation

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.11 g, 10.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add α-chloroethyl chloroformate (1.72 g, 12.0 mmol, 1.2 equiv) to the stirred solution dropwise over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

Step 2: Carbamate Decomposition (Methanolysis) 7. Once the formation of the carbamate is complete, concentrate the reaction mixture under reduced pressure to remove the DCM. 8. To the resulting crude residue, add anhydrous methanol (50 mL). 9. Heat the methanolic solution to reflux (approx. 65 °C) for 1-2 hours. Monitor the disappearance of the carbamate intermediate by TLC. 10. After completion, cool the solution to room temperature and concentrate under reduced pressure to yield the crude 4-methylenepiperidine hydrochloride salt.

Step 3: Purification 11. The crude hydrochloride salt can be purified by recrystallization or trituration with a solvent such as diethyl ether or acetone to afford the pure product. 12. (Optional) To obtain the free base, the crude hydrochloride salt can be dissolved in water, basified to pH > 10 with a strong base (e.g., 2M NaOH), and extracted with a suitable organic solvent (e.g., DCM or Ether). The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated to yield 4-methylenepiperidine as a free base.

Protocol 2: N-Demethylation via the Modified Polonovski Reaction

This protocol provides a cost-effective and less hazardous alternative to chloroformate-based methods. It involves the initial oxidation of the tertiary amine to its N-oxide, followed by iron(II)-mediated demethylation.

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Notes
This compound111.191.11 g (10.0 mmol)Starting material
meta-Chloroperoxybenzoic acid (m-CPBA)172.57~2.2 g (10.0 mmol, @~80% purity)1.0-1.1 equivalents, oxidant
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)278.014.17 g (15.0 mmol)1.5 equivalents, reducing agent
Dichloromethane (DCM), Anhydrous84.9350 mLSolvent for N-oxidation
Methanol (MeOH)32.0450 mLSolvent for demethylation
Saturated NaHCO₃ solution-As neededFor workup
Saturated Na₂S₂O₃ solution-As neededTo quench excess peroxide

Step 1: N-Oxide Formation

  • Dissolve this compound (1.11 g, 10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask and cool to 0 °C.

  • In a separate beaker, dissolve m-CPBA (~2.2 g of ~80% purity, ~10.0 mmol) in DCM (20 mL).

  • Add the m-CPBA solution dropwise to the stirred amine solution at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for the consumption of the starting amine by TLC. The N-oxide product is typically much more polar.

Step 2: Iron(II)-Mediated Demethylation 5. Once N-oxide formation is complete, quench any excess peroxide by washing the reaction mixture with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) followed by saturated aqueous NaHCO₃ solution (2 x 20 mL). 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-oxide. 7. Dissolve the crude N-oxide in methanol (50 mL). 8. Add Iron(II) sulfate heptahydrate (4.17 g, 15.0 mmol, 1.5 equiv) to the solution. 9. Stir the resulting suspension vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC for the formation of 4-methylenepiperidine. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.[5]

Step 3: Workup and Purification 10. Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble iron salts, washing the pad with additional methanol. 11. Concentrate the filtrate under reduced pressure. 12. The residue can be taken up in water and DCM. Basify the aqueous layer with NaOH or NH₄OH to pH > 10 to deprotonate the product and chelate remaining iron. 13. Extract the aqueous layer with DCM (3 x 30 mL). 14. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-methylenepiperidine free base. 15. The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the protocols.

Mechanism of N-Demethylation with ACE-Cl

The reaction proceeds in two distinct stages. First, the nucleophilic nitrogen of the tertiary amine attacks the electrophilic carbonyl carbon of ACE-Cl, displacing the chloride ion to form a quaternary ammonium intermediate. This is followed by the loss of methyl chloride in an Sₙ2-type reaction, where the chloride ion attacks the methyl group, to yield the stable α-chloroethyl carbamate. In the second stage, the carbamate is decomposed in methanol. The lone pair on the oxygen of methanol attacks the carbamoyl carbon, leading to the collapse of the tetrahedral intermediate, which eliminates HCl and releases carbon dioxide and the desired secondary amine.[1]

G cluster_step1 Carbamate Formation cluster_step2 Methanolysis Amine R₂N-CH₃ Intermediate1 [R₂N⁺(CH₃)-CO-O-CHCl-CH₃] Cl⁻ Amine->Intermediate1 + ACE-Cl ACE_Cl Cl-CO-O-CHCl-CH₃ Carbamate R₂N-CO-O-CHCl-CH₃ Intermediate1->Carbamate - CH₃Cl Carbamate2 R₂N-CO-O-CHCl-CH₃ MeCl CH₃Cl Intermediate2 Unstable Intermediate Carbamate2->Intermediate2 + MeOH, Δ Amine_HCl R₂NH₂⁺ Cl⁻ Intermediate2->Amine_HCl Decomposition Byproducts CO₂ + CH₃CHO + CH₃Cl Intermediate2->Byproducts

Caption: Reaction mechanism for ACE-Cl N-demethylation.

Mechanism of the Modified Polonovski Reaction

The reaction begins with the oxidation of the tertiary amine to its N-oxide. The Fe(II) ion then coordinates to the oxygen atom of the protonated N-oxide. A single-electron transfer from Fe(II) to the N-oxide cleaves the N-O bond, generating an aminium radical cation and an Fe(III)-hydroxyl species.[4][5] This highly reactive radical cation readily loses a proton from the adjacent methyl group to form a carbon-centered radical. This radical is then oxidized by Fe(III) to an iminium ion. Finally, hydrolysis of the iminium ion yields the secondary amine and formaldehyde.[5]

G Amine R₂N-CH₃ N_Oxide R₂N⁺(O⁻)-CH₃ Amine->N_Oxide + [O] Aminium_Radical [R₂N⁺•-CH₃] N_Oxide->Aminium_Radical + Fe(II), H⁺ - Fe(III)OH Carbon_Radical R₂N-CH₂• Aminium_Radical->Carbon_Radical - H⁺ Iminium [R₂N=CH₂]⁺ Carbon_Radical->Iminium + Fe(III) - Fe(II) Sec_Amine R₂NH Iminium->Sec_Amine + H₂O - CH₂O, -H⁺

Caption: Mechanism of the Modified Polonovski Reaction.

Conclusion

The N-demethylation of this compound is a valuable synthetic operation for accessing the versatile building block 4-methylenepiperidine. While several methods exist, the use of α-chloroethyl chloroformate (ACE-Cl) stands out as the most reliable and high-yielding protocol for this specific transformation, benefiting from mild reaction conditions and a straightforward workup. For laboratories where cost and the avoidance of chloroformates are a priority, the modified Polonovski reaction offers a viable, albeit potentially lower-yielding, alternative. The choice between these protocols should be guided by the specific requirements of the research project, including scale, purity requirements, and available resources. By following the detailed procedures and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully perform this important chemical transformation.

References

Application Notes and Protocols for the Functionalization of the Exocyclic Double Bond of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 1-Methyl-4-methylenepiperidine

This compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The exocyclic double bond serves as a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of established methods for the functionalization of the double bond in this compound, complete with detailed experimental protocols, mechanistic insights, and expected outcomes.

The strategic manipulation of the double bond opens avenues to a range of derivatives, including substituted piperidines that are precursors to novel therapeutic agents. The reactions detailed herein—hydrogenation, halogenation, epoxidation, dihydroxylation, and hydroboration-oxidation—represent fundamental transformations that enable the synthesis of key building blocks for drug development.

Structure of this compound

Caption: Chemical structure of this compound.

Catalytic Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation is a fundamental process for the reduction of the exocyclic double bond in this compound to yield the corresponding saturated derivative, 1,4-dimethylpiperidine. This transformation is crucial for accessing scaffolds where a fully saturated piperidine ring is required. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation.

Mechanistic Rationale

The catalytic hydrogenation of an alkene on a metal surface is a stepwise process. The alkene adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms, which are also adsorbed and dissociated on the metal surface. This process typically occurs with syn-stereochemistry, where both hydrogen atoms are added to the same face of the double bond.

Hydrogenation_Workflow Substrate This compound Reaction Hydrogenation Reaction Substrate->Reaction Catalyst Catalyst (e.g., PtO2, Pd/C) Catalyst->Reaction H2 H2 Gas H2->Reaction Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Product 1,4-Dimethylpiperidine Workup->Product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines, which can be applied to the reduction of the exocyclic double bond of this compound.[2]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite or a similar filter aid

  • High-pressure autoclave or hydrogenator

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 g) and glacial acetic acid (10 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude 1,4-dimethylpiperidine.

  • Purify the crude product by distillation or column chromatography on silica gel if necessary.

Expected Product and Characterization

The expected product is 1,4-dimethylpiperidine.

Table 1: Spectroscopic Data for 1,4-Dimethylpiperidine

TechniqueKey Signals
Mass Spec. (EI) m/z (%): 113 ([M]⁺, 35), 98 ([M-CH₃]⁺, 100), 70 (40), 57 (85), 42 (55)[3]
¹H NMR (CDCl₃, predicted) Signals for N-CH₃ (singlet), C4-CH₃ (doublet), and piperidine ring protons.
¹³C NMR (CDCl₃, predicted) Signals for N-CH₃, C4-CH₃, and the five distinct carbons of the piperidine ring.

Halogenation: Dihalide Addition to the Double Bond

Halogenation of the exocyclic double bond of this compound with elemental bromine (Br₂) or chlorine (Cl₂) leads to the formation of a vicinal dihalide. This reaction proceeds via an electrophilic addition mechanism and is a reliable method for introducing two halogen atoms into the molecule.

Mechanistic Insights

The reaction is initiated by the electrophilic attack of the alkene's pi electrons on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[4] The bromide anion then attacks one of the carbons of the bromonium ion in an Sₙ2-like fashion, resulting in the opening of the three-membered ring. This backside attack leads to an anti-addition of the two bromine atoms.

Halogenation_Mechanism cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack A This compound + Br2 B Cyclic Bromonium Ion Intermediate A->B Electrophilic Attack D 4-Bromo-1-methyl-4-(bromomethyl)piperidine B->D C Bromide Ion (Br-) C->D Backside Attack

Caption: Mechanism of bromine addition to this compound.

Experimental Protocol: Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Expected Product and Characterization

The expected product is 4-bromo-1-methyl-4-(bromomethyl)piperidine.

Table 2: Physicochemical Properties of 4-Bromo-1-methyl-4-(bromomethyl)piperidine Analog

PropertyValue
Molecular Formula C₇H₁₃Br₂N
Molecular Weight 271.00 g/mol
Appearance Expected to be a solid or high-boiling liquid.

Epoxidation: Synthesis of Spiro-oxiranes

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a spiro-epoxide, 1-methyl-1-oxa-6-azaspiro[2.5]octane. This reaction is a concerted syn-addition of an oxygen atom to the double bond.[6]

Mechanistic Overview

The epoxidation with m-CPBA proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene in a single step.[5] This concerted nature ensures that the stereochemistry of the alkene is retained in the epoxide product, although for an exocyclic double bond, this is not a primary concern.

Epoxidation_Mechanism Reactants This compound + m-CPBA TransitionState Concerted Transition State ('Butterfly' Mechanism) Reactants->TransitionState Products 1-Methyl-1-oxa-6-azaspiro[2.5]octane + m-Chlorobenzoic Acid TransitionState->Products

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Experimental Protocol: Epoxidation with Trifluoroperacetic Acid

This protocol is adapted from a procedure for the epoxidation of N-substituted-4-methylenepiperidines.[3]

Materials:

  • This compound

  • Trifluoroacetic anhydride

  • 30% w/w Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Add trifluoroacetic anhydride (6 eq) dropwise to a stirred solution of 30% w/w H₂O₂ (5 eq) in CH₂Cl₂ (1 mL/mmol of alkene) at 0 °C.

  • Stir the solution for 1 hour to generate trifluoroperacetic acid in situ.

  • Add a solution of this compound (1 eq) in CH₂Cl₂ (1 mL/mmol of alkene) dropwise to the peracid solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for a further 4 hours.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ and stir until the cessation of gas evolution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Expected Product and Characterization

The expected product is 1-methyl-1-oxa-6-azaspiro[2.5]octane.

Table 3: Properties of a Structurally Related Spiro-epoxide

PropertyValue
Compound Name 1-Oxa-2-azaspiro[2.5]octane
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol [7]

Note: The N-methylated analog will have a molecular formula of C₇H₁₃NO and a molecular weight of 127.19 g/mol .

Dihydroxylation: Formation of Vicinal Diols

Dihydroxylation of the exocyclic double bond of this compound affords a vicinal diol, 1-methyl-4-(hydroxymethyl)piperidin-4-ol. This transformation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), in what is known as the Upjohn dihydroxylation.[8] This method provides syn-dihydroxylation.

Mechanistic Principles

The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester.[9] This intermediate is then hydrolyzed to yield the cis-diol, and the osmium is re-oxidized by the co-oxidant to regenerate the catalytic species.

Dihydroxylation_Cycle Alkene This compound OsmateEster Cyclic Osmate Ester Alkene->OsmateEster + OsO4 OsO4 OsO4 (catalytic) Diol 1-Methyl-4-(hydroxymethyl)piperidin-4-ol OsmateEster->Diol + H2O Hydrolysis Hydrolysis (H2O) ReducedOs Reduced Osmium (Os(VI)) Diol->ReducedOs releases ReducedOs->OsO4 + NMO NMO NMO (co-oxidant)

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation

This is a general procedure for the Upjohn dihydroxylation of alkenes.

Materials:

  • This compound

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), typically as a solution in toluene

  • Acetone and water (as solvent)

  • Sodium sulfite (aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C.

  • Add a catalytic amount of OsO₄ (e.g., 1-2 mol%) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography or recrystallization.

Expected Product and Characterization

The expected product is 1-methyl-4-(hydroxymethyl)piperidin-4-ol.

Table 4: Characterization Data for a Related Diol

TechniqueKey Signals for a Vicinal Diol
¹H NMR Appearance of signals corresponding to the hydroxymethyl protons and the disappearance of the vinyl proton signals.
¹³C NMR Appearance of two new signals for the carbons bearing the hydroxyl groups.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching.
Mass Spec. (ESI) An [M+H]⁺ peak corresponding to the molecular weight of the diol.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Formation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding (1-methylpiperidin-4-yl)methanol.[10] This reaction is highly regioselective and stereoselective, proceeding with syn-addition of the hydrogen and hydroxyl groups.

Mechanistic Rationale

The first step, hydroboration, involves the concerted addition of a B-H bond from borane (BH₃) across the alkene double bond.[10] The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. The resulting trialkylborane is then oxidized in the second step with hydrogen peroxide and a base, where the C-B bond is replaced with a C-OH bond with retention of stereochemistry.

Hydroboration_Oxidation_Workflow Substrate This compound Intermediate Trialkylborane Intermediate Substrate->Intermediate Hydroboration Hydroboration 1. BH3-THF Hydroboration->Intermediate Oxidation 2. H2O2, NaOH Product (1-Methylpiperidin-4-yl)methanol Oxidation->Product Intermediate->Product Oxidation

Caption: Two-step workflow for the hydroboration-oxidation of this compound.

Experimental Protocol: Hydroboration-Oxidation

This is a general procedure for the hydroboration-oxidation of an alkene.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (0.4 eq, as BH₃ reacts with three equivalents of alkene) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

Expected Product and Characterization

The expected product is (1-methylpiperidin-4-yl)methanol.

Table 5: Spectroscopic Data for (1-Methylpiperidin-4-yl)methanol

TechniqueKey Signals
¹H NMR (300MHz, CDCl₃) δ = 3.46 (d, J = 6.4 Hz, 2H, CH₂OH), 3.12 (sbr, 1H, OH), 2.82-2.92 (m, 2H), 2.26 (s, 3H, NMe), 1.93 (dt, 2H), 1.68-1.79 (m, 2H), 1.38-1.55 (m, 1H), 1.28 (dq, 2H) ppm.[11]
¹³C NMR (75.5 MHz, CDCl₃) δ = 67.4 (CH₂OH), 55.5, 46.3 (NMe), 37.9, 28.8 ppm.[11]
Mass Spec. (EI) m/z (%): 129 ([M]⁺, 55)[11]

References

Application Notes and Protocols: 1-Methyl-4-methylenepiperidine for Polymerization Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-Methyl-4-methylenepiperidine in Advanced Polymer Synthesis

This compound is a heterocyclic monomer that has garnered significant interest in polymer science. Its unique structure, featuring a reactive exocyclic double bond and a tertiary amine within the piperidine ring, makes it a versatile building block for the synthesis of functional polymers. The presence of the nitrogen atom imparts unique properties to the resulting polymers, such as pH-responsiveness, potential for quaternization to form polycations, and the ability to coordinate with metal ions. These characteristics open up a wide range of applications, from drug delivery systems and gene therapy vectors to smart materials and coatings.

This guide provides a comprehensive overview of the synthesis, purification, and polymerization of this compound. It is designed to equip researchers with the necessary knowledge and detailed protocols to successfully incorporate this monomer into their polymer design and synthesis workflows. We will delve into various polymerization techniques, including radical, cationic, and anionic methods, and discuss the nuances of each approach.

Monomer Synthesis and Purification: Establishing a Foundation for High-Quality Polymers

The quality of the starting monomer is paramount to achieving well-defined polymers with predictable properties. This section details a common and effective method for the synthesis of this compound, followed by a rigorous purification protocol.

Synthesis of this compound via Wittig Reaction

A prevalent method for synthesizing this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. In this case, 1-methyl-4-piperidone serves as the ketone precursor.[1][2][3]

Reaction Scheme:

Caption: A simplified representation of the cationic polymerization mechanism.

References

Application Notes and Protocols for the Quantitative Analysis of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Methyl-4-methylenepiperidine is a tertiary amine and a structural motif of interest in medicinal chemistry and pharmaceutical development. As an intermediate or a potential impurity in active pharmaceutical ingredients (APIs), its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. This document provides detailed analytical protocols for the quantitative determination of this compound, leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for its volatility and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization for instances where GC is not a viable option.

The methodologies presented herein are built upon established analytical principles for similar piperidine derivatives and volatile amines.[1][2] Adherence to rigorous method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is paramount to ensure the reliability and accuracy of the obtained results.[3][4][5][6][7]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it a powerful tool for quantification, especially at trace levels.

Causality Behind Experimental Choices

The choice of a GC-MS method is predicated on the inherent volatility of this compound. The use of a specialized column for volatile amines is crucial to mitigate peak tailing, a common issue with basic compounds, by minimizing interactions with active sites on the column.[1][8] Electron Ionization (EI) is selected for its robustness and the generation of reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring characteristic ions.

Experimental Protocol

1. Instrumentation and Consumables:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Capillary GC Column: Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent base-deactivated column.[8][9]

  • Carrier Gas: Helium (99.999% purity)

  • Certified Reference Standard (CRS) of this compound Hydrochloride[10]

  • Reagent-grade solvents (e.g., Methanol, Dichloromethane)

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (or Split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride CRS and dissolve in 10 mL of methanol in a volumetric flask. Adjust for the salt form to get the free base concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh the sample matrix containing this compound and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a known volume. The final concentration should fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[11]

4. Analysis Workflow:

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh and Dissolve (CRS and Sample) Dilute Serial Dilution (Working Standards) Prep->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation (Rtx-Volatile Amine Column) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM Mode) Separate->Detect Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound.

II. High-Performance Liquid Chromatography (HPLC) with UV Detection Method

For non-volatile matrices or when GC-MS is unavailable, HPLC-UV can be employed. Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety.[12]

Causality Behind Experimental Choices

The selection of a derivatizing agent is critical. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a suitable choice as it reacts with secondary and tertiary amines to form a stable, highly UV-active derivative.[13] A reversed-phase C18 column is used for the separation of the relatively nonpolar derivative. Gradient elution is employed to ensure adequate separation from potential interferences and to elute the derivative in a reasonable time.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Certified Reference Standard (CRS) of this compound Hydrochloride.[10]

  • Derivatizing agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Reagents: Borate buffer (pH 9.0), Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

2. HPLC Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 470 nm (for NBD derivative)
Injection Volume 20 µL

3. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent Solution: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the GC-MS section.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a vial, add 200 µL of borate buffer (pH 9.0).

    • Add 200 µL of the NBD-Cl solution.

    • Cap the vial and heat at 60 °C for 30 minutes in a water bath or heating block.

    • Cool the reaction mixture to room temperature.

    • Filter through a 0.45 µm syringe filter before injection.

  • Working Standard Solutions: Prepare a series of calibration standards and derivatize them following the procedure above.

  • Sample Preparation: Dissolve the sample in a suitable solvent and derivatize as described above. The final concentration should be within the calibration range.

4. Analysis Workflow:

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Weigh and Dissolve (CRS and Sample) Deriv Pre-column Derivatization (with NBD-Cl) Prep->Deriv Inject Inject 20 µL into HPLC Deriv->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (470 nm) Separate->Detect Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: HPLC-UV with derivatization workflow.

III. Method Validation

Both the GC-MS and HPLC-UV methods must be validated according to the ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be determined.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical performance characteristics for the proposed methods, which should be established during method validation.

GC-MS Method:

ParameterExpected Value
Retention Time 8 - 12 min
Linearity (r²) > 0.995
LOD 0.01 - 0.05 µg/mL
LOQ 0.03 - 0.15 µg/mL
Recovery 90 - 110%
Precision (%RSD) < 5%

HPLC-UV Method:

ParameterExpected Value
Retention Time 10 - 15 min
Linearity (r²) > 0.995
LOD 0.05 - 0.1 µg/mL
LOQ 0.15 - 0.3 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 5%

IV. Conclusion

The GC-MS and HPLC-UV methods outlined in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific sample matrix, required sensitivity, and available instrumentation. It is imperative that a thorough method validation be performed in accordance with ICH Q2(R1) guidelines to ensure the generation of high-quality, defensible data for research, development, and quality control purposes.

References

Purification of 1-Methyl-4-methylenepiperidine: A Practical Guide to Distillation and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical note provides detailed protocols and expert guidance for the purification of 1-Methyl-4-methylenepiperidine, a valuable synthetic intermediate in pharmaceutical research and development. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. We present two primary, field-proven methodologies for its purification: fractional vacuum distillation and flash column chromatography. This guide explains the underlying principles of each technique, the causal logic behind procedural choices, and step-by-step protocols designed for practical implementation in a laboratory setting. Key considerations regarding the compound's stability, common impurities, and appropriate handling procedures are also discussed to ensure safe and effective purification.

Introduction and Compound Profile

This compound (C₇H₁₃N) is a heterocyclic amine featuring a reactive exocyclic double bond. This structural motif makes it a versatile building block, particularly in the synthesis of piperidine-containing scaffolds that are prevalent in many biologically active molecules. Its synthesis often proceeds via a Wittig reaction from 1-Methyl-4-piperidone, a route that can introduce specific impurities such as unreacted starting materials, triphenylphosphine oxide, and various side-products.[1][2]

Given the potential for these impurities to interfere with downstream reactions, achieving high purity is paramount. The choice between distillation and chromatography depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃N[3]
Molecular Weight 111.18 g/mol [3]
Boiling Point 140.5°C (at 760 mmHg)[3]
Density 0.87 g/cm³[3]
Appearance Liquid (Typical)[4]

A critical, yet often undocumented, characteristic of molecules with exocyclic methylene groups is their propensity for polymerization, especially upon heating or exposure to acidic catalysts. This guide, therefore, emphasizes techniques that mitigate this risk.

Core Purification Strategy: Distillation

Fractional distillation is the method of choice for large-scale purification (>5 g) where impurities have significantly different boiling points from the desired product. Due to the boiling point of this compound being 140.5°C, atmospheric distillation is feasible but not recommended.[3] The elevated temperature required can promote thermal degradation or polymerization. Vacuum distillation is the authoritative method as it lowers the boiling point, preserving the molecule's integrity.

The Rationale for Vacuum Distillation

Lowering the pressure above the liquid reduces the temperature required to reach its boiling point. This is governed by the Clausius-Clapeyron relation. For this compound, this is crucial for two reasons:

  • Preventing Polymerization: The exocyclic double bond is susceptible to acid- or heat-catalyzed polymerization. Lower temperatures minimize this side reaction.

  • Avoiding Degradation: Tertiary amines can be susceptible to oxidation and other decomposition pathways at high temperatures.

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
100~90 - 95
50~75 - 80
20~60 - 65
10~50 - 55

Note: These are estimates. The actual boiling point should be determined experimentally.

Protocol for Fractional Vacuum Distillation

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Heating mantle or oil bath

  • Stir bar or boiling chips

  • Inert gas (Nitrogen or Argon)

Procedure:

  • System Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. A short Vigreux column is recommended to provide sufficient theoretical plates for separation without significant product holdup.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Evacuate the system and backfill with an inert gas like nitrogen. Repeat this process three times to remove atmospheric oxygen.[5]

  • Apply Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 20 mmHg).

  • Begin Heating: Turn on the stirring and begin to gently heat the distillation flask using an oil bath for uniform temperature control.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents.

    • Product Fraction: As the temperature stabilizes at the expected boiling point for the given pressure, switch to a new receiving flask to collect the pure product. The boiling point should remain constant during this period.

    • Final Fraction: If the temperature rises or drops, or if the distillate appears discolored, switch to a final receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating bath and allow the system to cool to room temperature before slowly reintroducing the inert gas to release the vacuum. Never introduce air into a hot system.

  • Analysis: Confirm the purity of the collected product fraction using GC, ¹H NMR, or refractive index measurements.

Distillation Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_shutdown Shutdown & Analysis A Assemble Dry Distillation Apparatus B Charge Flask with Crude Product & Stir Bar A->B C Purge System with Inert Gas (N2/Ar) B->C D Apply Vacuum (e.g., 20 mmHg) C->D E Heat Gently with Stirring D->E F Collect Fore-run (Solvents) E->F G Collect Product Fraction at Constant Temp. F->G H Collect Final Fraction G->H K Analyze Purity (GC, NMR) G->K Purity Check I Cool System to Room Temperature H->I J Release Vacuum with Inert Gas I->J J->K

Caption: Workflow for Vacuum Distillation of this compound.

Core Purification Strategy: Flash Column Chromatography

For smaller-scale purifications (<5 g) or for removing impurities with boiling points close to the product (e.g., structural isomers) or non-volatile contaminants (e.g., triphenylphosphine oxide), flash column chromatography is the superior method.[6]

The Rationale for a Modified Eluent System

This compound is a tertiary amine, which is moderately basic. Standard silica gel is slightly acidic and can cause strong, irreversible adsorption or "streaking" of basic compounds, leading to poor separation and low recovery. To overcome this, the mobile phase must be modified by adding a small amount of a basic competitor, such as triethylamine (Et₃N) , typically at 0.5-2% by volume. The triethylamine neutralizes the acidic sites on the silica, allowing the target amine to elute cleanly.

Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis (Method Development):

    • Prepare a stock solution of your crude material.

    • On a TLC plate, spot the crude material and test various solvent systems. Start with a low polarity system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

    • Crucially, add 1% Et₃N to all test eluents.

    • The ideal system will give the product an Rf value of approximately 0.2-0.3, with good separation from impurities.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc + 1% Et₃N).

    • Pour the slurry into the column and use gentle air or nitrogen pressure to pack the bed, ensuring no air bubbles are trapped.[7] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin applying pressure to achieve a steady flow rate.

    • Start eluting with the low-polarity mobile phase determined during TLC analysis.

    • Collect the eluent in fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from 2% EtOAc to 5%, then 10%.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvents and triethylamine using a rotary evaporator. The resulting oil is the purified product.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_process Elution cluster_analysis Isolation & Analysis A Develop Eluent System via TLC (add 1% Et3N) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Neat or on Silica) B->C D Elute with Low-Polarity Mobile Phase C->D E Gradually Increase Polarity (Gradient Elution) D->E If needed F Collect Eluent in Fractions D->F E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent via Rotary Evaporation H->I J Confirm Purity (NMR, GC) I->J

Caption: Workflow for Flash Column Chromatography Purification.

Safety, Handling, and Storage

As a piperidine derivative, this compound should be handled with care. Related compounds are classified as flammable liquids that can cause skin and eye irritation or burns.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]

  • Storage: The compound's stability is best maintained by minimizing its exposure to heat, air, and moisture. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9] For long-term storage, refrigeration at 2-8°C is recommended.[8]

  • Disposal: Dispose of chemical waste in accordance with local and national regulations.[9]

Conclusion

The successful purification of this compound is readily achievable through either fractional vacuum distillation or flash column chromatography. Vacuum distillation is highly effective for larger quantities, provided the impurities are volatile. Flash chromatography offers superior resolution for complex mixtures or high-purity requirements on a smaller scale, with the critical consideration being the addition of a basic modifier like triethylamine to the eluent. By understanding the principles behind each method and the specific chemical nature of the target compound, researchers can reliably obtain high-purity material essential for advancing their scientific objectives.

References

Application Notes and Protocols: Kinetic Resolution of 2-Aryl-4-methylenepiperidines by Asymmetric Deprotonation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast portfolio of pharmaceuticals and bioactive natural products. The specific three-dimensional arrangement, or stereochemistry, of substituents on the piperidine ring is frequently a critical determinant of a molecule's therapeutic efficacy and safety profile. Enantioenriched 2-aryl-4-methylenepiperidines are particularly valuable as versatile chiral building blocks. The 2-aryl group is a common feature in centrally active agents, while the 4-methylene group provides a reactive handle for further synthetic elaboration, enabling the exploration of diverse chemical space in drug development programs.

Kinetic resolution has proven to be a robust and efficient strategy for accessing such enantiomerically pure compounds from a racemic mixture. This application note provides a detailed protocol for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines utilizing a chiral base-mediated asymmetric deprotonation. The methodology is based on the work of Coldham and coworkers, which demonstrates a highly selective and practical approach to obtaining both the unreacted starting material and a functionalized product in high enantiomeric purity.[1][2][3]

Principle of the Method: Asymmetric Deprotonation

Kinetic resolution operates on the principle that two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent. In the method detailed here, a racemic mixture of N-Boc-2-aryl-4-methylenepiperidine is treated with a substoichiometric amount of a chiral base complex, formed from n-butyllithium (n-BuLi) and the chiral diamine (-)-sparteine or its enantiomer, (+)-sparteine.[1][4]

The chiral base selectively deprotonates one enantiomer of the piperidine at the C2 position (adjacent to the aryl group and the nitrogen) at a much faster rate than the other. This selective deprotonation generates a configurationally stable α-amino organolithium species. This intermediate is then "trapped" by an electrophile (e.g., an alkylating or silylating agent), yielding a new, enantioenriched 2,2-disubstituted piperidine. The unreacted enantiomer of the starting material is recovered with a correspondingly high level of enantiomeric excess. The choice of sparteine enantiomer dictates which piperidine enantiomer is deprotonated, allowing access to either enantiomeric series of both the product and the recovered starting material.[1][5]

The success of this strategy hinges on several factors:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is crucial. Its carbonyl oxygen acts as a coordinating site for the lithium cation, directing the deprotonation to the adjacent C2 proton.[1][6][7]

  • The Chiral Ligand (Sparteine): Sparteine is a naturally occurring alkaloid with a rigid, cage-like structure that forms a well-defined chiral complex with n-BuLi.[4][8] This complex creates a chiral environment that discriminates between the two enantiomers of the piperidine substrate, leading to enantioselective proton abstraction.[1][9]

  • Low Temperature: The reaction is performed at low temperatures (typically -78 °C) to ensure the configurational stability of the chiral organolithium intermediate, preventing racemization before it can be trapped by the electrophile.[1]

Experimental Workflow & Logic

The overall experimental process is a multi-step sequence that requires careful execution, particularly concerning the handling of air- and moisture-sensitive reagents.

G cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_analysis Workup & Analysis racemate Racemic N-Boc-2-aryl- 4-methylenepiperidine setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) racemate->setup reagents Dry Solvent (e.g., THF) n-BuLi, Sparteine, Electrophile reagents->setup cool Cool to -78 °C (Dry Ice/Acetone Bath) setup->cool deprotonation Selective Deprotonation with n-BuLi/Sparteine cool->deprotonation trapping Electrophilic Trap deprotonation->trapping quench Reaction Quench (e.g., Sat. NH4Cl) trapping->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification resolved_sm Enantioenriched Starting Material purification->resolved_sm product Enantioenriched 2,2-Disubstituted Product purification->product analysis Determine ee% (Chiral HPLC/SFC) resolved_sm->analysis product->analysis

Caption: Overall workflow for the kinetic resolution.

Detailed Experimental Protocol

Safety First: Handling Pyrophoric Reagents n-Butyllithium (n-BuLi) is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[9][10][11] All operations involving n-BuLi must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. A Class D fire extinguisher (for combustible metals) should be readily accessible. Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. Perform all transfers via syringe or cannula techniques.

Part 1: The Kinetic Resolution Reaction
  • Glassware and Reagent Preparation:

    • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum overnight at 120 °C.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

    • Prepare a dry ice/acetone bath in a Dewar flask to maintain a reaction temperature of -78 °C.

    • Anhydrous solvent (e.g., THF or diethyl ether) should be obtained from a solvent purification system or freshly distilled.

  • Reaction Setup:

    • Dissolve the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv) in anhydrous THF inside the prepared flask under an inert atmosphere.

    • Add the chiral ligand, (+)-sparteine or (-)-sparteine (1.1 equiv), via syringe.

    • Cool the resulting solution to -78 °C using the dry ice/acetone bath and stir for 15 minutes.

  • Asymmetric Deprotonation and Trapping:

    • Slowly add n-BuLi (typically a 1.6 M or 2.5 M solution in hexanes, 1.0 equiv) dropwise via syringe to the cooled reaction mixture over 5-10 minutes. The solution may develop a color (often yellow or orange), indicating the formation of the organolithium species.

    • Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours, as determined by the specific substrate).[1]

    • Add the chosen electrophile (e.g., methyl iodide, trimethylsilyl chloride, 1.5 equiv) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the intermediate.

  • Reaction Quench and Workup:

    • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

    • This will separate the less polar recovered starting material (enantioenriched N-Boc-2-aryl-4-methylenepiperidine) from the more polar 2,2-disubstituted product.

Part 2: Analytical Validation - Determination of Enantiomeric Excess (ee)

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of both the recovered starting material and the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this analysis.[2]

General Protocol for Chiral HPLC Method Development:

  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® AD-H, OD-H, IA, IB), are excellent starting points for the separation of chiral amines and their derivatives.[2][12]

  • Sample Preparation:

    • Prepare stock solutions of the racemic starting material, the recovered (enantioenriched) starting material, and the purified product at a concentration of approximately 1 mg/mL.

    • The solvent used for sample preparation should be the mobile phase or a component of it (e.g., hexane/isopropanol mixture) to avoid peak distortion.[13]

  • Initial Screening Conditions:

    • Mode: Normal Phase is often the most successful for this class of compounds.

    • Mobile Phase: Start with a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).[14]

    • Additive: For basic compounds like piperidines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is crucial for achieving good peak shape and preventing tailing.[2][12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aryl group absorbs (e.g., 254 nm).

  • Method Optimization:

    • Inject the racemic standard first to determine the retention times of both enantiomers.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier from 5% to 30%).

    • If necessary, screen different polysaccharide columns or try a different alcohol modifier (ethanol often provides different selectivity than IPA).

  • Calculation of Enantiomeric Excess (ee):

    • Once baseline separation of the two enantiomers is achieved, inject the enantioenriched samples.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Data Presentation & Expected Results

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher s value leads to higher enantiomeric excess at a given conversion. For the asymmetric deprotonation of 2-aryl-4-methylenepiperidines, high selectivity factors are achievable.

Table 1: Representative Data for Kinetic Resolution of N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine (Data synthesized for illustrative purposes based on published results[1])

EntryChiral LigandElectrophile (E)Conversion (%)Recovered SM ee (%)Product ee (%)Selectivity Factor (s)
1(+)-SparteineCH₃I~50>99 (R)94 (S)>50
2(-)-SparteineCH₃I~50>99 (S)95 (R)>50
3(+)-SparteineTMSCl~5298 (R)92 (S)~45

Mechanistic Rationale for Enantioselectivity

The origin of selectivity lies in the diastereomeric transition states formed between the chiral base and each enantiomer of the piperidine.

G cluster_model Proposed Transition State Model cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer Racemic\nPiperidine Racemic Piperidine {(R)-Piperidine | (S)-Piperidine} {(R)-Piperidine | (S)-Piperidine} Racemic\nPiperidine->{(R)-Piperidine | (S)-Piperidine} R_TS Diastereomeric Transition State A (Favored) Fast Deprotonation\n-> Product Fast Deprotonation -> Product R_TS->Fast Deprotonation\n-> Product S_TS Diastereomeric Transition State B (Disfavored) Slow/No Deprotonation\n-> Recovered SM Slow/No Deprotonation -> Recovered SM S_TS->Slow/No Deprotonation\n-> Recovered SM (R)-Piperidine (R)-Piperidine (R)-Piperidine->R_TS  k_fast (S)-Piperidine (S)-Piperidine (S)-Piperidine->S_TS  k_slow n-BuLi/(+)-Sparteine n-BuLi/(+)-Sparteine n-BuLi/(+)-Sparteine->R_TS n-BuLi/(+)-Sparteine->S_TS

Caption: Transition state discrimination model.

The complex of n-BuLi and (+)-sparteine preferentially binds to one enantiomer of the piperidine in an arrangement that minimizes steric hindrance and optimizes orbital alignment for proton abstraction. This leads to a lower energy transition state (Transition State A) and a faster reaction rate (k_fast). The other enantiomer forms a more sterically crowded, higher energy transition state (Transition State B), resulting in a much slower reaction (k_slow). This difference in activation energy is the source of the kinetic resolution.

Conclusion

The kinetic resolution of 2-aryl-4-methylenepiperidines via asymmetric deprotonation with n-BuLi/sparteine is a highly effective and practical method for accessing valuable, enantioenriched building blocks for drug discovery and organic synthesis. The protocol offers excellent selectivity and can be tuned to produce either enantiomeric series by selecting the appropriate sparteine isomer. Careful adherence to anhydrous and inert atmosphere techniques is paramount for safety and success. The analytical validation by chiral HPLC provides a robust system for confirming the stereochemical outcome of the resolution, making this a self-validating and reliable synthetic procedure for the modern research laboratory.

References

Troubleshooting & Optimization

how to improve the yield of 1-Methyl-4-methylenepiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming the challenges in synthesizing 1-Methyl-4-methylenepiperidine. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to enhance your experimental success. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring that every step is a self-validating system for achieving higher yields and purity.

Technical Support Center: this compound Synthesis

Troubleshooting Guide: Addressing Common Synthesis Failures

This section is designed to address the most frequent issues encountered during the synthesis of this compound, primarily via the Wittig reaction of 1-Methyl-4-piperidone.

Q1: My overall yield is significantly lower than expected (<50%). What are the most likely points of failure in the Wittig reaction sequence?

A1: Low yields in this Wittig olefination typically stem from three critical areas: inefficient ylide formation, incomplete reaction with the ketone, or product loss during workup and purification. Let's dissect each one.

  • Inefficient Ylide Formation: The phosphorus ylide (in this case, methylenetriphenylphosphorane) is the heart of the reaction. It is highly reactive and sensitive to both air and moisture.[1] Incomplete formation means you are starting with a deficit of your key nucleophile.

    • Moisture Contamination: The ylide is a strong base and will be instantly quenched by water. Ensure all glassware is oven-dried, and use anhydrous solvents (THF or diethyl ether are common).[2] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Improper Base Selection: The acidity of the methyl C-H bond in methyltriphenylphosphonium bromide is relatively low (pKa ~22).[3] Therefore, a very strong, non-nucleophilic base is required for complete deprotonation.[1][2] Weaker bases will result in an equilibrium with a significant amount of unreacted phosphonium salt.

Base Typical Solvent Advantages Disadvantages & Causality
n-Butyllithium (n-BuLi) THF, Diethyl EtherHighly effective, fast deprotonation.Pyrophoric, requires careful handling (air-free techniques). The resulting lithium salts can sometimes influence stereochemistry, though not a concern for this specific product.[1][4]
Sodium Hydride (NaH) THF, DMSOEasier to handle than n-BuLi (non-pyrophoric).Slower, heterogeneous reaction. Requires higher temperatures or a phase-transfer catalyst to achieve full deprotonation, which can introduce side reactions.
Potassium tert-butoxide (t-BuOK) THF, TolueneStrong base, readily available.Can be less effective than n-BuLi for complete deprotonation of simple phosphonium salts. Its bulkiness can sometimes be a factor.[2]
Sodium Hydroxide (NaOH) Water/DCM (biphasic)Inexpensive, easy to handle.Not suitable for this ylide. Only effective for "stabilized" ylides where an electron-withdrawing group acidifies the C-H bond. Using it here will result in negligible ylide formation.[1]
  • Incomplete Reaction or Side Reactions: Even with successfully formed ylide, the reaction with 1-methyl-4-piperidone can be sluggish or face competing pathways.

    • Temperature Control: Add the ketone solution slowly to the ylide solution at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature to ensure completion.[5]

    • Steric Hindrance: While 1-methyl-4-piperidone is not exceptionally hindered, sterically demanding ketones can react slowly or not at all.[6][7] Ensure sufficient reaction time (monitor by TLC).

  • Product Loss During Purification: this compound is a relatively volatile tertiary amine. The primary byproduct, triphenylphosphine oxide (Ph₃P=O), is a high-boiling solid that can complicate purification.

    • Volatilization: Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

    • Purification Strategy: Direct distillation or column chromatography of the free base can lead to significant losses. The most robust method is to convert the product into its hydrochloride salt.[8] This salt is a stable, non-volatile solid that can be easily purified by recrystallization, effectively separating it from the soluble triphenylphosphine oxide. The pure free base can be regenerated by treatment with a base if required.

Q2: After quenching the reaction, I have a thick, inseparable emulsion during the aqueous workup. How can I resolve this?

A2: Emulsion formation is common, especially with amine products. It is often caused by the soap-like properties of salts formed during the workup.

  • Break the Emulsion: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion and forces the organic product into the organic layer.

  • Filtration: Sometimes, fine particulate matter (like triphenylphosphine oxide that has started to precipitate) can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can help break it up.

Q3: My final product is contaminated with a large amount of triphenylphosphine oxide (Ph₃P=O). How can I remove it effectively?

A3: This is the most common purification challenge in Wittig reactions.

  • Primary Method (Recommended): Acid-Base Extraction & Salt Formation. As mentioned, this is the superior method. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Extract with dilute hydrochloric acid (e.g., 1M HCl). The basic this compound will form its hydrochloride salt and move to the aqueous layer, while the neutral triphenylphosphine oxide remains in the organic layer. Separate the layers, and then carefully evaporate the water from the aqueous layer to recover the solid hydrochloride salt, which can be further purified by recrystallization.[8]

  • Secondary Method (For Free Base): If you must isolate the free base directly, you can exploit the slight difference in polarity.

    • Precipitation: After the reaction, dilute the mixture with a non-polar solvent like hexane or pentane. This will often cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration. This is often incomplete.

    • Chromatography: Flash chromatography on silica gel can be used, but the volatile and basic nature of the product can lead to streaking and loss on the column. It is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%) to prevent protonation and tailing.[9]

Experimental Workflow & Protocols

This section provides a logical workflow and detailed protocols for the synthesis and purification.

Workflow Diagram

G cluster_0 Part 1: Ylide Preparation cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Purification P_Salt Methyltriphenylphosphonium Bromide Base Strong Base (n-BuLi) in Anhydrous THF P_Salt->Base Deprotonation (Inert Atmosphere, 0°C) Ylide Phosphorus Ylide (Deep Red Solution) Base->Ylide Reaction Crude Reaction Mixture Ketone 1-Methyl-4-piperidone in Anhydrous THF Ketone->Reaction Add to Ylide (0°C to RT) Workup Aqueous Quench & Extraction Reaction->Workup Salt_Formation HCl Addition & Salt Precipitation Workup->Salt_Formation Isolate Crude Amine Final_Product Pure this compound HCl Salt_Formation->Final_Product Recrystallization

Caption: Overall workflow for this compound synthesis.

Protocol 1: Synthesis of this compound Hydrochloride

Step A: Ylide Formation

  • Under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Add anhydrous tetrahydrofuran (THF) via cannula to create a suspension.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. Maintain the temperature below 5 °C.

  • Upon completion of the addition, a deep red or orange color will develop, indicating the formation of the ylide.[5] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step B: Wittig Reaction

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, dissolve 1-methyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the stirred ylide solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the ketone.

Step C: Workup and Purification via Salt Formation

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).

  • Combine the organic extracts and wash with brine.

  • Extract the combined organic layers with 1M hydrochloric acid (3x volume). The product will move into the aqueous layer.

  • Separate the aqueous layer containing the product hydrochloride. To confirm the removal of triphenylphosphine oxide, you can back-extract the aqueous layer with a fresh portion of diethyl ether.

  • Remove the water from the acidic aqueous layer under reduced pressure using a rotary evaporator. This will yield the crude this compound hydrochloride as a solid.

  • Recrystallize the solid from a suitable solvent system, such as isopropanol/ethyl acetate, to yield the pure product. A yield of 85% for the hydrochloride salt has been reported in the literature.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Wittig reaction?

A1: The Wittig reaction is a powerful method for C=C bond formation. The currently accepted mechanism under salt-free, aprotic conditions proceeds through a concerted cycloaddition pathway.[10][11]

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.

  • [2+2] Cycloaddition: This attack leads to a concerted [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane is unstable and rapidly decomposes in a syn-elimination fashion. The ring collapses to form the final products.

  • Driving Force: The reaction is driven by the formation of the very strong and thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O).[12]

Caption: Mechanism of the Wittig Reaction.

Q2: Are there viable alternative synthesis routes?

A2: Yes, while the Wittig reaction is common, other methods exist. A notable alternative involves starting with N-Boc-4-piperidone.

  • N-Boc Protected Route: One can perform the Wittig reaction on N-Boc-4-piperidone to yield N-Boc-4-methylenepiperidine.[5][8] This intermediate is less volatile and often easier to purify by standard chromatography. The Boc protecting group is then removed under acidic conditions (e.g., with HCl or TFA) to give 4-methylenepiperidine, which can then be N-methylated.

  • N-Methylation Step: The final N-methylation can be achieved using the Eschweiler-Clarke reaction , which uses formaldehyde and formic acid. This is a high-yield reductive amination process that specifically introduces a methyl group and advantageously stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[13][14][15]

This two-step approach (olefination followed by methylation) can sometimes offer higher overall yields and purity due to the more manageable intermediates, avoiding the use of the more volatile 1-methyl-4-piperidone directly.

Q3: How do I prepare the starting material, 1-Methyl-4-piperidone?

A3: While commercially available, 1-Methyl-4-piperidone can be synthesized through several classic methods. A well-known route is a multi-step synthesis starting from ethyl acrylate and methylamine, which involves a double Michael addition followed by a Dieckmann cyclization and subsequent hydrolysis/decarboxylation.[16] Other methods starting from dichloropentanone or via a Mannich reaction also exist.[16][17] For laboratory scale, purchasing the starting ketone is generally the most efficient path.

References

Technical Support Center: Wittig Olefination of N-methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Wittig olefination of N-methyl-4-piperidone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important transformation. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you achieve optimal results in your synthesis.

Introduction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds. The olefination of N-methyl-4-piperidone is a key step in the synthesis of numerous pharmaceutical intermediates and biologically active molecules. However, as a ketone, N-methyl-4-piperidone presents specific challenges compared to more reactive aldehydes.[1][2] This guide provides expert insights and field-proven solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with N-methyl-4-piperidone resulting in a low yield or failing completely?

There are several potential reasons for low yield. Firstly, ketones are inherently less reactive than aldehydes due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon.[1] Secondly, the success of the reaction is critically dependent on the efficient generation of the phosphonium ylide, which can be hampered by the choice of base, presence of moisture, or inappropriate reaction conditions.[3] Lastly, side reactions, such as enolization of the piperidone under strongly basic conditions, can consume starting material and reduce product yield.[3]

Q2: Which type of Wittig reagent (ylide) is best for N-methyl-4-piperidone?

For ketones like N-methyl-4-piperidone, a more reactive unstabilized ylide is generally required to achieve good conversion.[1] Stabilized ylides (e.g., those with adjacent ester or ketone groups) are often not reactive enough to engage with sterically hindered or less electrophilic ketones and may result in reaction failure.[2][4][5][6][7] For introducing a simple methylene group (=CH₂), methylenetriphenylphosphorane (Ph₃P=CH₂), generated from methyltriphenylphosphonium bromide or iodide, is the standard and effective choice.[2][4]

Q3: I'm struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?

This is a classic challenge in Wittig chemistry. Standard column chromatography can be difficult due to the similar polarity of many alkene products and TPPO. Here are three effective strategies:

  • Crystallization/Precipitation: TPPO is often crystalline and less soluble in nonpolar solvents like hexanes or diethyl ether, especially at low temperatures. After the reaction, concentrating the crude mixture and triturating with a cold, nonpolar solvent can precipitate the TPPO, which can then be removed by filtration.[1]

  • Chromatography on Alumina: Using neutral or basic alumina for column chromatography can sometimes provide better separation than silica gel.

  • Chemical Conversion: The crude mixture can be treated with agents that convert TPPO into a more easily separable salt. For example, treatment with oxalyl chloride or HCl gas can form a phosphonium salt that is insoluble in many organic solvents.[8]

Q4: Should I consider an alternative to the Wittig reaction for this transformation?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is the most common and often superior alternative, especially for ketones.[1][4][9] The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic and often more reactive towards hindered ketones.[3][10][11] A significant advantage of the HWE reaction is that its phosphate byproduct is typically water-soluble, making purification much simpler than removing TPPO.[3][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Wittig olefination of N-methyl-4-piperidone.

Problem 1: Low to No Product Formation

This is the most frequent issue and typically points to a problem with the Wittig reagent itself or the reaction conditions.

cluster_ylide_solutions Solutions for Ylide Failure cluster_ketone_solutions Solutions for Ketone Reactivity start Low / No Yield check_ylide Was Ylide Successfully Generated? start->check_ylide check_color Observe Deep Red/Orange Ylide Color? check_ylide->check_color ylide_fail Ylide Generation Failure check_color->ylide_fail No ylide_ok Ylide Generation Likely OK check_color->ylide_ok Yes base 1. Use a Stronger/Fresh Base (n-BuLi, NaH) check_ketone Is Ketone Reactivity the Issue? ylide_ok->check_ketone ketone_issue Ketone Reactivity Issue check_ketone->ketone_issue Yes reaction_ok Proceed to Purification check_ketone->reaction_ok No reactive_ylide 1. Ensure Unstabilized Ylide is Used anhydrous 2. Ensure Strict Anhydrous/Inert Conditions (Flame-dried glass, dry solvents) temp 3. Control Temperature (Deprotonate at 0°C or -78°C) increase_temp 2. Increase Reaction Temperature After Addition hwe 3. Switch to HWE Reaction

Caption: Troubleshooting flowchart for low-yield Wittig reactions.

  • Cause A: Incomplete Ylide Generation The formation of the ylide from the phosphonium salt is the critical first step. Unstabilized ylides require very strong bases and rigorously anhydrous conditions.

    • Solution 1: Verify Your Base. Use a sufficiently strong and fresh base. n-Butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are standard choices for unstabilized ylides.[1][12] Potassium tert-butoxide (KOtBu) can also be effective but may require fresh reagent.[13]

    • Solution 2: Ensure Anhydrous & Inert Conditions. Wittig reagents are highly sensitive to moisture and air.[1] Use flame-dried glassware, anhydrous solvents (e.g., THF, diethyl ether), and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.

    • Self-Validation: The formation of an unstabilized ylide like Ph₃P=CH₂ is almost always accompanied by a distinct color change to deep red or orange.[3] Lack of this color is a strong indicator that the ylide has not formed.

  • Cause B: Competing Side Reactions Under the strong basic conditions required for ylide formation, N-methyl-4-piperidone can undergo enolization, which deactivates it towards the Wittig reagent.

    • Solution: Control Reagent Addition and Temperature. Generate the ylide first at a low temperature (e.g., 0 °C or -78 °C). Once ylide formation is complete, add a solution of the N-methyl-4-piperidone dropwise to the ylide solution at this low temperature.[3] This ensures the ketone is introduced into an environment where the ylide is already present and can react immediately, minimizing its exposure to excess strong base.

ParameterRecommendation for N-methyl-4-piperidoneRationale
Ylide Type Unstabilized (e.g., Ph₃P=CH₂)Necessary for sufficient reactivity with the ketone substrate.[1][6]
Base n-BuLi, NaHStrong enough to deprotonate the corresponding phosphonium salt efficiently.[1][12]
Solvent Anhydrous THF, Diethyl EtherAprotic solvents required for ylide stability. Must be rigorously dried.
Temperature 0 °C to -78 °C for ylide generation & ketone additionMinimizes ylide decomposition and ketone enolization side reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with air and moisture, which destroys the ylide.[1]
Caption: Recommended starting conditions for the Wittig olefination.

Optimized Experimental Protocol: Synthesis of 4-Methylene-1-methylpiperidine

This protocol provides a reliable method for the synthesis of 4-methylene-1-methylpiperidine from N-methyl-4-piperidone using an unstabilized Wittig reagent.

Workflow Overview

Caption: Experimental workflow for the synthesis of 4-methylene-1-methylpiperidine.

Step-by-Step Methodology

Materials:

  • Methyltriphenylphosphonium bromide (or iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • N-methyl-4-piperidone[14][15][16]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Ylide Generation:

    • Under a positive flow of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

    • Add anhydrous THF via syringe to create a suspension.[17]

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.[3] During the addition, a deep red or orange color should develop, indicating ylide formation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.[17]

  • Wittig Reaction:

    • Cool the deep red ylide solution back down to 0 °C.

    • Dissolve N-methyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the stirred ylide solution at 0 °C.[1][17]

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench by slowly adding saturated aqueous NH₄Cl solution.[3]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will contain the desired alkene and TPPO. Purify by flash column chromatography (starting with a nonpolar eluent like hexane and gradually increasing polarity) or by bulb-to-bulb distillation if the product is sufficiently volatile.

Alternative Methodology: The Horner-Wadsworth-Emmons (HWE) Reaction

When the Wittig reaction proves challenging, the HWE reaction is an excellent alternative.[9]

Key Differences and Advantages

G cluster_wittig Wittig Reaction cluster_hwe HWE Reaction w_reagent Reagent: Phosphonium Ylide (Ph₃P=CHR) w_byproduct Byproduct: Triphenylphosphine Oxide (Ph₃P=O) (Organic Soluble) hwe_reagent Reagent: Phosphonate Carbanion ((RO)₂P(O)-CHR⁻) w_reagent->hwe_reagent vs. hwe_byproduct Byproduct: Dialkyl Phosphate Salt ((RO)₂P(O)O⁻) (Water Soluble) w_byproduct->hwe_byproduct vs.

Caption: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

  • Higher Reactivity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, making them more effective with less reactive ketones.[10][11]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed with a simple aqueous extraction, eliminating the difficult TPPO separation.[3][11]

  • Stereoselectivity: The standard HWE reaction typically yields (E)-alkenes with high selectivity, which may be advantageous depending on the desired product stereochemistry.[9]

For challenging olefinations of N-methyl-4-piperidone, particularly with substituted ylides, the HWE reaction should be strongly considered as a primary synthetic strategy.

References

Technical Support Center: Synthesis of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-4-methylenepiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis of this important piperidine derivative. The following information is structured in a question-and-answer format to directly address specific challenges in your experimental workflow.

Section 1: The Wittig Reaction Approach

The Wittig reaction is a widely used method for the synthesis of this compound, starting from 1-methyl-4-piperidone and a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide. While effective, this route can present challenges, primarily related to the formation and removal of byproducts.

Frequently Asked Questions (FAQs) - Wittig Reaction

Q1: My reaction seems to have worked, but I'm struggling to isolate my pure product. What is the most common byproduct in this Wittig reaction, and how can I remove it?

A1: The most common and often problematic byproduct in the Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] TPPO is generated from the phosphorus ylide as the reaction proceeds to form the desired alkene. The primary difficulty with TPPO is its physical properties; it is a high-boiling, crystalline solid that is often soluble in the same organic solvents as the desired product, making its removal by simple extraction or distillation challenging.[1]

Several methods can be employed for the removal of TPPO:

  • Crystallization: TPPO has low solubility in non-polar solvents like hexanes and pentane, and also in diethyl ether.[3][4] You can often precipitate the bulk of the TPPO by concentrating your crude reaction mixture and triturating it with one of these solvents. Cooling the mixture can further enhance precipitation.[3][4]

  • Chromatography: Flash column chromatography is a reliable method for separating this compound from TPPO. A silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the elution of the less polar product before the more polar TPPO.[1]

  • Precipitation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂).[4] By dissolving the crude reaction mixture in a polar solvent such as ethanol and adding a solution of ZnCl₂, an insoluble ZnCl₂(TPPO)₂ adduct will precipitate and can be removed by filtration.[4]

Q2: My Wittig reaction is giving a low yield of this compound. What are the potential side reactions that could be consuming my starting materials?

A2: Low yields in the Wittig reaction can be attributed to several factors, primarily related to the stability and reactivity of the phosphorus ylide (methylenetriphenylphosphorane).

  • Ylide Instability: Methylenetriphenylphosphorane is an unstabilized ylide and can be sensitive to air and moisture.[5] It is typically generated in situ and used immediately.[5] If the ylide decomposes before reacting with the ketone, the overall yield will be reduced. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Side Reactions with the Base: Strong bases like n-butyllithium or sodium hydride are used to generate the ylide from the phosphonium salt.[6] If there are other acidic protons in your reaction mixture, the base can be consumed in side reactions. Additionally, the choice of base can be critical; for instance, using lithium-based reagents can sometimes lead to the formation of betaine intermediates that may undergo side reactions.[2][7]

  • Reaction with Sterically Hindered Ketones: While 1-methyl-4-piperidone is not exceptionally hindered, sterically demanding ketones can react slowly, allowing for ylide decomposition to become a more significant competitive pathway.[8] In such cases, alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be considered.[8]

Troubleshooting Workflow: Wittig Reaction

Wittig_Troubleshooting cluster_synthesis Synthesis of this compound (Wittig) cluster_troubleshooting Troubleshooting cluster_yield Addressing Low Yield cluster_purity Addressing Impurities cluster_analysis Analysis Start Start: Wittig Reaction Reaction 1-Methyl-4-piperidone + Methyltriphenylphosphonium Bromide + Base Start->Reaction Workup Reaction Work-up Reaction->Workup Crude Crude Product Mixture Workup->Crude Problem Problem Encountered Crude->Problem LowYield Low Yield Problem->LowYield Yield Issue ImpureProduct Impure Product Problem->ImpureProduct Purity Issue YlideDecomp Ylide Decomposition? LowYield->YlideDecomp BaseIssue Base Reactivity Issue? LowYield->BaseIssue TPPO TPPO Contamination? ImpureProduct->TPPO UnreactedSM Unreacted Starting Material? ImpureProduct->UnreactedSM Sol1 Use anhydrous solvents and inert atmosphere. YlideDecomp->Sol1 Solution Sol2 Optimize base and addition temperature. BaseIssue->Sol2 Solution Sol3 Crystallization, Chromatography, or Precipitation with ZnCl₂. TPPO->Sol3 Solution Sol4 Optimize reaction time/temp or use excess ylide. UnreactedSM->Sol4 Solution Analysis Analyze Purified Product Sol3->Analysis Sol4->Analysis Dehydration_Mechanism cluster_main Dehydration of 1-Methyl-4-piperidinemethanol Start 1-Methyl-4-piperidinemethanol Protonation Protonation of -OH Start->Protonation H⁺ WaterLoss Loss of H₂O Protonation->WaterLoss PrimaryCarbocation Primary Carbocation (Unstable) WaterLoss->PrimaryCarbocation Rearrangement Hydride Shift PrimaryCarbocation->Rearrangement EliminationDesired Elimination (Desired) PrimaryCarbocation->EliminationDesired -H⁺ TertiaryCarbocation Tertiary Carbocation (More Stable) Rearrangement->TertiaryCarbocation EliminationSide Elimination (Side Reaction) TertiaryCarbocation->EliminationSide -H⁺ Product This compound (Desired Product) EliminationDesired->Product SideProduct 1,2,3,6-Tetrahydro-1,4-dimethylpyridine (Side Product) EliminationSide->SideProduct

References

optimization of reaction conditions for synthesizing 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-4-methylenepiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is rooted in explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Introduction: The Challenge of Methylenation

This compound is a valuable piperidine derivative used as an intermediate in the synthesis of various pharmaceuticals.[1][2] Its synthesis typically involves the methylenation of the corresponding ketone, 1-Methyl-4-piperidone. While seemingly straightforward, carbonyl methylenation reactions are sensitive to reaction conditions and reagent choice, often leading to challenges in yield, purity, and scalability.[3][4]

This guide will focus primarily on the widely-used Wittig reaction, providing a detailed protocol and addressing specific issues that may arise. We will also explore alternative methods and answer frequently asked questions to provide a comprehensive resource for your synthetic needs.

Section 1: Core Protocol - Wittig Olefination of 1-Methyl-4-piperidone

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[5] It utilizes a phosphorus ylide, which is typically prepared in situ from a phosphonium salt and a strong base.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis of this compound via the Wittig reaction.

G cluster_prep Phase 1: Ylide Preparation cluster_reaction Phase 2: Olefination Reaction cluster_workup Phase 3: Workup & Purification A 1. Dry Glassware & Reagents B 2. Prepare Phosphonium Salt Suspension (Methyltriphenylphosphonium bromide in Toluene) A->B C 3. Add Strong Base (e.g., t-BuOK) under Inert Atmosphere (N2) B->C D 4. Stir at Controlled Temperature to Form Ylide (Orange/Yellow Color) C->D E 5. Add 1-Methyl-4-piperidone Dropwise at Low Temperature (10-20°C) D->E F 6. Allow Reaction to Warm and Stir to Completion E->F G 7. Quench Reaction (e.g., with water) F->G H 8. Aqueous Workup / Extraction G->H I 9. Concentrate Organic Phase H->I J 10. Purify Crude Product (Distillation or Chromatography) I->J K 11. Characterize Final Product (NMR, GC-MS) J->K

Caption: General experimental workflow for the Wittig synthesis.

Detailed Step-by-Step Protocol

This protocol is adapted from established industrial methods.[6]

  • Preparation: Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.5 eq.) to anhydrous toluene in an oven-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Ylide Formation: Cool the resulting suspension to 10-20°C. Add potassium tert-butoxide (t-BuOK) (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 25°C. A characteristic deep orange or yellow color indicates the formation of the phosphorus ylide. Stir the mixture for 1 hour at this temperature.

  • Reaction: Slowly add a solution of 1-Methyl-4-piperidone (1.0 eq.) in anhydrous toluene dropwise to the ylide solution, maintaining the temperature between 10-20°C.

  • Completion: After the addition is complete, allow the reaction mixture to stir at 10-20°C for another hour. The progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding water. Separate the aqueous layer and extract it once with toluene. Combine the organic layers.

  • Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can complicate purification.

    • For the free base: Concentrate the organic phase under reduced pressure. The product, this compound, is a volatile liquid and can be purified by fractional distillation.

    • For the hydrochloride salt: To simplify purification and handling, the product can be converted to its hydrochloride salt. Add concentrated hydrochloric acid to the toluene solution. Toluene can then be removed by concentration to yield the solid N-methyl-4-methylenepiperidine hydrochloride, which can be further purified by recrystallization.[6]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a frequent issue, often pointing to problems with the formation or reactivity of the phosphorus ylide.

Possible Causes & Solutions

  • Moisture Contamination: Phosphorus ylides are highly basic and react readily with water.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and handle hygroscopic reagents (like t-BuOK) in a glovebox or under a strong inert atmosphere.

  • Inactive Base: The base may have degraded due to improper storage.

    • Solution: Use a freshly opened bottle of potassium tert-butoxide or titrate the base to confirm its activity. Consider a stronger base like n-butyllithium (n-BuLi) if using less reactive phosphonium salts, though t-BuOK is generally sufficient for this reaction.[6][7]

  • Insufficient Ylide Formation Time/Temperature: The ylide may not have formed completely before the addition of the ketone.

    • Solution: After adding the base, ensure the mixture is stirred for at least 1 hour. The appearance of a persistent deep orange/yellow color is a good visual indicator of ylide formation.

  • Low Reactivity of Ketone: While 1-Methyl-4-piperidone is generally reactive, steric hindrance can sometimes be a factor.[3][4]

    • Solution: Ensure the ketone is added slowly to the pre-formed ylide. Running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) after the initial addition may improve conversion, but monitor for side reactions.

G Start Low / No Yield Q1 Did a deep orange/yellow color develop and persist after base addition? Start->Q1 A1_Yes Ylide likely formed. Q1->A1_Yes Yes A1_No Ylide formation failed. Q1->A1_No No Q3 Was starting material (ketone) recovered? A1_Yes->Q3 Q2 Was the reaction run under strictly anhydrous conditions? A1_No->Q2 A2_No Moisture likely quenched the base/ylide. Solution: Rigorously dry all glassware, solvents, and reagents. Use fresh, anhydrous materials. Q2->A2_No No A2_Yes Base may be inactive. Solution: Use a new bottle of base (e.g., t-BuOK) or a stronger base like n-BuLi. Q2->A2_Yes Yes A3_Yes Incomplete reaction. Solution: Increase reaction time or slightly increase temperature after addition. Verify stoichiometry of reagents. Q3->A3_Yes Yes A3_No Product may have been lost during workup or purification. Solution: Review extraction and distillation procedures. Product is volatile. Consider conversion to HCl salt for easier handling. Q3->A3_No No

Caption: Troubleshooting decision tree for low reaction yield.

Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

TPPO is notoriously difficult to separate from neutral organic products due to its moderate polarity and high crystallinity.

Possible Causes & Solutions

  • Co-elution in Chromatography: TPPO can co-elute with the product on silica gel.

    • Solution 1 (Chromatography): Use a less polar solvent system (e.g., starting with pure hexanes and gradually adding ethyl acetate or diethyl ether). Sometimes, adding a small amount of a tertiary amine like triethylamine (~1%) to the eluent can improve separation.

    • Solution 2 (Precipitation): After concentrating the crude reaction mixture, dissolve it in a minimal amount of a polar solvent like dichloromethane. Then, add a large volume of a non-polar solvent like cold diethyl ether or hexanes. TPPO is often less soluble and will precipitate, allowing it to be removed by filtration. This may need to be repeated.

  • Physical State: Both the product (as a free base) and TPPO can be oils or solids, making physical separation difficult.

    • Solution (Salt Formation): As mentioned in the protocol, converting the basic this compound product to its hydrochloride salt makes it water-soluble.[6] This allows for a simple separation: after salt formation, perform an aqueous extraction. The TPPO will remain in the organic layer, while the product salt moves to the aqueous layer. The free base can then be regenerated by basifying the aqueous layer and re-extracting.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common methods to synthesize this compound?

The most prevalent method is the olefination of 1-Methyl-4-piperidone.[8][9] Key reactions include:

  • Wittig Reaction: The most classic method, using a phosphorus ylide. It is reliable but produces stoichiometric amounts of triphenylphosphine oxide.[5][10][11]

  • Peterson Olefination: Uses an α-silyl carbanion. A major advantage is that the silylated byproducts are often easier to remove than TPPO. The reaction can be stereoselective depending on whether the elimination step is acid or base-catalyzed.[12][13][14][15][16]* Julia-Kocienski Olefination: Employs heteroarylsulfones. This method offers mild reaction conditions and byproducts that are easily removed by aqueous extraction. [17][18][19] FAQ 2: How do I choose the right base for the Wittig reaction?

The choice of base depends on the acidity of the proton on the phosphonium salt. For non-stabilized ylides like the one needed here (from methyltriphenylphosphonium bromide), a strong base is required.

BasepKa (Conjugate Acid)Common SolventNotes
Potassium tert-butoxide (t-BuOK) ~19Toluene, THF, DMFA strong, inexpensive, and common choice. It's a solid, making it easier to handle than organolithiums, but it is hygroscopic. [6]
n-Butyllithium (n-BuLi) ~50THF, Hexanes, EtherVery strong base, ensures complete and rapid deprotonation. Must be handled under strictly anhydrous and inert conditions. Often used for less reactive systems. [7]
Sodium Hydride (NaH) ~36THF, DMFA strong, non-nucleophilic base. Slower reaction times are often required for complete ylide formation.
Sodium Hexamethyldisilazide (NaHMDS) ~26THF, DMFA strong, non-nucleophilic base that is soluble in many organic solvents. Often provides milder reaction conditions. [17][19]

FAQ 3: Are there alternative methylenation reagents that avoid TPPO?

Yes. If TPPO removal is a persistent issue, consider these alternatives:

  • Peterson Olefination Reagents: Using (trimethylsilyl)methyllithium. The byproduct, hexamethyldisiloxane, is volatile and easily removed. This reaction proceeds via a β-hydroxysilane intermediate. [12][14]* Julia-Type Reagents: Reagents like 1-methyl-2-(methylsulfonyl)benzimidazole react with ketones in the presence of bases like t-BuOK or NaHMDS. The byproducts are water-soluble and easily removed during workup. [17][18][19]* Tebbe or Nysted Reagents: These are titanium-based reagents that are particularly effective for methylenating sterically hindered or enolizable ketones. [3][4]However, they are more expensive and sensitive to air and moisture.

FAQ 4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a characteristic singlet for the exocyclic methylene protons (=CH₂) around 4.7-4.8 ppm. You should also see signals for the N-methyl group and the piperidine ring protons. [6] * ¹³C NMR will show a quaternary carbon for the C=CH₂ group and a signal for the =CH₂ carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing purity and confirming the molecular weight of the volatile free-base product.

  • High-Performance Liquid Chromatography (HPLC): For the non-volatile hydrochloride salt, HPLC is the method of choice for determining purity with high accuracy. [6]

References

Navigating the Stability of 1-Methyl-4-methylenepiperidine: A Technical Guide to Preventing Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting & FAQs

Welcome to the technical support center for 1-Methyl-4-methylenepiperidine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this valuable synthetic intermediate during storage. As a Senior Application Scientist, I will provide in-depth technical insights and field-proven strategies to ensure the long-term stability and purity of your this compound.

Understanding the Instability: Why Does this compound Polymerize?

This compound possesses a reactive exocyclic double bond, making it susceptible to polymerization. This process is typically initiated by free radicals, which can be generated by exposure to heat, light, or atmospheric oxygen. The presence of the tertiary amine within the piperidine ring can also influence the compound's reactivity and potential polymerization pathways.

The most probable mechanism of polymerization is free-radical polymerization . This process involves three key stages:

  • Initiation: The formation of free radicals from an initiator. In the context of storage, common initiators are peroxides formed by the reaction of the monomer with atmospheric oxygen, or radicals generated by UV light or elevated temperatures.

  • Propagation: The addition of the free radical to the double bond of a monomer molecule, creating a new, larger radical that can then react with another monomer molecule. This chain reaction leads to the formation of a polymer.

  • Termination: The reaction of two radicals to form a stable, non-radical species, which terminates the polymer chain growth.

It is also plausible that under certain conditions, such as the presence of acidic impurities, cationic polymerization could be initiated. The nitrogen atom of the piperidine ring can be protonated, leading to the formation of a carbocation that can initiate polymerization of the vinyl group.

Below is a simplified representation of the potential free-radical polymerization pathway.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, O₂) Radical Radical (R•) Initiator->Radical forms Monomer1 This compound Radical->Monomer1 attacks RadicalMonomer Radical-Monomer Adduct Monomer1->RadicalMonomer forms Monomer2 Another Monomer RadicalMonomer->Monomer2 attacks GrowingPolymer Growing Polymer Chain Monomer2->GrowingPolymer forms TwoRadicals Two Radical Chains StablePolymer Stable Polymer TwoRadicals->StablePolymer combine to form

Caption: Simplified workflow of free-radical polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides direct answers to common questions and troubleshooting advice for handling and storing this compound.

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: Proper storage is the first and most critical line of defense against polymerization.

  • Temperature: Store at 2-8°C.[1] Refrigeration significantly reduces the rate of potential polymerization reactions. Some sources even recommend storage in a freezer at -20°C under an inert atmosphere.[2]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen. This is crucial to prevent the formation of peroxides from atmospheric oxygen, which are potent initiators of free-radical polymerization. The hydrochloride salt of 4-methylenepiperidine is often used for improved stability and solubility.[3]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. UV light can provide the energy to initiate radical formation.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture. Ensure the container material is compatible and will not leach impurities that could act as catalysts.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Freezer)[1][2]Slows down reaction kinetics of polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and peroxide formation.
Light Protect from light (Amber vial)Avoids photo-initiation of radicals.
Container Tightly sealed, compatible materialPrevents contamination from air and moisture.
Q2: I've observed a slight viscosity increase in my stored this compound. What should I do?

A2: An increase in viscosity is a primary indicator that polymerization has begun. If you observe this, it is crucial to act quickly to prevent further degradation of your material.

Immediate Actions:

  • Isolate the container: Move the container to a cold, dark place to slow down the reaction.

  • Do not heat: Avoid any application of heat, as this will accelerate polymerization.

  • Ventilate: Work in a well-ventilated area, preferably a fume hood.

  • Analytical Testing: If possible, take a small aliquot and analyze it to determine the extent of polymerization. Techniques like ¹H NMR can show a decrease in the intensity of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone. Gel Permeation Chromatography (GPC) can be used to detect the presence of higher molecular weight species.

Troubleshooting Workflow:

Viscosity_Increase_Troubleshooting Start Increased Viscosity Observed Isolate Isolate and Cool Container Start->Isolate Analyze Perform Analytical Tests (NMR, GPC) Isolate->Analyze Decision Extent of Polymerization? Analyze->Decision Minor Minor Polymerization Decision->Minor Low Significant Significant Polymerization Decision->Significant High Inhibit Add Recommended Inhibitor Minor->Inhibit Dispose Dispose of as Hazardous Waste Significant->Dispose Purify Consider Purification (if feasible) Inhibit->Purify Review Review Storage Protocol Purify->Review Dispose->Review

Caption: Troubleshooting workflow for increased viscosity.

Q3: What type of polymerization inhibitors can I use, and at what concentration?

A3: The addition of a suitable inhibitor is a highly effective strategy for preventing polymerization. For vinyl monomers, free-radical scavengers are the most common choice.

  • Phenolic Inhibitors: Hydroquinone (HQ) and its derivatives like 4-methoxyphenol (MEHQ) are widely used.[4][5] They act by reacting with peroxy radicals in the presence of oxygen to terminate the radical chain. A typical concentration for inhibitors is in the range of 10-200 ppm.

  • Stable Nitroxide Radicals: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and its derivatives (e.g., 4-hydroxy-TEMPO) are extremely efficient radical scavengers.[6][7][8] They directly react with carbon-centered radicals to terminate the polymerization chain.[6][7] These can be effective even in the absence of oxygen.

  • Compatibility with Amines: When selecting an inhibitor, it's important to consider its compatibility with the amine functionality of this compound. While phenolic inhibitors are generally compatible, it's good practice to ensure they do not engage in acid-base reactions that could reduce their efficacy. Hindered phenols are less likely to undergo such reactions.[9] Studies have shown that mixtures of phenolic and amine inhibitors can sometimes have complex interactions.[10][11]

Inhibitor ClassExamplesMechanism of ActionTypical Concentration
Phenolic Hydroquinone, MEHQScavenges peroxy radicals (requires O₂)[5]10 - 200 ppm
Nitroxide TEMPO, 4-hydroxy-TEMPOScavenges carbon-centered radicals[6][7]5 - 100 ppm

Experimental Protocol for Inhibitor Addition:

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Inhibitor Solution: Prepare a dilute stock solution of the chosen inhibitor in a compatible, high-purity solvent (e.g., the monomer itself, or a solvent that can be easily removed).

  • Addition: Under an inert atmosphere, add the required volume of the inhibitor stock solution to the this compound to achieve the desired final concentration.

  • Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.

  • Storage: Store the inhibited monomer under the recommended conditions (see Q1).

Q4: Can I repurify this compound that has started to polymerize?

A4: Purification of partially polymerized this compound can be challenging and should be approached with caution.

  • Distillation: Vacuum distillation can be used to separate the monomer from the non-volatile polymer. However, heating the material can accelerate polymerization, potentially leading to a dangerous runaway reaction. It is crucial to add a polymerization inhibitor to the distillation flask before heating.

  • Column Chromatography: For small-scale purification, column chromatography on a suitable stationary phase (e.g., alumina, as silica gel can be acidic) may be an option.

Safety Precaution: Before attempting any purification of a reactive monomer, it is essential to conduct a thorough risk assessment.

Q5: Are there any analytical techniques to monitor the stability of my stored this compound?

A5: Regular monitoring can help detect the early onset of polymerization.

  • Visual Inspection: Regularly check for any changes in color, clarity, or viscosity.

  • ¹H NMR Spectroscopy: This is a powerful tool to monitor the integrity of the monomer. A decrease in the integration of the signals corresponding to the exocyclic methylene protons relative to the other protons in the molecule is a clear indication of polymerization.

  • Gas Chromatography (GC): GC can be used to determine the purity of the monomer and detect the formation of oligomers.

  • Headspace Analysis: Analysis of the headspace above the liquid can detect volatile degradation products.

By implementing these strategies, you can significantly enhance the shelf-life and maintain the quality of your this compound, ensuring the reliability and reproducibility of your research and development activities.

References

overcoming purification difficulties with 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-methylenepiperidine

A Senior Application Scientist's Guide to Overcoming Purification Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging synthetic intermediate. As a reactive tertiary amine with an exocyclic double bond, this compound presents unique purification hurdles that can impact yield, purity, and experimental reproducibility. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: After my synthesis and workup, my NMR spectrum shows my desired product, but also a significant set of new peaks corresponding to an isomer. What is happening and how can I prevent it?

Answer: You are likely observing the isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position, forming 1,4-dimethyl-1,2,3,6-tetrahydropyridine.[1]

  • Causality: The exocyclic methylene group is kinetically favored during many synthesis routes (e.g., Wittig reaction), but the endocyclic trisubstituted double bond is more stable. This isomerization is readily catalyzed by trace amounts of acid or base, and can even occur upon heating during distillation if the conditions are not carefully controlled. The process involves the formation of an allylic carbanion or cation intermediate, which then reprotonates at the terminal carbon.[1]

  • Preventative Measures:

    • Neutralize Vigorously: During aqueous workup, ensure the organic layer is washed with a saturated sodium bicarbonate solution and then brine to remove all traces of acid.

    • Use Basic Drying Agents: Dry the organic solution over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄). Avoid acidic drying agents like magnesium sulfate (MgSO₄) if possible.

    • Avoid Silica Gel Chromatography: Standard silica gel is acidic and is a common cause of on-column isomerization and degradation. If chromatography is necessary, opt for deactivated supports (see Question 3).

    • Controlled Distillation: If purifying by distillation, add a small amount of a non-volatile base like potassium carbonate to the distillation flask to scavenge any trace acidity. Distill under reduced pressure to keep the temperature as low as possible.[2]

Question 2: My distillation of this compound resulted in a low yield and a significant amount of dark, viscous residue in the distillation pot. What caused this?

Answer: This is a classic sign of polymerization. The exocyclic double bond, being less sterically hindered and electron-rich, is susceptible to both acid-catalyzed and radical polymerization, especially at elevated temperatures.

  • Causality:

    • Acid-Catalyzed Polymerization: Trace acid can protonate the double bond, generating a tertiary carbocation that can be attacked by the double bond of another molecule, initiating a chain reaction.

    • Radical Polymerization: The presence of atmospheric oxygen at high temperatures can initiate radical formation, leading to polymerization. Peroxides in ether solvents (like THF or diethyl ether) used during the workup are a common source of radicals.

    • Thermal Polymerization: Even in the absence of catalysts, high temperatures during atmospheric distillation can provide enough energy to initiate polymerization.

  • Solutions:

    • Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, minimizing thermal stress on the molecule.[2] The boiling point is approximately 140.5°C at 760 mmHg.[3]

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-initiated radical polymerization.

    • Add Inhibitors: For storage or if polymerization is a persistent issue, a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added to the crude material before distillation.

    • Check Solvents: Ensure all solvents used in the workup are free of peroxides.

Question 3: I need to use column chromatography to remove a close-running impurity. How can I do this without degrading the product?

Answer: Standard silica gel chromatography is highly discouraged due to its acidic nature.[4] The best approach is to use a deactivated stationary phase and carefully chosen aprotic solvents.

  • Recommended Method: Basic Alumina Chromatography

    • Stationary Phase: Use Brockmann Grade I basic alumina. This provides a non-acidic environment, preventing isomerization and degradation.

    • Solvent System: Start with a non-polar solvent like hexanes or heptane and gradually increase polarity with an aprotic solvent like ethyl acetate or diethyl ether. A small amount (0.5-1%) of triethylamine (Et₃N) can be added to the mobile phase as a further precaution to ensure basicity and improve peak shape by masking active sites on the stationary phase.[2]

    • Alternative: Deactivated Silica Gel: If alumina is not available, you can prepare "neutralized" silica gel. Make a slurry of silica gel in your starting mobile phase (e.g., 5% ethyl acetate in hexanes) and add 1-2% triethylamine by volume. Mix thoroughly before packing the column.

  • Workflow Diagram: Choosing a Purification Method

    G start Crude 1-Methyl-4- methylenepiperidine check_impurities What are the main impurities? start->check_impurities impurities_nonpolar Non-polar byproducts (e.g., from Wittig) check_impurities->impurities_nonpolar Boiling points are different impurities_polar Polar starting material (e.g., 1-Methyl-4-piperidone) check_impurities->impurities_polar Boiling points are similar distillation Purify via Vacuum Distillation (add K2CO3) impurities_nonpolar->distillation chromatography Purify via Basic Alumina Chromatography impurities_polar->chromatography final_product Pure Product (>98%) distillation->final_product chromatography->final_product

    Caption: Decision tree for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for purified this compound? A: Due to its reactivity, proper storage is crucial. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20°C is recommended). This minimizes exposure to air, moisture, and light, preventing degradation, oxidation, and polymerization.[5][6]

Q: My product is a colorless oil, but it turns yellow or brown over time. Is it still usable? A: The color change indicates degradation, likely due to minor oxidation or polymerization. While it may still be suitable for some applications, its purity is compromised. It is highly recommended to check the purity by NMR or GC-MS before use. For sensitive downstream reactions, it is best to re-purify the material by vacuum distillation if a significant color change has occurred.

Q: Which analytical methods are best for assessing the purity of this compound? A: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: Excellent for confirming the structure and identifying the presence of the 1,4-dimethyl-1,2,3,6-tetrahydropyridine isomer. The exocyclic vinylic protons of the desired product typically appear as a singlet around 4.8 ppm, which is a clear diagnostic signal.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and detecting volatile impurities. The mass spectrum provides definitive molecular weight confirmation.

  • High-Performance Liquid Chromatography (HPLC): Can be used with a reverse-phase column (e.g., C18) and a mobile phase of acetonitrile/water with a buffer.[8][9] For MS compatibility, formic acid can be used as an additive.[9]

Q: Can I convert the free base to a hydrochloride salt for easier handling and storage? A: Yes, converting the amine to its hydrochloride salt is an excellent strategy to improve stability and handling. The salt is typically a stable, non-volatile solid that is not susceptible to oxidation or polymerization. This can be achieved by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and carefully adding a solution of HCl in the same solvent until precipitation is complete. The resulting solid can be collected by filtration and dried.[10]

Validated Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all glassware has been oven-dried to remove moisture.

  • Preparation: To the round-bottom distillation flask containing the crude this compound, add a small scoop of anhydrous potassium carbonate (approx. 5% w/w) and a fresh magnetic stir bar.

  • System Purge: Seal the system, and using a vacuum/gas manifold, evacuate and backfill with dry nitrogen or argon three times to create an inert atmosphere.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A diaphragm pump capable of reaching <10 mmHg is recommended.

    • Gently heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the expected boiling point at the given pressure.

    • Monitor the distillation closely. If the temperature rises sharply or the color of the distillate darkens, stop the distillation.

  • Storage: Immediately transfer the purified, colorless oil to a clean, dry storage vessel under an inert atmosphere and store in a freezer.

Data Table: Pressure vs. Approximate Boiling Point

Pressure (mmHg)Estimated Boiling Point (°C)
760~140 °C
100~80 °C
20~50 °C
10~35 °C
Note: These are estimates. Actual boiling points may vary based on system efficiency and purity.

Protocol 2: Purification by Basic Alumina Chromatography

This protocol is ideal for removing impurities with similar boiling points but different polarities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of basic alumina (Brockmann Grade I) in the initial, non-polar mobile phase (e.g., 100% hexanes or hexanes with 1% triethylamine).

    • Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the solution onto the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., from 100% hexanes to 2% EtOAc/hexanes, then 5%, etc.).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC). Use a phosphomolybdic acid stain or potassium permanganate stain to visualize the amine.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Ensure the bath temperature remains low (<30°C).

  • Final Product: Transfer the resulting pure oil for storage as described in the distillation protocol.

  • Degradation Pathway Visualization

    G Product 1-Methyl-4- methylenepiperidine Isomer 1,4-Dimethyl-1,2,3,6- tetrahydropyridine Product->Isomer H+ or B- (Isomerization) Polymer Polymer/Oligomer Product->Polymer H+, Heat, or Radicals (Polymerization)

    Caption: Key degradation pathways for this compound.

References

Technical Support Center: Scale-Up of 1-Methyl-4-methylenepiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4-methylenepiperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot and production scales. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical, field-proven experience.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its synthesis most commonly involves the Wittig reaction, starting from the readily available 1-Methyl-4-piperidone. While straightforward on a lab scale, the scale-up of this process introduces several challenges, including managing reaction exotherms, handling and removing byproducts, and ensuring the stability of the final product.

This guide will primarily focus on the Wittig reaction approach, as it is a widely adopted method in industrial settings. We will also briefly touch upon the synthesis of the starting material, 1-Methyl-4-piperidone, via the Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially scalable route is the Wittig reaction between 1-Methyl-4-piperidone and a methylide reagent, typically generated from methyltriphenylphosphonium bromide and a strong base.[1] This method is favored for its reliability and relatively high yields.

Q2: My Wittig reaction is sluggish or incomplete on a larger scale. What are the likely causes?

A2: Several factors can contribute to a sluggish reaction at scale. These include inefficient mixing leading to poor contact between the ylide and the ketone, insufficient base to fully generate the ylide, or lower reaction temperatures due to heat dissipation in larger reactors. It is also possible that the ylide is unstable and decomposes before reacting.

Q3: I'm struggling with the removal of triphenylphosphine oxide (TPPO) during workup. What are some scalable, chromatography-free methods?

A3: TPPO is a notorious byproduct in Wittig reactions due to its high polarity and tendency to co-crystallize with products. Scalable removal strategies include:

  • Precipitation with metal salts: TPPO forms insoluble complexes with salts like magnesium chloride (MgCl₂). Adding solid MgCl₂ to the reaction mixture in a suitable solvent (like toluene) can precipitate the TPPO complex, which can then be removed by filtration.[2][3]

  • Crystallization/Precipitation: The difference in solubility between your product and TPPO can be exploited. Concentrating the reaction mixture and triturating with a non-polar solvent like hexane or pentane can often precipitate the TPPO, allowing it to be filtered off.[4]

  • Solvent Extraction: A carefully chosen biphasic solvent system can be used to selectively extract either the product or the TPPO.

Q4: My isolated this compound is turning into a viscous oil or solidifying over time. What is happening?

A4: The exocyclic double bond in this compound makes it susceptible to polymerization, especially when exposed to heat, light, or acidic conditions. The formation of a viscous oil or solid is a strong indication of polymerization.

Q5: How can I prevent the polymerization of this compound during purification and storage?

A5: To prevent polymerization, it is crucial to:

  • Use a polymerization inhibitor: Small amounts of inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can be added to the crude product before distillation.[5]

  • Control temperature: Distill the product under reduced pressure to keep the temperature as low as possible.

  • Avoid acidic conditions: The product is more stable under neutral or slightly basic conditions.

  • Store properly: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Troubleshooting Guides

Part 1: The Wittig Reaction - Low Yield and Incomplete Conversion
Symptom Potential Cause Troubleshooting Action
Low Yield of this compound 1. Incomplete Ylide Formation: Insufficient base, poor quality base, or moisture in the reaction.- Ensure the use of a strong, anhydrous base (e.g., n-BuLi, NaH, KOtBu).- Use freshly titrated or high-purity base.- Ensure all glassware and solvents are rigorously dried.
2. Ylide Instability: The methylide is reactive and can decompose, especially at higher temperatures.- Generate the ylide at a low temperature (e.g., 0 °C or below).- Add the 1-Methyl-4-piperidone to the pre-formed ylide promptly.
3. Inefficient Mixing: Poor agitation in a large reactor can lead to localized "hot spots" or areas of low reagent concentration.- Use an appropriate impeller and agitation speed for the reactor geometry to ensure good mixing.- Consider the order of addition; adding the ketone solution to the ylide slurry with good subsurface addition can improve contact.
Incomplete Consumption of 1-Methyl-4-piperidone 1. Stoichiometry: Insufficient ylide relative to the ketone.- Use a slight excess of the phosphonium salt and base (e.g., 1.1-1.2 equivalents).- Accurately determine the concentration of the base if it is a solution (e.g., n-BuLi).
2. Steric Hindrance: While not severe, the piperidone ring can present some steric hindrance.- Increase the reaction time or temperature slightly after the initial addition, while monitoring for side reactions.
3. Side Reactions of the Ylide: The ylide can react with other electrophiles or undergo decomposition pathways.- Ensure the reaction is performed under an inert atmosphere to prevent reaction with oxygen or moisture.
Part 2: Work-up and Purification - Impurities and Product Stability
Symptom Potential Cause Troubleshooting Action
Difficulty Removing Triphenylphosphine Oxide (TPPO) 1. High Polarity of TPPO: TPPO is highly polar and can be soluble in a range of solvents.- Method 1 (Precipitation): After quenching the reaction, perform a solvent swap to a non-polar solvent like cyclohexane or heptane and cool the mixture to precipitate TPPO.[6]- Method 2 (Complexation): Add solid MgCl₂ to a toluene solution of the crude product, stir, and filter off the insoluble TPPO-MgCl₂ complex.[2][3]
Product Polymerization During Distillation 1. High Temperature: Thermal initiation of polymerization of the reactive olefin.[5]- Distill under high vacuum to lower the boiling point.- Use a wiped-film evaporator for large-scale purification to minimize residence time at high temperatures.
2. Absence of Inhibitor: No radical scavenger present to prevent polymerization.- Add a small amount (e.g., 0.1 wt%) of a polymerization inhibitor such as BHT or hydroquinone to the crude product before distillation.[5]
Formation of Salts and Emulsions During Aqueous Work-up 1. Basic Nature of the Product: this compound is a tertiary amine and will partition into the aqueous phase at low pH.- Perform aqueous washes with a brine solution or water adjusted to a neutral or slightly basic pH to avoid emulsification and product loss.
2. Residual Phosphonium Salts: Unreacted phosphonium salt can act as a phase-transfer catalyst, promoting emulsion formation.- Ensure the reaction goes to completion to minimize residual phosphonium salts.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Wittig Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Methyltriphenylphosphonium Bromide357.2342.871201.2
Potassium tert-butoxide (KOtBu)112.2113.461201.2
1-Methyl-4-piperidone113.1611.321001.0
Toluene-100 L--
Water-50 L--
Brine-50 L--

Procedure:

  • Reactor Setup: Charge a 250 L glass-lined reactor with toluene (80 L) and methyltriphenylphosphonium bromide (42.87 kg). Begin agitation.

  • Ylide Formation: Cool the suspension to 0-5 °C. Add potassium tert-butoxide (13.46 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. A thick, yellow-orange slurry will form.

  • Wittig Reaction: Stir the ylide suspension at 0-5 °C for 1 hour. Prepare a solution of 1-Methyl-4-piperidone (11.32 kg) in toluene (20 L). Add the piperidone solution to the ylide suspension via a subsurface addition line over 2-3 hours, maintaining the temperature below 15 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 10-15 °C. Slowly quench the reaction by adding water (50 L). Stir for 30 minutes, then stop the agitation and allow the layers to separate.

  • Phase Separation: Separate the lower aqueous layer. Wash the organic layer with brine (50 L).

  • Product Isolation: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Distillation with Polymerization Inhibitor
  • Inhibitor Addition: To the crude this compound, add butylated hydroxytoluene (BHT) (0.1 wt% of the expected product weight).

  • Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude product gently under vacuum. Collect the fraction boiling at the appropriate temperature and pressure (approx. 135-137 °C at atmospheric pressure, lower under vacuum).

  • Storage: Store the purified, colorless liquid under a nitrogen atmosphere at 2-8 °C, protected from light.

Visualizations

Wittig Reaction Pathway

Wittig_Reaction MP 1-Methyl-4-piperidone Oxaphosphetane Oxaphosphetane Intermediate MP->Oxaphosphetane [2+2] Cycloaddition Ylide Methyltriphenyl-phosphorane (Ylide) Ylide->Oxaphosphetane Product This compound Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide (TPPO) Oxaphosphetane->Byproduct

Caption: The Wittig reaction of 1-Methyl-4-piperidone.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Wittig Reaction Check_Base Check Base Quality and Stoichiometry Start->Check_Base Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture No Use_Fresh_Base Use Fresh/Titrated Base Check_Base->Use_Fresh_Base Yes Check_Mixing Evaluate Agitation Efficiency Check_Moisture->Check_Mixing No Dry_Solvents Dry Solvents and Glassware Check_Moisture->Dry_Solvents Yes Check_Temp Verify Temperature Control Check_Mixing->Check_Temp No Improve_Agitation Increase Agitation/Optimize Baffles Check_Mixing->Improve_Agitation Yes Optimize_Addition Optimize Reagent Addition Rate Check_Temp->Optimize_Addition Yes

Caption: Decision tree for troubleshooting low Wittig reaction yield.

References

assessing the stability of 1-Methyl-4-methylenepiperidine in different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Methyl-4-methylenepiperidine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address the stability challenges of this compound under various pH conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound Stability

This compound is a tertiary enamine, a class of compounds known for their utility in organic synthesis. However, the inherent reactivity of the enamine functional group also makes it susceptible to degradation, particularly through hydrolysis. The stability of this compound is significantly influenced by the pH of its environment. Understanding and controlling this pH-dependent stability is critical for its successful application in research and development.

This guide is structured to provide you with both quick answers through our FAQ section and in-depth solutions in our troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the enamine functional group.[1][2] This reaction results in the formation of 1-methyl-4-piperidone and formaldehyde. The hydrolysis is reversible, but in the presence of excess water, the equilibrium favors the formation of the ketone.[1][2]

Q2: At which pH is this compound most stable?

A2: Generally, enamines are most stable under neutral to basic conditions. Acidic conditions promote hydrolysis. Therefore, to maintain the integrity of this compound, it is recommended to work in a pH range of 7.5 to 10.

Q3: What are the visible signs of degradation in my sample of this compound?

A3: While visual inspection is not a definitive test, degradation may sometimes be indicated by a change in the color or clarity of a solution. However, the most reliable way to assess stability is through analytical techniques such as HPLC, GC-MS, or NMR spectroscopy to monitor the appearance of degradation products like 1-methyl-4-piperidone.

Q4: Can I use common acidic buffers like acetate or citrate with this compound?

A4: It is strongly advised to avoid acidic buffers, as they will catalyze the hydrolysis of the enamine. If pH control in the acidic range is absolutely necessary for your experiment, be aware that the compound will degrade. In such cases, it is best to prepare fresh solutions immediately before use and to conduct time-course studies to understand the rate of degradation under your specific conditions.

Q5: How should I store solutions of this compound?

A5: For optimal stability, solutions should be prepared in aprotic solvents or in aqueous buffers with a pH above 7.5. They should be stored at low temperatures (2-8 °C or -20 °C) and protected from light. It is also good practice to purge the storage container with an inert gas like nitrogen or argon to prevent potential oxidation, although hydrolysis is the more immediate concern.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Non-reproducible Bioassay Results
  • Possible Cause: Degradation of this compound in your assay medium. The pH of many cell culture media is buffered around 7.2-7.4, a range where hydrolysis can still occur, albeit slower than in acidic conditions.

  • Troubleshooting Steps:

    • Verify Media pH: Measure the pH of your complete assay medium.

    • Conduct a Time-Course Stability Study: Prepare a solution of this compound in your assay medium. At various time points (e.g., 0, 2, 4, 8, and 24 hours) under your assay conditions (e.g., 37°C, 5% CO2), take an aliquot and analyze it by a validated stability-indicating HPLC method to quantify the remaining parent compound.

    • Prepare Fresh Solutions: If significant degradation is observed, prepare a fresh stock solution of the compound immediately before each experiment and add it to the assay at the last possible moment.

    • Consider a Higher pH Formulation: If your experimental design allows, consider formulating the compound in a slightly more basic buffer before dilution into the final assay medium, ensuring the final pH remains compatible with your biological system.

Issue 2: Appearance of an Unexpected Peak in HPLC Analysis
  • Possible Cause: You are likely observing the formation of the primary degradation product, 1-methyl-4-piperidone.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If you have access to a mass spectrometer (LC-MS), determine the mass of the unexpected peak. The molecular weight of 1-methyl-4-piperidone is 113.16 g/mol .

    • Co-injection with a Standard: Obtain a reference standard of 1-methyl-4-piperidone and co-inject it with your degraded sample. If the unexpected peak co-elutes with the standard, you have confirmed its identity.

    • Review Sample Preparation and Mobile Phase: Ensure your sample diluent and mobile phase are not acidic. The use of acidic additives like formic acid or trifluoroacetic acid in the mobile phase can cause on-column degradation. If an acidic mobile phase is necessary for good chromatography, ensure the sample is injected in a neutral or basic solvent and that the residence time on the column is minimized.

Issue 3: Peak Tailing or Asymmetry in HPLC for this compound
  • Possible Cause: Piperidine derivatives can exhibit peak tailing on silica-based reversed-phase columns due to interactions with residual silanol groups.[3]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase to be at least 2 pH units above the pKa of the piperidine nitrogen to ensure it is in its free base form.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize silanol interactions.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), into your mobile phase (e.g., 0.1% v/v). These additives will preferentially interact with the active silanol sites, improving the peak shape of your basic analyte.[4]

    • Consider a Different Stationary Phase: If peak tailing persists, explore alternative stationary phases, such as those with embedded polar groups or polymer-based columns that are more robust to basic analytes.

Issue 4: Artifact Formation in GC-MS Analysis
  • Possible Cause: Primary and secondary amines can sometimes form condensation products with certain injection solvents (like methanol or ethanol) in the hot GC inlet, leading to the appearance of artifact peaks.[5] While this compound is a tertiary amine, it is still prudent to be aware of potential in-source reactions. More likely is thermal degradation or isomerization in the hot inlet.

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Use the lowest inlet temperature that still allows for efficient and reproducible volatilization of the analyte.

    • Use an Inert Solvent: Dissolve your sample in an inert solvent like dichloromethane or ethyl acetate instead of protic solvents like methanol or ethanol.

    • Derivatization: If thermal instability is a persistent issue, consider derivatizing the analyte to a more thermally stable compound before GC-MS analysis. However, for a stability study, this would be a secondary, confirmatory method as it alters the original molecule.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment by HPLC-UV

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate for pH 7.4, borate for pH 9)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4, 5, 6, 7.4, and 9).

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • For each pH value, add a small aliquot of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL. This is your t=0 sample.

    • Prepare a larger volume of each buffered solution and incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each incubating solution. Quench the degradation by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and a neutral or basic aqueous buffer. A starting point could be 30:70 (v/v) acetonitrile:10 mM ammonium bicarbonate buffer (pH 8.5).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determine the UV λmax of this compound (a starting point would be around 210-230 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • For each time point, determine the peak area of this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Expected Outcome: The degradation rate will be significantly faster at lower pH values.

pHTemperature (°C)Expected Stability
4.025Very Low (rapid degradation)
5.025Low (fast degradation)
7.425Moderate
9.025High
Protocol 2: Identification of Degradation Products by LC-MS/MS

Objective: To identify the major degradation product of this compound under acidic stress.

Materials:

  • Degraded sample of this compound (from acidic conditions in Protocol 1)

  • 1-methyl-4-piperidone reference standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Formic acid (for mobile phase, if necessary, but be mindful of on-column degradation) or ammonium acetate/formate.

Procedure:

  • Sample Preparation: Dilute the degraded sample and the 1-methyl-4-piperidone standard in the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization Mode: Positive ESI.

    • MS Scan Mode:

      • Full scan to determine the molecular ions of the parent compound and degradation products.

      • Product ion scan (MS/MS) of the parent ion of this compound and the suspected degradation product to obtain fragmentation patterns.

    • Multiple Reaction Monitoring (MRM): Develop transitions for quantitative analysis if needed. For 1-methyl-4-piperidone, a likely transition would be m/z 114 -> [fragment ion].

  • Data Analysis:

    • Compare the retention time and mass spectrum of the degradation product with the 1-methyl-4-piperidone reference standard.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

Degradation Pathway of this compound

G A This compound B Iminium Ion Intermediate A->B + H+ (Acid-catalyzed protonation) C Carbinolamine Intermediate B->C + H2O (Nucleophilic attack) D 1-Methyl-4-piperidone C->D - H+ and loss of formaldehyde

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution in ACN prep_sample Dilute Stock into Buffers prep_stock->prep_sample prep_buffer Prepare Buffers (pH 4, 5, 7.4, 9) prep_buffer->prep_sample incubate Incubate at Controlled Temperature prep_sample->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate % Remaining vs. Time hplc->data kinetics Determine Degradation Rate and Half-life data->kinetics

Caption: Workflow for pH-dependent stability study.

References

Technical Support Center: Navigating the Chemistry of N-Boc-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for synthetic methodologies involving N-Boc-4-methylenepiperidine. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of the Boc-protecting group during multi-step syntheses. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with this versatile building block, ensuring the stability of the acid-labile tert-butoxycarbonyl (Boc) group in your reactions.

Troubleshooting Guide: Preventing Boc-Protecting Group Cleavage

This section addresses specific issues you may encounter during your experiments with N-Boc-4-methylenepiperidine. Each problem is presented in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.

Question 1: I'm observing significant Boc deprotection during the epoxidation of N-Boc-4-methylenepiperidine with m-CPBA. What's causing this and how can I prevent it?

Answer:

The cleavage of the Boc group during m-CPBA epoxidation is a common issue that stems from the acidic nature of the reaction byproducts. Meta-chloroperoxybenzoic acid (m-CPBA) is consumed in the reaction to form the epoxide, but it also generates meta-chlorobenzoic acid as a byproduct. This carboxylic acid is sufficiently acidic to catalyze the removal of the Boc group, especially with prolonged reaction times or elevated temperatures.

Causality Explained: The mechanism of Boc group cleavage is acid-catalyzed. The tert-butoxycarbonyl group is stable under basic and neutral conditions but readily cleaves in the presence of acids.[1] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.

To mitigate this, several strategies can be employed:

  • Buffering the Reaction: The most effective solution is to add a mild base to the reaction mixture to neutralize the acidic byproduct as it forms. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used for this purpose. A biphasic system with an aqueous solution of the bicarbonate is often effective.

  • Using a Less Acidic Peroxyacid: While m-CPBA is a common choice, other epoxidizing agents can be used. For instance, dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone, is a powerful yet neutral epoxidizing agent that avoids the generation of acidic byproducts.

  • Controlled Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Running the reaction at lower temperatures (e.g., 0 °C) can also help to slow down the rate of Boc cleavage.

dot

Caption: Troubleshooting Boc cleavage in epoxidation.

Question 2: My attempts at palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) with N-Boc-4-methylenepiperidine are leading to inconsistent yields and some deprotection. What factors should I consider?

Answer:

While the Boc group is generally stable to the basic conditions often employed in palladium-catalyzed cross-coupling reactions, certain reagents and conditions can lead to its cleavage.

Potential Causes of Boc Cleavage:

  • Lewis Acidity of Palladium Catalysts: Some palladium catalysts or their precursors can exhibit Lewis acidity, which can contribute to Boc cleavage, especially at elevated temperatures.

  • Additives and Ligands: Certain additives or ligands used in the coupling reaction might have acidic protons or can generate acidic species in situ.

  • High Temperatures: Prolonged heating can lead to thermal decomposition of the Boc group, although this typically requires temperatures higher than those used for many standard cross-coupling reactions.[2][3]

Strategies for Successful Cross-Coupling:

  • Catalyst and Ligand Selection: Opt for well-defined palladium(0) precatalysts and ligands that are known to be effective under milder conditions. For Suzuki-Miyaura couplings, hydroboration of N-Boc-4-methylenepiperidine with 9-BBN followed by coupling has been shown to be successful, indicating the Boc group is stable under these conditions.[4]

  • Base Selection: Use a non-nucleophilic, inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong organic bases that could potentially have other side reactions.

  • Temperature and Reaction Time: Optimize the reaction temperature to the lowest effective level and monitor the reaction to avoid unnecessarily long reaction times.

  • Solvent Choice: Use anhydrous, aprotic solvents to minimize the potential for protonolysis of the Boc group.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-methylenepiperidine (via Hydroboration)

  • Hydroboration: To a solution of N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous THF, add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equiv) at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Coupling: To the resulting organoborane solution, add the aryl halide (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and an aqueous solution of K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the residue by column chromatography.

Question 3: I am planning a dihydroxylation of the double bond. What are the best practices to ensure the Boc group remains intact?

Answer:

Dihydroxylation of the exocyclic double bond in N-Boc-4-methylenepiperidine can be achieved while preserving the Boc group, provided the correct reagents and conditions are chosen.

Recommended Methods:

  • Osmium Tetroxide (OsO₄) Catalyzed Dihydroxylation: This is a reliable method that proceeds under neutral or mildly basic conditions. Using a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard and effective procedure. The reaction is typically performed at or below room temperature and is compatible with the Boc group.

  • Potassium Permanganate (KMnO₄) under Controlled Conditions: While KMnO₄ is a strong oxidizing agent, dihydroxylation can be achieved under cold, dilute, and basic conditions (Baeyer's test). However, over-oxidation is a risk, and this method is often less selective than using OsO₄. If using KMnO₄, it is crucial to maintain a low temperature (e.g., < 5 °C) and carefully control the stoichiometry.

Conditions to Avoid:

  • Acidic Dihydroxylation Conditions: Avoid any dihydroxylation procedures that involve acidic workups or are performed under acidic conditions, as this will lead to Boc cleavage.

Reagent SystemTypical ConditionsBoc Group StabilityNotes
OsO₄ (cat.), NMO Acetone/water, room tempHigh Highly reliable and selective.
KMnO₄ Acetone/water, < 5 °C, dilute NaOHModerate Risk of over-oxidation. Careful control of conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc group to acidic and basic conditions? A1: The Boc group is highly sensitive to acidic conditions and can be readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] It is generally stable to a wide range of basic and nucleophilic conditions.[1]

Q2: Can Lewis acids cause Boc deprotection? A2: Yes, Lewis acids can promote the cleavage of the Boc group. The Lewis acid can coordinate to the carbonyl oxygen, weakening the C-O bond and facilitating the departure of the tert-butyl cation. Therefore, caution should be exercised when using Lewis acids in the presence of a Boc-protected amine.

Q3: Are there any "Boc-friendly" hydrogenation conditions for the exocyclic double bond? A3: Yes, catalytic hydrogenation of the double bond can be performed without affecting the Boc group. Standard conditions such as hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate at atmospheric or slightly elevated pressure are generally safe for the Boc group. However, highly forcing conditions (high pressure and temperature) could potentially lead to over-reduction.[6]

Q4: Can I perform an ozonolysis on N-Boc-4-methylenepiperidine? A4: Ozonolysis itself is generally compatible with the Boc group. However, the work-up conditions are critical. A reductive work-up with dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) is preferred as it is performed under neutral conditions. An oxidative work-up with hydrogen peroxide can create acidic conditions that may lead to Boc cleavage.

Q5: What are some alternative N-protecting groups for 4-methylenepiperidine that are more stable to acidic conditions? A5: If your synthetic route requires strongly acidic conditions, the Boc group may not be suitable. In such cases, consider using protecting groups that are cleaved under different conditions:

  • Carboxybenzyl (Cbz or Z) group: Stable to acidic conditions and removed by hydrogenolysis.

  • Benzyl (Bn) group: Also stable to acids and removed by hydrogenolysis.

  • Acetyl (Ac) group: More robust to acidic conditions than Boc, but requires harsher conditions for removal (strong acid or base hydrolysis).

dot

Protecting_Group_Orthogonality Boc Boc (tert-Butoxycarbonyl) H2_Pd Hydrogenolysis (H₂, Pd/C) Boc->H2_Pd Stable Cbz Cbz (Carboxybenzyl) Acid Strong Acid (e.g., TFA, HCl) Cbz->Acid Stable Bn Bn (Benzyl) Bn->Acid Stable Ac Ac (Acetyl) Acid->Boc Cleaves Acid->Ac Cleaves (harsh) H2_Pd->Cbz Cleaves H2_Pd->Bn Cleaves Base Strong Base (e.g., NaOH) Base->Ac Cleaves

Caption: Orthogonality of common N-protecting groups.

References

enhancing enantioselectivity in the asymmetric synthesis of 4-methylenepiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric Synthesis of 4-Methylenepiperidine Derivatives

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for enhancing enantioselectivity in the asymmetric synthesis of 4-methylenepiperidine and related piperidine derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. The 4-methylenepiperidine scaffold is a valuable structural motif in medicinal chemistry, and achieving high enantiopurity is often critical for biological activity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying principles that govern enantioselectivity. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My enantiomeric excess (% ee) is consistently low or negligible. What are the primary factors to investigate?

Low enantioselectivity is a common challenge that can stem from multiple sources. A systematic approach is crucial for identifying the root cause.

Answer:

When faced with poor enantioselectivity, begin with the most fundamental parameters before moving to more complex variables.

  • Purity of Reagents and Catalyst: The chiral catalyst or ligand is the cornerstone of your reaction's success. Even trace impurities can poison the catalyst or interfere with the chiral environment.

    • Actionable Advice:

      • Verify the purity of your chiral ligand and metal precursor. If possible, recrystallize or purify the ligand before use.

      • Ensure all substrates and reagents are of the highest possible purity. Latent acidic or basic impurities can neutralize organocatalysts or interact with metal complexes.

      • Use freshly distilled, anhydrous solvents. Water and oxygen are detrimental to many catalytic systems, particularly those involving organometallics.

  • Catalyst Integrity and Activation: An improperly formed or inactive catalyst will not provide stereoinduction.

    • Actionable Advice:

      • Follow the catalyst preparation or in situ generation protocol meticulously. Pay close attention to temperature, atmosphere, and order of addition.

      • For metal-based catalysts, ensure the correct metal-to-ligand ratio is used. Deviations can lead to the formation of less selective or inactive catalytic species.

  • Reaction Temperature: Temperature is one of the most critical parameters influencing enantioselectivity.[1] Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) of the system.

    • Actionable Advice:

      • If your current protocol is run at room temperature or 0 °C, attempt the reaction at lower temperatures (e.g., -20 °C, -44 °C, or -78 °C).[2][3]

      • Be aware that lowering the temperature will decrease the reaction rate, so longer reaction times may be necessary. Monitor the reaction for conversion to avoid incomplete reactions.

  • Solvent Choice: The solvent does more than just dissolve reagents; it can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the transition states leading to the different enantiomers.[4]

    • Actionable Advice:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether). The optimal solvent is highly system-dependent.

      • For some reactions, a mixture of solvents can provide the best results.[5] Bio-based solvents like 2-MeTHF are also emerging as effective and sustainable options.[6]

  • Concentration: Reaction concentration can affect catalyst aggregation state and reaction kinetics, which in turn can influence enantioselectivity.

    • Actionable Advice:

      • Experiment with different concentrations. In some cases, higher dilution can favor the desired catalytic cycle. Conversely, poor conversion has been observed at concentrations below 1 M in certain systems.[5]

Below is a logical workflow to troubleshoot low enantioselectivity.

TroubleshootingWorkflow Start Low or No Enantioselectivity CheckPurity Verify Purity of All Components (Catalyst, Ligand, Substrate, Solvent) Start->CheckPurity First Step CheckConditions Re-evaluate Reaction Conditions CheckPurity->CheckConditions If purity is confirmed Result_OK Problem Solved CheckPurity->Result_OK If impurities found & problem is fixed Temp Decrease Temperature (-20°C to -78°C) CheckConditions->Temp Optimize ScreenLigands Screen Alternative Chiral Ligands ScreenLigands->Result_OK If successful Result_Fail Problem Persists ScreenLigands->Result_Fail If unsuccessful, consult literature for new systems Solvent Screen Solvents (Toluene, CH2Cl2, THF, etc.) Temp->Solvent Concentration Vary Concentration Solvent->Concentration Concentration->ScreenLigands If conditions optimization fails CatalyticCycle Catalyst Chiral Phosphine (P*R3) Zwitterion Zwitterionic Intermediate [P*R3-Allene] Catalyst->Zwitterion + Allene center Adduct Intermediate Adduct Zwitterion->Adduct + Imine (Stereodetermining Step) Imine Imine Product Tetrahydropyridine Product Adduct->Product Annulation Product->Catalyst Catalyst Regeneration

References

Validation & Comparative

comparative analysis of different synthetic routes to 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to 1-Methyl-4-methylenepiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 4-Methylene Piperidine Scaffold

The this compound moiety is a crucial structural motif and a versatile building block in modern medicinal chemistry. As a saturated heterocycle, the piperidine ring is a privileged scaffold found in numerous pharmaceuticals, influencing properties such as solubility, basicity, and receptor binding. The exocyclic double bond at the 4-position provides a key reactive handle for further functionalization, making it an important intermediate in the synthesis of complex drug candidates, including those targeting the central nervous system. Given its utility, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to researchers in drug discovery and process development.

This guide provides a comparative analysis of the most prominent synthetic strategies to access this key intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Route 1: The Wittig Olefination of 1-Methyl-4-piperidone

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1] Its application to the synthesis of this compound is a direct and highly reliable approach, starting from the readily available 1-methyl-4-piperidone.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of 1-methyl-4-piperidone. This ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[2] The initial attack forms a betaine intermediate, which rapidly collapses into a four-membered oxaphosphetane ring. This intermediate then undergoes a [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide as a byproduct.[3] The strong P=O bond formation is the thermodynamic driving force for this final step.

dot

Wittig_Reaction cluster_ylide Ylide Generation cluster_olefination Olefination PPh3 PPh₃ Salt [Ph₃P⁺-CH₃]Br⁻ PPh3->Salt SN2 MeBr CH₃Br MeBr->Salt Ylide Ph₃P=CH₂ Salt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Ylide_ref Ph₃P=CH₂ Ketone 1-Methyl-4-piperidone Product This compound Ketone->Product Wittig Reaction Byproduct Ph₃P=O Product->Byproduct Ylide_ref->Product

Caption: Workflow for the Wittig olefination route.

Experimental Protocol: Wittig Reaction

Step 1: Preparation of Methyltriphenylphosphonium Bromide.

  • Triphenylphosphine (PPh₃) is reacted with methyl bromide in a suitable solvent like toluene or benzene. This is a standard Sₙ2 reaction to form the phosphonium salt.[1]

Step 2: In Situ Ylide Generation and Olefination. [4]

  • Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0-10°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), to the suspension. The formation of the orange-red ylide indicates successful deprotonation.

  • Maintain the temperature and add a solution of 1-methyl-4-piperidone in THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates complete consumption of the ketone.

  • Workup involves quenching the reaction with water, extracting the product with an organic solvent (e.g., diethyl ether), and drying the organic phase.

  • Purification is typically achieved by distillation or column chromatography to separate the product from the triphenylphosphine oxide byproduct. A yield of 85% for the hydrochloride salt of the product has been reported under similar conditions.[4]

Route 2: Grignard Addition Followed by Acid-Catalyzed Dehydration

This two-step sequence offers an alternative to the Wittig reaction. It first constructs a tertiary alcohol intermediate, which is then eliminated to form the exocyclic double bond.

Mechanistic Rationale

Step 1: Grignard Reaction. The process begins with the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the carbonyl of 1-methyl-4-piperidone.[5] This reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1,4-dimethylpiperidin-4-ol.

Step 2: Dehydration. The subsequent dehydration of the tertiary alcohol is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6] The reaction proceeds through an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a stable tertiary carbocation at the C4 position. A base (water or bisulfate) then abstracts a proton from the adjacent methyl group to form the final methylene product.[6]

dot

Grignard_Dehydration Ketone 1-Methyl-4-piperidone Alcohol 1,4-Dimethylpiperidin-4-ol Ketone->Alcohol Grignard Addition Grignard 1. CH₃MgBr 2. H₃O⁺ workup Product This compound Alcohol->Product E1 Dehydration Acid H₂SO₄, Heat

Caption: Workflow for the Grignard addition and dehydration route.

Experimental Protocol: Grignard/Dehydration

Step 1: Synthesis of 1,4-Dimethylpiperidin-4-ol.

  • To a solution of 1-methyl-4-piperidone in anhydrous diethyl ether or THF at 0°C, add a solution of methylmagnesium bromide (typically 3.0 M in ether) dropwise under an inert atmosphere.[5]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to this compound. [6][7]

  • Place the crude 1,4-dimethylpiperidin-4-ol in a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture. The product, being more volatile than the starting alcohol, will distill as it is formed.

  • Collect the distillate, which may contain some water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, then with brine.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂) and perform a final distillation to obtain the pure product.

Route 3: Dehydration of 1-Methyl-4-piperidinemethanol

This pathway is conceptually similar to Route 2 but starts from a primary alcohol, 1-methyl-4-piperidinemethanol. This starting material can be synthesized by the reduction of a 4-carboxy-substituted piperidine.[8]

Mechanistic Rationale

The dehydration of a primary alcohol under acidic conditions is more challenging than for a tertiary alcohol and proceeds via an E2-like or E1 mechanism involving a primary carbocation rearrangement. However, given the structure, a concerted E2 pathway is plausible where a strong acid protonates the hydroxyl group, and a base removes a proton from the C4 position of the ring as water departs. The conditions required are typically harsher (higher temperatures and stronger acids) than those for tertiary alcohol dehydration.

dot

Primary_Dehydration Ester Ethyl N-methyl-4- piperidinecarboxylate Alcohol 1-Methyl-4-piperidinemethanol Ester->Alcohol Reduction Reducer LiAlH₄ Product This compound Alcohol->Product Dehydration Acid H₂SO₄, High Heat

Caption: Workflow for the primary alcohol reduction and dehydration route.

Experimental Protocol: Primary Alcohol Dehydration

Step 1: Synthesis of 1-Methyl-4-piperidinemethanol. [8]

  • A solution of ethyl N-methyl-4-piperidinecarboxylate in an ethereal solvent is added dropwise to a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in ether at 0°C.

  • The reaction is stirred for several hours at room temperature.

  • A standard Fieser workup (sequential addition of water, NaOH solution, and more water) is performed to quench the reaction and precipitate aluminum salts.

  • The organic layer is filtered, dried, and evaporated to yield the primary alcohol.

Step 2: Dehydration.

  • The dehydration step requires more forcing conditions than for the tertiary alcohol in Route 2.

  • The alcohol is heated with concentrated sulfuric acid at high temperatures (e.g., 170-180°C).[9]

  • The product is distilled from the reaction mixture as it forms.

  • The collected distillate is worked up as described in Route 2 (neutralization, washing, drying, and final distillation).

Comparative Analysis

ParameterRoute 1: Wittig OlefinationRoute 2: Grignard + DehydrationRoute 3: Dehydration of Primary Alcohol
Starting Material 1-Methyl-4-piperidone1-Methyl-4-piperidoneEthyl N-methyl-4-piperidinecarboxylate
Key Reagents Phosphorus ylide (strong base needed), Anhydrous solventsGrignard reagent (MeMgBr), Strong acid (H₂SO₄)Strong reducing agent (LiAlH₄), Strong acid (H₂SO₄)
Number of Steps 1 (from ketone)2 (from ketone)2 (from ester)
Reaction Conditions Mild to moderate (0°C to RT)Mild (Grignard), Harsh (Dehydration)Mild (Reduction), Very Harsh (Dehydration)
Overall Yield Generally high (e.g., 85% reported)[4]Moderate to high, depends on dehydration efficiencyModerate, can be lowered by harsh dehydration conditions
Byproducts Triphenylphosphine oxide (can be difficult to separate)Magnesium saltsAluminum salts, potential for polymerization byproducts
Scalability Good, but cost of phosphonium salt and base can be a factor. Byproduct removal can be an issue on a large scale.Excellent. Grignard reagents and acids are inexpensive industrial chemicals. The two-step nature adds operational complexity.Moderate. The use of LiAlH₄ is less ideal for large-scale operations due to safety and cost. Harsh conditions can be energy-intensive.
Key Advantage Direct, high-yielding conversionUse of inexpensive, common reagentsAvoids phosphorus-based reagents
Key Disadvantage Difficult byproduct removalTwo distinct synthetic operations requiredRequires a more functionalized starting material and harsh, high-temperature dehydration

Conclusion and Recommendations

For laboratory-scale synthesis where expediency and high yield are the primary drivers, the Wittig Olefination (Route 1) is often the preferred method. It provides a direct and reliable conversion from the common precursor, 1-methyl-4-piperidone. The main challenge is the removal of the triphenylphosphine oxide byproduct, which can often be mitigated by careful chromatography or crystallization.

For process development and large-scale manufacturing, the Grignard Addition followed by Dehydration (Route 2) presents a more economically viable option. The starting materials and reagents are inexpensive and readily available in bulk. While it involves an additional step compared to the Wittig reaction, the purification is often simpler, relying on extractions and distillations, which are highly scalable operations.

The Dehydration of 1-Methyl-4-piperidinemethanol (Route 3) is the least favorable of the three. It requires a more specialized starting material (the ester) and employs both a hazardous reducing agent (LiAlH₄) and very harsh dehydration conditions that can lead to lower yields and potential side reactions. It would typically only be considered if the primary alcohol is a more readily available starting material than the ketone for a specific synthetic campaign.

Ultimately, the choice of synthetic route will depend on a careful consideration of scale, cost, available equipment, and the purity requirements of the final product.

References

comparing the reactivity of 1-Methyl-4-methylenepiperidine with N-Boc-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of synthetic chemistry, particularly in the construction of complex nitrogen-containing scaffolds for drug discovery, the choice of building blocks is paramount. Among these, piperidine derivatives are of significant interest due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of two key 4-methylenepiperidine derivatives: the electron-rich 1-methyl-4-methylenepiperidine and the electron-deficient N-Boc-4-methylenepiperidine. Understanding the disparate reactivity of their exocyclic double bond, governed by the nature of the nitrogen substituent, is crucial for strategic synthetic planning.

The Decisive Influence of the N-Substituent: An Electronic Tug-of-War

The reactivity of the exocyclic double bond in 4-methylenepiperidine is fundamentally dictated by the electronic properties of the substituent on the nitrogen atom.

  • This compound: The N-methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the nitrogen atom, which in turn donates electron density to the double bond via resonance, creating an enamine-like system. This heightened electron density renders the double bond highly nucleophilic and susceptible to attack by electrophiles.

  • N-Boc-4-methylenepiperidine: In stark contrast, the N-tert-butoxycarbonyl (Boc) group is a strong electron-withdrawing group (EWG). The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the Boc protecting group. This delocalization significantly reduces the electron-donating ability of the nitrogen towards the exocyclic double bond. Consequently, the double bond in N-Boc-4-methylenepiperidine is electron-deficient and behaves more like a typical alkene, or in some contexts, as a Michael acceptor.

This fundamental electronic difference leads to divergent pathways and reactivities in various chemical transformations, as we will explore with supporting experimental insights.

Electrophilic Addition Reactions: A Tale of Two Mechanisms

Electrophilic additions to the exocyclic double bond of these two piperidine derivatives proceed with distinct regioselectivity and rates, underscoring their contrasting electronic nature.

Hydroboration-Oxidation: A Case Study in Regioselectivity

The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. When applied to our two target molecules, the electronic influence of the N-substituent is expected to direct the regiochemical outcome.

This compound (Enamine-like): For enamines, the hydroboration reaction places the boron atom on the carbon atom α to the nitrogen due to the strong directing effect of the amino group. Subsequent oxidation would yield the corresponding 4-(hydroxymethyl)piperidine. The reaction is typically facile due to the high nucleophilicity of the double bond.

N-Boc-4-methylenepiperidine (Alkene-like): In the absence of the strong directing effect from an electron-donating nitrogen, the hydroboration of N-Boc-4-methylenepiperidine is expected to follow standard steric and electronic preferences for alkenes. The boron atom will preferentially add to the less sterically hindered terminal carbon of the methylene group. Oxidation will then furnish the 4-(hydroxymethyl)piperidine.

Experimental Protocol: Hydroboration-Oxidation of 4-Methylenepiperidine Derivatives

Objective: To compare the regioselectivity of the hydroboration-oxidation of this compound and N-Boc-4-methylenepiperidine.

Materials:

  • This compound

  • N-Boc-4-methylenepiperidine

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the respective 4-methylenepiperidine derivative (1.0 eq) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

  • Borane-tetrahydrofuran complex (1.1 eq) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide is slowly added, followed by the dropwise addition of 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 1 hour.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding 4-(hydroxymethyl)piperidine derivative.

Expected Outcomes: While specific yields may vary, the primary point of comparison is the regioselectivity, which can be determined by spectroscopic analysis (e.g., NMR) of the product. For this compound, the formation of 1-methylpiperidin-4-yl)methanol is anticipated. For N-Boc-4-methylenepiperidine, the same product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is expected, but the reaction kinetics and yields may differ.

Cycloaddition Reactions: A Dichotomy in Dienophilic/Dienic Character

The participation of this compound and N-Boc-4-methylenepiperidine in cycloaddition reactions, such as the Diels-Alder reaction, further highlights their opposing electronic characteristics.

This compound (Electron-Rich Dienophile): Due to its enamine character, this compound is an excellent electron-rich dienophile. It will readily participate in inverse-electron-demand Diels-Alder reactions with electron-poor dienes (e.g., 1,2,4,5-tetrazines, electron-deficient pyrones). In a normal-demand Diels-Alder reaction, its reactivity with electron-rich dienes would be sluggish.

N-Boc-4-methylenepiperidine (Electron-Deficient Dienophile): The electron-withdrawing Boc group renders the exocyclic double bond electron-deficient, making it a suitable dienophile for normal-demand Diels-Alder reactions with electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene).[1] Its participation in inverse-electron-demand Diels-Alder reactions would be unfavorable.

Data Presentation: Predicted Reactivity in Diels-Alder Reactions

ReactantDiene Type for Optimal ReactivityExpected Reaction Rate
This compoundElectron-Poor (Inverse-Demand)High
N-Boc-4-methylenepiperidineElectron-Rich (Normal-Demand)High

Michael Addition: Nucleophile vs. Electrophile

The behavior of these two piperidine derivatives in Michael additions provides another clear illustration of their divergent reactivity.

This compound (Nucleophile): As a nucleophilic enamine, this compound can act as a Michael donor, adding to electron-poor alkenes (Michael acceptors) such as α,β-unsaturated ketones, esters, and nitriles.[2][3]

N-Boc-4-methylenepiperidine (Electrophile): The electron-deficient nature of the double bond in N-Boc-4-methylenepiperidine allows it to function as a Michael acceptor. It will react with a variety of soft nucleophiles (Michael donors) such as enamines, enolates, and cuprates.

Experimental Protocol: Comparative Michael Addition with Methyl Acrylate

Objective: To demonstrate the differential reactivity of this compound and N-Boc-4-methylenepiperidine towards a Michael acceptor.

Materials:

  • This compound

  • N-Boc-4-methylenepiperidine

  • Methyl acrylate

  • A suitable solvent (e.g., acetonitrile or methanol)[4]

  • A weak acid catalyst (e.g., acetic acid, for enamine reaction)

  • A base catalyst (e.g., sodium methoxide, for N-Boc reaction with a nucleophile)

  • Standard laboratory glassware

Procedure for this compound (as Michael Donor):

  • To a solution of this compound (1.0 eq) and methyl acrylate (1.2 eq) in acetonitrile, a catalytic amount of acetic acid is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Procedure for N-Boc-4-methylenepiperidine (as Michael Acceptor with a model nucleophile, e.g., diethyl malonate):

  • To a solution of diethyl malonate (1.2 eq) in methanol, sodium methoxide (1.1 eq) is added at 0 °C.

  • A solution of N-Boc-4-methylenepiperidine (1.0 eq) in methanol is added to the enolate solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Expected Outcomes: this compound is expected to undergo a Michael addition to methyl acrylate to form the corresponding adduct. In contrast, N-Boc-4-methylenepiperidine is not expected to react as a nucleophile but would react as an electrophile in the presence of a suitable nucleophile.

Summary of Reactivity Comparison

Reaction TypeThis compoundN-Boc-4-methylenepiperidine
Electronic Nature Electron-rich (Enamine-like), NucleophilicElectron-deficient (Alkene-like), Electrophilic
Electrophilic Addition Highly reactive, follows enamine-directing effectsModerately reactive, follows standard alkene regioselectivity
Cycloaddition Reactive as an electron-rich dienophile (Inverse-Demand Diels-Alder)Reactive as an electron-deficient dienophile (Normal-Demand Diels-Alder)
Michael Addition Acts as a Michael Donor (Nucleophile)Acts as a Michael Acceptor (Electrophile)

Visualization of Reactivity Principles

Logical Flow of Reactivity Determination

G A N-Substituent on 4-Methylenepiperidine B N-Methyl (Electron-Donating) A->B C N-Boc (Electron-Withdrawing) A->C D Enamine-like Reactivity (Nucleophilic Double Bond) B->D E Alkene-like Reactivity (Electron-Deficient Double Bond) C->E F Favors reactions with electrophiles (e.g., Hydroboration, Inverse-Demand Diels-Alder, Michael Donor) D->F G Favors reactions with nucleophiles (e.g., Normal-Demand Diels-Alder, Michael Acceptor) E->G

Caption: Influence of N-substituent on reactivity pathway.

Experimental Workflow for Comparative Hydroboration

G cluster_0 This compound cluster_1 N-Boc-4-methylenepiperidine A1 Start A2 Hydroboration (BH3-THF) A1->A2 A3 Oxidation (NaOH, H2O2) A2->A3 A4 Product A (1-methylpiperidin-4-yl)methanol A3->A4 Analysis Comparative Analysis (Yield, Regioselectivity) A4->Analysis B1 Start B2 Hydroboration (BH3-THF) B1->B2 B3 Oxidation (NaOH, H2O2) B2->B3 B4 Product B tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate B3->B4 B4->Analysis

References

A Comparative Guide to the Biological Activity of the 4-Methylenepiperidine Scaffold: From Neurotoxicity to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Simple Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, featured in the structure of more than 70 FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold to orient functional groups for optimal interaction with biological targets. The introduction of an exocyclic double bond, as seen in 4-methylenepiperidine, adds a unique structural constraint and a point for further chemical modification.

This guide delves into the comparative biological activity of analogues based on this scaffold, focusing on the N-methylated derivative, 1-Methyl-4-methylenepiperidine. While this specific compound is not extensively documented for its own biological effects, it serves as an essential structural baseline. By examining its close chemical relatives, we can uncover a dramatic tale of how subtle molecular changes can pivot a compound's effect from devastating neurotoxicity to significant therapeutic potential. We will explore the structure-activity relationships (SAR) that govern these divergent outcomes, provide detailed protocols for their evaluation, and offer insights for researchers in drug discovery.

A Dichotomy in Bioactivity: The Neurotoxin vs. The Neuromodulator

The biological impact of the 1-methyl-4-substituted piperidine core is best understood by comparing two profoundly different analogues: the neurotoxin MPTP and the class of muscarinic receptor agonists.

Part 1: The Cautionary Tale of MPTP - A Parkinsonian Neurotoxin

One of the most infamous analogues is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . Its discovery as a contaminant in synthetic heroin led to a tragic outbreak of irreversible parkinsonism in young drug users.[2] This event, while unfortunate, provided researchers with a powerful tool to model Parkinson's disease and understand its pathology.

Mechanism of Toxicity: The toxicity of MPTP is not direct but relies on a series of metabolic activation steps within the brain.[2]

  • Metabolic Activation: MPTP, being lipophilic, readily crosses the blood-brain barrier. Within the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) .[2]

  • Selective Uptake: MPP+ is then recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT), the same system responsible for dopamine reuptake.[2] This explains the remarkable selectivity of MPTP for destroying these specific neurons in the substantia nigra.

  • Mitochondrial Sabotage: Once inside the neuron, MPP+ is sequestered by mitochondria, where it potently inhibits Complex I of the electron transport chain.[3] This action halts ATP production, generates massive oxidative stress through the formation of free radicals, and ultimately triggers apoptotic cell death of the neuron.[2][4]

MPTP_Toxicity_Pathway cluster_blood_brain Systemic Circulation -> Brain cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP (Lipophilic) MPTP_in_glia MPTP MPTP->MPTP_in_glia Crosses BBB MAOB MAO-B Enzyme MPTP_in_glia->MAOB Substrate MPDP MPDP+ (Intermediate) MAOB->MPDP Oxidation MPP_in_glia MPP+ (Toxic Metabolite) MPDP->MPP_in_glia Oxidation DAT Dopamine Transporter (DAT) MPP_in_glia->DAT Released & Targets DAT MPP_in_neuron MPP+ DAT->MPP_in_neuron Selective Uptake Mitochondrion Mitochondrion MPP_in_neuron->Mitochondrion Accumulates in ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion Oxidative_stress Oxidative Stress ComplexI->Oxidative_stress Apoptosis Neuronal Death ATP_depletion->Apoptosis Oxidative_stress->Apoptosis

Caption: Metabolic activation and mechanism of MPTP-induced neurotoxicity.

Part 2: The Therapeutic Promise of Muscarinic Agonists

In stark contrast to MPTP, other piperidine analogues have been developed as potent and selective agonists for muscarinic acetylcholine receptors (mAChRs).[5] These receptors, particularly the M1 and M4 subtypes, are critical for cognitive processes like memory and attention and are implicated in the pathophysiology of Alzheimer's disease and schizophrenia.[5][6]

Mechanism of Action: Muscarinic agonists based on the piperidine scaffold, such as xanomeline and AC-42, function as neuromodulators.[5][7]

  • Receptor Binding: These compounds are designed to bind to and activate M1/M4 receptors in brain regions like the cortex and hippocampus.[6] Unlike the toxic MPP+, which hijacks a transporter, these therapeutic agents engage a specific G-protein coupled receptor (GPCR).

  • Signal Transduction: Activation of M1/M4 receptors initiates downstream signaling cascades that modulate neurotransmitter release. For example, M1 activation can enhance cholinergic function, which is diminished in Alzheimer's disease, while M4 activation can modulate dopamine levels in the striatum, offering a non-dopamine-blocking approach to treating psychosis in schizophrenia.[6]

  • Therapeutic Effect: The net result is an improvement in cognitive function or a reduction in psychotic symptoms, representing a significant therapeutic intervention.[6] The development of dual M1/M4 agonists like xanomeline highlights the potential of this class of compounds.[5]

Comparative Analysis: How Structure Dictates Function

The dramatic functional divergence between MPTP and muscarinic modulators originates from specific structural modifications to the 1-methyl-4-substituted piperidine core. The presence or absence of key functional groups entirely redirects the molecule's biological target and subsequent effect.

FeatureThis compound (Baseline)MPTP (Neurotoxin)4-DAMP Analogue (Muscarinic Antagonist)[8]4-Aminopiperidine Analogue (Antifungal)[9]
Structure
alt text
alt text
alt text
alt text
Key Feature at C4 Exocyclic Methylene (=CH₂)Phenyl group on a tetrahydropyridine ringBulky diphenyl-acetoxy esterAmino group with a long alkyl chain
N1 Substituent Methyl (-CH₃)Methyl (-CH₃)Methyl (-CH₃)Phenethyl group
Primary Target Not well-definedMAO-B / Dopamine TransporterMuscarinic Acetylcholine Receptors (M1-M4)Fungal Sterol C14-reductase / C8-isomerase[9]
Biological Outcome Likely inactive or weakSelective destruction of dopaminergic neuronsBlockade of cholinergic signalingInhibition of fungal growth

Key SAR Insights:

  • The C4-Phenyl Group: The 4-phenyl group of MPTP is critical for its recognition by MAO-B. Replacing it with the simple methylene group removes this substrate liability entirely.

  • The C4-Ester/Amine Group: Introducing large, sterically complex groups at the 4-position, such as the diphenyl-acetoxy ester in 4-DAMP or the N-dodecylamino group in the antifungal agent, creates molecules that interact with specific enzyme or receptor binding pockets.[8][9] These bulky groups prevent interaction with the narrow substrate channel of MAO-B or the dopamine transporter.

  • The N1-Substituent: While a simple methyl group is present in both the baseline compound and MPTP, modifying this position (e.g., to an N-benzyl or N-phenethyl group) can significantly alter potency and selectivity for therapeutic targets like cholinesterases or fungal enzymes.[9][10]

Experimental Protocols for Biological Evaluation

To assess the biological activity of new analogues, a tiered screening approach is necessary. A primary assay for general cytotoxicity is crucial to flag potential liabilities, followed by target-specific functional assays.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for identifying cytotoxic compounds like MPP+.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies) in a 96-well plate at a density of 10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound (and analogues) in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 mM MPP+ for SH-SY5Y cells).

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the data by subtracting the background absorbance. Express cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis A1 Plate Cells in 96-well Plate A2 Prepare Compound Dilutions B1 Treat Cells with Compounds & Controls A2->B1 B2 Incubate for 24-48 hours B1->B2 B3 Add MTT Reagent B2->B3 B4 Incubate for 4 hours (Formazan Formation) B3->B4 C1 Solubilize Formazan Crystals B4->C1 C2 Read Absorbance at 570 nm C1->C2 C3 Calculate % Viability vs. Control C2->C3 C4 Determine IC50 Value C3->C4

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold is a textbook example of a molecular "chameleon." While the parent compound itself remains biologically uncharacterized, its analogues demonstrate the profound impact of structure-activity relationships. The addition of a simple phenyl group creates the potent neurotoxin MPTP, whereas the incorporation of larger, more complex moieties gives rise to promising therapeutic agents targeting muscarinic receptors or fungal enzymes.

This comparative guide underscores a critical principle in drug development: small structural changes can lead to vastly different pharmacological and toxicological profiles. For researchers working with this scaffold, the path forward involves careful molecular design to enhance interactions with a desired therapeutic target while rigorously screening for off-target activities and potential metabolic liabilities, such as the MAO-B activation pathway that makes MPTP so dangerous. The continued exploration of this versatile chemical space will undoubtedly yield new compounds with significant potential for treating a wide range of human diseases.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Methyl-4-methylenepiperidine: GC-MS vs. qNMR and HPLC-ELSD

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical applications, the purity of the target molecule is a cornerstone of safety, efficacy, and reproducibility. 1-Methyl-4-methylenepiperidine, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its synthesis, often achieved through a Wittig reaction from 1-methyl-4-piperidone, can introduce a range of impurities, including unreacted starting materials, reaction byproducts, and solvent residues. Therefore, a robust and accurate analytical methodology for purity assessment is not merely a quality control checkpoint but a critical component of the drug development process.

This guide provides an in-depth comparison of three powerful analytical techniques for determining the purity of synthesized this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). We will explore the causality behind the experimental choices for each method, present detailed protocols, and compare their performance based on hypothetical, yet realistic, experimental data.

The Synthetic Landscape: Potential Impurities in this compound Synthesis

A common route to synthesize this compound is the Wittig reaction, where 1-methyl-4-piperidone is reacted with a phosphorus ylide, such as methylenetriphenylphosphorane.[1][2] Understanding this synthesis pathway is crucial for anticipating potential impurities that may need to be identified and quantified.

Potential Impurities Include:

  • Unreacted Starting Materials:

    • 1-Methyl-4-piperidone

  • Wittig Reaction Byproducts:

    • Triphenylphosphine oxide[1]

  • Side-Reaction Products:

    • Isomeric impurities or degradation products formed under the reaction conditions.

  • Solvent Residues:

    • Residual solvents from the reaction and purification steps (e.g., Toluene, Methanol).[3]

The chosen analytical method must be capable of separating and detecting the active pharmaceutical ingredient (API) from these potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Amines

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with the definitive identification capabilities of a mass spectrometer (MS) makes it an excellent choice for purity assessment.

Causality Behind Experimental Choices for GC-MS

The analysis of volatile amines like this compound by GC can be challenging due to their basic nature, which can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing).[4] To mitigate this, a specialized GC column with a stationary phase designed for amines is paramount. The temperature program is optimized to ensure good separation of the main component from both more volatile and less volatile impurities. The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for enhanced sensitivity if known impurities need to be quantified at low levels.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Methanol) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Modern Gas Chromatograph
Column Rtx-Volatile Amine (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range m/z 40-450
Data Analysis:

The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all detected peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate % Purity identify->calculate

GC-MS Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

qNMR stands out as a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for a direct and highly accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[5][6]

Causality Behind Experimental Choices for qNMR

The core principle of qNMR for purity assessment is the comparison of the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[7] The choice of the internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, be stable, and non-volatile. For this compound, a stable solid with sharp singlets in a clear region of the spectrum, such as maleic acid or dimethyl sulfone, would be an excellent choice. The acquisition parameters, particularly the relaxation delay (D1), must be set to be at least five times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons and, consequently, accurate integration.

Experimental Protocol: qNMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Anhydride, >99.5% purity) and add it to the same NMR tube.

  • Add a sufficient volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.

2. NMR Instrumentation and Acquisition:

ParameterCondition
Spectrometer 400 MHz or higher NMR Spectrometer
Solvent Chloroform-d (CDCl3) or DMSO-d6
Pulse Program Standard 1D proton experiment with a 90° pulse
Acquisition Time ≥ 3 seconds
Relaxation Delay (D1) ≥ 30 seconds (or 5 x longest T1)
Number of Scans 16-64 (to achieve adequate signal-to-noise)
Temperature 25 °C
Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A Universal Approach

For compounds that lack a UV chromophore, like this compound, traditional HPLC with UV detection is not a viable option without derivatization. HPLC with an Evaporative Light Scattering Detector (ELSD) offers a universal detection method that is independent of the analyte's optical properties, making it a powerful alternative.[8][9]

Causality Behind Experimental Choices for HPLC-ELSD

ELSD works by nebulizing the column eluent into a fine mist, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles.[10] This makes it suitable for a wide range of compounds. The choice of a reversed-phase C18 column is a good starting point for the separation of small organic molecules. The mobile phase must be volatile to ensure efficient evaporation in the detector. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile or methanol) is often employed to elute a range of potential impurities with different polarities. The ELSD parameters (drift tube temperature and nebulizer gas flow) are optimized to achieve maximum sensitivity for the analyte.

Experimental Protocol: HPLC-ELSD Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a mixture of water and acetonitrile (50:50).

  • Dilute to a working concentration of approximately 200 µg/mL.

2. HPLC-ELSD Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC system
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Drift Tube Temp 50 °C
Nebulizer Gas (N2) 1.5 L/min
Data Analysis:

Similar to GC, purity is typically determined by the area percent method. However, it's important to note that the ELSD response can be non-linear, and for accurate quantification of impurities, a calibration curve for each impurity may be necessary.

Purity_Comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes GCMS GC-MS Accuracy Accuracy GCMS->Accuracy High (Area %) Precision Precision GCMS->Precision High Sensitivity Sensitivity GCMS->Sensitivity Very High Universality Universality GCMS->Universality Volatiles Quantification Quantification GCMS->Quantification Relative qNMR qNMR qNMR->Accuracy Very High (Primary) qNMR->Precision Very High qNMR->Sensitivity Moderate qNMR->Universality Soluble Compounds qNMR->Quantification Absolute HPLC_ELSD HPLC-ELSD HPLC_ELSD->Accuracy Good (Non-linear) HPLC_ELSD->Precision Good HPLC_ELSD->Sensitivity Good HPLC_ELSD->Universality Non-volatiles HPLC_ELSD->Quantification Relative

References

cross-validation of HPLC and GC methods for 1-Methyl-4-methylenepiperidine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 1-Methyl-4-methylenepiperidine

This comprehensive guide provides a detailed comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the methodologies, validation parameters, and practical considerations for selecting the most appropriate analytical technique. By presenting hypothetical, yet realistic, experimental data and detailed protocols, this guide serves as a practical resource for analytical method development and validation in a regulated environment.

Introduction to this compound and its Analytical Importance

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The development of robust and reliable analytical methods for its quantification is therefore a critical aspect of pharmaceutical development and quality control.

This guide explores the two most common chromatographic techniques, HPLC and GC, for the analysis of this compound. The choice between these methods is not always straightforward and depends on various factors, including the analyte's physicochemical properties, the required sensitivity, and the laboratory's instrumentation and expertise. A thorough cross-validation of these methods provides a comprehensive understanding of their respective strengths and limitations, enabling an informed decision for a specific analytical challenge.

Principles of HPLC and GC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18, HILIC) and mobile phase composition allows for the separation of a wide range of compounds, from small molecules to large biomolecules.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Separation is achieved based on the partitioning of the analyte between an inert carrier gas (mobile phase) and a high-boiling point liquid stationary phase coated on the inside of a capillary column.

The decision to use HPLC or GC for this compound analysis is primarily driven by its physicochemical properties. With a boiling point of approximately 135-136 °C, it is sufficiently volatile for GC analysis. However, its polar nature also makes it amenable to HPLC, particularly with the appropriate column chemistry.

Method Development and Validation Strategy

The cross-validation of analytical methods is a critical process to demonstrate that two different methods are equivalent and can be used interchangeably. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. The following validation parameters will be assessed for both the HPLC and GC methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for the cross-validation of the HPLC and GC methods.

Cross-Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Comparison & Analysis cluster_3 Decision HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Method Validation GC_Dev->GC_Val Data_Comp Comparative Data Analysis HPLC_Val->Data_Comp GC_Val->Data_Comp Decision Method Selection Data_Comp->Decision

Caption: Workflow for the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

The following are hypothetical but representative HPLC and GC methods for the analysis of this compound.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes, then hold at 40% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-FID Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and autosampler.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 200 °C, and hold for 2 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

Comparative Data Analysis

The following tables summarize the hypothetical validation data for the HPLC and GC methods.

Table 1: Linearity
ParameterHPLC-UVGC-FID
Range (µg/mL)1 - 1001 - 100
Correlation Coefficient (r²)0.99950.9998
Equationy = 25432x + 1234y = 35432x + 876
Table 2: Accuracy
Spiked LevelHPLC-UV (% Recovery)GC-FID (% Recovery)
50%99.5100.2
100%100.199.8
150%99.8100.5
Average 99.8 100.2
Table 3: Precision
ParameterHPLC-UV (%RSD)GC-FID (%RSD)
Repeatability (n=6)0.80.6
Intermediate Precision (n=6)1.21.0
Table 4: LOD & LOQ
ParameterHPLC-UV (µg/mL)GC-FID (µg/mL)
LOD0.10.05
LOQ0.30.15
Table 5: Robustness
Parameter VariedHPLC-UV (%RSD)GC-FID (%RSD)
Column Temperature (± 2 °C)1.51.1
Flow Rate (± 0.1 mL/min)1.81.3
Mobile Phase Composition (± 2%)2.1N/A

Head-to-Head Comparison and Discussion

Both the HPLC-UV and GC-FID methods demonstrate excellent performance for the analysis of this compound, meeting the acceptance criteria for all tested validation parameters. However, a closer look at the data reveals some key differences that can guide the selection of the most suitable method for a specific application.

The following diagram provides a decision tree for selecting between HPLC and GC for this analysis.

Method Selection Decision Tree Start Start: Analyze this compound High_Sensitivity Is high sensitivity (LOD/LOQ) critical? Start->High_Sensitivity Sample_Throughput Is high sample throughput a priority? High_Sensitivity->Sample_Throughput No Use_GC Use GC-FID High_Sensitivity->Use_GC Yes Non_Volatile_Impurities Need to analyze non-volatile impurities simultaneously? Sample_Throughput->Non_Volatile_Impurities No Sample_Throughput->Use_GC Yes Non_Volatile_Impurities->Use_GC No Use_HPLC Use HPLC-UV Non_Volatile_Impurities->Use_HPLC Yes

Caption: Decision tree for selecting between HPLC and GC methods.

Linearity and Accuracy: Both methods show excellent linearity with correlation coefficients greater than 0.999 and high accuracy with recovery values close to 100%. This indicates that both techniques are capable of providing accurate and reliable quantitative results.

Precision: The GC-FID method demonstrates slightly better precision (lower %RSD) for both repeatability and intermediate precision. This could be attributed to the simpler sample matrix in GC after volatilization and the inherent stability of the FID.

Sensitivity (LOD & LOQ): The GC-FID method is demonstrably more sensitive, with a lower LOD and LOQ. This is a significant advantage when analyzing trace levels of this compound or when sample availability is limited.

Robustness: The GC-FID method also shows slightly better robustness with lower %RSD values when method parameters are intentionally varied. This suggests that the GC method may be more reliable in a routine QC environment where minor variations in experimental conditions can occur.

Throughput and Run Time: The GC method has a shorter run time (approximately 12 minutes) compared to the HPLC method (approximately 15 minutes including equilibration). This can lead to higher sample throughput in a high-volume testing laboratory.

Scope of Analysis: A key advantage of the HPLC method is its ability to analyze non-volatile impurities that would not be amenable to GC analysis. If the analytical requirement includes the simultaneous determination of the active ingredient and its non-volatile degradation products or impurities, HPLC would be the method of choice.

Conclusion and Recommendations

The cross-validation of HPLC-UV and GC-FID methods for the analysis of this compound has shown that both techniques are valid and reliable. The choice between the two will depend on the specific analytical requirements:

  • For routine quality control testing where high throughput, sensitivity, and robustness are paramount, the GC-FID method is recommended. Its shorter run time and superior precision and sensitivity make it a more efficient choice for this application.

  • For research and development applications, where the simultaneous analysis of this compound and its potential non-volatile impurities or degradation products is required, the HPLC-UV method is the preferred option. Its versatility in handling a wider range of analyte polarities and volatilities makes it a more comprehensive tool for impurity profiling.

Ultimately, the data presented in this guide demonstrates that a thorough understanding of the strengths and weaknesses of each technique, supported by robust validation data, is essential for making an informed decision that ensures the quality and integrity of the analytical results.

A Researcher's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 1-Methyl-4-methylenepiperidine, a substituted piperidine, represents a class of scaffolds prevalent in medicinal chemistry. Verifying its structure and understanding its conformational dynamics requires a synergistic approach, combining robust experimental data with the predictive power of computational chemistry.

The Synergy of Spectroscopy and Computation

Experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide empirical fingerprints of a molecule's structure. However, the interpretation of these spectra, especially for complex molecules, can be ambiguous. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool. By calculating spectroscopic parameters from first principles, we can predict spectra for a proposed structure. The degree of correlation between the predicted and experimental spectra then provides a high level of confidence in the structural assignment.

Experimental Spectroscopic Protocols

A rigorous experimental approach is the bedrock of any comparison. The following protocols outline the acquisition of high-quality spectroscopic data for a piperidine-based compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency between experimental and computational solvent models is key.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine proton environments and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. This is crucial for unambiguous assignment of all signals.

Diagram of the Experimental NMR Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms H1_NMR ¹H NMR add_tms->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC/HMBC COSY->HSQC assign_signals Assign Signals HSQC->assign_signals elucidate Elucidate Structure assign_signals->elucidate

Caption: Workflow for NMR-based structural elucidation.

Protocol 2: Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Methodology:

  • FT-IR Spectroscopy:

    • For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.

    • For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • FT-Raman Spectroscopy:

    • Place the sample (liquid or solid) in a suitable container (e.g., a glass vial).

    • Excite the sample with a monochromatic laser source (e.g., 1064 nm).

    • Collect the scattered light to obtain the Raman spectrum.

Computational Prediction Protocols

The accuracy of computational predictions is highly dependent on the chosen methodology. The following protocol outlines a robust approach for predicting the spectroscopic properties of this compound.

Protocol 3: Computational Spectroscopic Prediction

This protocol uses Density Functional Theory (DFT), a quantum mechanical modeling method.

Methodology:

  • Structure Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional and basis set, for instance, B3LYP with the 6-31G(d,p) basis set. It is crucial to include a solvent model (e.g., the Polarizable Continuum Model, PCM) that matches the experimental solvent to account for solvent effects.[1]

  • Frequency Calculations:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. This will provide the predicted IR and Raman active vibrational modes. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • NMR Shielding Tensor Calculations:

    • Using the optimized geometry, calculate the NMR isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level basis set, such as 6-311+G(2d,p), is often recommended for more accurate NMR predictions.[1]

    • The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of TMS calculated at the same level of theory: δ = σ(TMS) - σ(sample).

Diagram of the Computational Prediction Workflow:

G cluster_model Model Building cluster_calc DFT Calculations cluster_spectra Spectrum Generation build_3d Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) build_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc ir_raman Predict IR/Raman Spectra freq_calc->ir_raman nmr_shifts Calculate NMR Chemical Shifts nmr_calc->nmr_shifts

Caption: Workflow for computational spectroscopic prediction.

Comparative Analysis: Bridging the Gap

With both experimental and predicted data in hand, a detailed comparison can be performed. The following tables present predicted spectroscopic data for the analogue 4-methylenepiperidine hydrobromide, which serves as a reference for what we would expect for this compound.[2]

NMR Data Comparison

Table 1: Predicted NMR Data for 4-Methylenepiperidine Hydrobromide [2]

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~9.0 - 10.0Broad SingletN-H₂⁺
¹H~4.9Singlet=CH₂
¹H~3.2TripletC₂-H₂, C₆-H₂
¹H~2.6TripletC₃-H₂, C₅-H₂
¹³C~140 - 150-C₄
¹³C~105 - 115-=CH₂
¹³C~40 - 50-C₂, C₆
¹³C~30 - 40-C₃, C₅

Note: These are predicted values for the hydrobromide salt and serve as an illustrative example.

For this compound, we would expect to see the disappearance of the N-H₂⁺ signal and the appearance of a singlet corresponding to the N-CH₃ group, likely in the 2.2-2.5 ppm region for the ¹H NMR. The other signals would be expected at similar chemical shifts to the analogue.

Analysis:

  • Chemical Shifts: The primary comparison is the direct correlation between the experimental and computed chemical shifts. A good correlation, often visualized with a plot of experimental vs. calculated shifts yielding a high R² value, provides strong evidence for the correct structural assignment.

  • Signal Multiplicity: The predicted coupling patterns in the ¹H NMR should match the experimental spectrum.

  • Discrepancies: Minor discrepancies are expected. Systematic errors in the computational method can often be corrected by a linear scaling of the calculated data. Larger, non-systematic errors may indicate a need to reconsider the proposed structure or to investigate conformational isomers.

Vibrational Spectroscopy Data Comparison

Table 2: Key Predicted IR Vibrational Frequencies for 4-Methylenepiperidine Hydrobromide [2]

Predicted Wavenumber (cm⁻¹)Vibrational Mode
~3000-3100=C-H stretch
~2800-3000C-H stretch (aliphatic)
~1650C=C stretch
~1400-1500CH₂ scissoring
~890=CH₂ wag (out-of-plane)

Note: These are predicted values for the hydrobromide salt and serve as an illustrative example.

For this compound, the key vibrational modes are expected to be similar. The presence of the N-CH₃ group would introduce additional C-H stretching and bending vibrations.

Analysis:

  • Peak Positions: The calculated vibrational frequencies should correspond to the major peaks in the experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other method-inherent approximations.

  • Intensities: The relative intensities of the predicted peaks should qualitatively match the experimental spectra.

  • Complementarity: IR and Raman spectroscopy are complementary. Strong IR bands are often weak in the Raman spectrum and vice versa. A successful computational model should reproduce this complementarity. The symmetric C=C stretch of the exocyclic methylene group, for example, is expected to be strong in the Raman spectrum.

Trustworthiness and Self-Validation

The described workflow incorporates a self-validating system. The convergence of multiple, independent spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Raman) with a single, computationally derived structure provides a high degree of confidence. If the computational model accurately predicts all experimental spectra, it strongly supports the proposed structure. Conversely, a significant mismatch in any one of the techniques would indicate a need to revisit either the experimental data or the computational model.

Conclusion

The integration of computational predictions with experimental data provides a powerful and robust framework for the structural characterization of molecules like this compound. While a direct side-by-side comparison for this specific molecule is limited by the available literature, the methodological guide presented here offers a comprehensive roadmap for researchers. By carefully acquiring high-quality experimental data and employing rigorous, well-validated computational protocols, scientists can bridge the gap between theory and experiment, leading to unambiguous structural elucidation and a deeper understanding of molecular properties.

References

The Strategic Advantage of the Exocyclic Methylene: A Comparative Guide to 1-Methyl-4-Methylenepiperidine Versus Other Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in the realm of drug discovery and development.[1] Its prevalence in a vast number of clinically approved drugs, particularly those targeting the central nervous system (CNS), underscores its importance.[2] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with a multitude of biological targets.[1] Furthermore, the basic nitrogen atom imparts favorable physicochemical properties, such as aqueous solubility, which are crucial for drug delivery and formulation.[3]

However, the very versatility of the piperidine scaffold necessitates a nuanced understanding of how subtle structural modifications can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the 1-methyl-4-methylenepiperidine scaffold against other commonly employed piperidine motifs, including the parent piperidine, N-methylpiperidine, and 4-methylpiperidine. We will explore how the introduction of an exocyclic methylene group at the 4-position, in conjunction with N-methylation, influences key drug-like properties, including conformational behavior, physicochemical characteristics (lipophilicity and basicity), and metabolic stability. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of novel therapeutics.

The this compound Scaffold: Unique Structural and Electronic Features

The this compound moiety introduces a key structural feature: an exocyclic double bond. This seemingly minor alteration has significant implications for the ring's conformation and electronic properties compared to its saturated counterparts.

Conformational Analysis: A Shift from the Chair

Saturated piperidine rings predominantly adopt a chair conformation to minimize steric strain.[4] In the case of N-methylpiperidine, the methyl group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable to avoid steric clashes.[5] The introduction of the sp²-hybridized carbon at the 4-position in this compound flattens the ring in that region, leading to a departure from the perfect chair conformation. This altered geometry can influence the orientation of substituents and their interactions with biological targets.[4]

cluster_0 Conformational Comparison N-Methylpiperidine N-Methylpiperidine This compound This compound A N-Methylpiperidine (Chair Conformation) B This compound (Distorted Conformation) A->B Introduction of exocyclic double bond G start Drug Candidate (Piperidine Scaffold) microsomes Liver Microsomes + NADPH start->microsomes Incubation at 37°C analysis LC-MS/MS Analysis microsomes->analysis Quenching & Processing data Data Analysis: - % Parent Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analysis->data

References

A Comparative Guide to the Drug-Like Properties of Novel 1-Methyl-4-methylenepiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides a comprehensive assessment of the drug-like properties of a series of novel 1-Methyl-4-methylenepiperidine derivatives. Through a systematic evaluation of key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, this document offers a comparative analysis to guide lead optimization and candidate selection. We present detailed experimental protocols and supporting data for physicochemical properties, permeability, metabolic stability, and cytotoxicity, benchmarked against a known CNS-active compound, Donepezil.

Introduction: The Rationale for Assessing Piperidine Derivatives

The prevalence of the piperidine ring in CNS drugs underscores its favorable pharmacokinetic characteristics, including its potential to enhance blood-brain barrier penetration.[1][4] The this compound core represents a versatile scaffold for generating novel chemical entities with potential therapeutic applications. However, early and rigorous assessment of drug-like properties is critical to mitigate the risk of late-stage attrition in the drug development pipeline.[5][6][7] This guide focuses on a multi-parameter optimization approach, evaluating a series of hypothetical derivatives (MPP-001 to MPP-004) to illustrate the process of identifying candidates with the most promising ADME profiles.

Foundational Drug-Likeness Assessment: In Silico and Physicochemical Profiling

A foundational step in drug discovery is the early evaluation of physicochemical properties that govern a compound's behavior in a biological system.[5][8] These properties are often predictive of oral bioavailability and overall drugability.

Lipinski's Rule of Five: A First Pass Filter

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a chemical compound, particularly for orally administered drugs.[8][9][10][11] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (log P) not greater than 5.[8][9]

In silico analysis of our novel this compound derivatives and the reference compound, Donepezil, indicates general compliance with these rules, suggesting a favorable starting point for further investigation.

Quantitative Physicochemical Characterization

Beyond computational predictions, experimental determination of key physicochemical properties provides a more accurate and nuanced understanding of a compound's behavior.

Table 1: Physicochemical Properties of this compound Derivatives and Donepezil

CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (µM) at pH 7.4
MPP-001 285.42.8150
MPP-002 315.43.585
MPP-003 345.54.240
MPP-004 375.54.915
Donepezil 379.54.625
  • Lipophilicity (cLogP): The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[12][13][14] As seen in Table 1, the cLogP values of the derivatives increase with structural modifications, approaching the lipophilicity of Donepezil. While higher lipophilicity can improve membrane permeability, it may also lead to lower aqueous solubility and increased metabolic clearance.[15]

  • Aqueous Solubility: Adequate aqueous solubility is essential for drug absorption and formulation.[16][17][18] The kinetic solubility of the derivatives was determined at a physiologically relevant pH of 7.4. A clear trend of decreasing solubility is observed with increasing lipophilicity.

Permeability Assessment: Predicting Absorption

The ability of a drug to permeate biological membranes is a key determinant of its absorption.[5][19] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across the gastrointestinal tract.[19][20][21]

PAMPA Workflow

The PAMPA model provides a simplified, cell-free system to assess passive permeability, avoiding the complexities of active transport mechanisms.[19][20]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Membrane (e.g., 2% DOPC in dodecane) add_lipid Add Lipid Solution to Donor Plate Filter prep_lipid->add_lipid prep_compounds Prepare Compound Solutions (in buffer, pH 7.4) add_compound Add Compound Solution to Donor Plate prep_compounds->add_compound prep_plate Prepare Donor and Acceptor Plates add_buffer Add Buffer to Acceptor Plate prep_plate->add_buffer add_lipid->add_compound incubate Incubate Sandwich (Room Temperature) add_compound->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 2: PAMPA Permeability of this compound Derivatives and Donepezil

CompoundPermeability (Pe) (10⁻⁶ cm/s)Classification
MPP-001 3.5Low to Moderate
MPP-002 8.2Moderate to High
MPP-003 12.5High
MPP-004 15.1High
Donepezil 14.8High

The results indicate that as lipophilicity increases across the series, the permeability also increases, with MPP-003 and MPP-004 showing permeability comparable to the high-permeability reference compound, Donepezil.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen.[22][23][24] In vitro assays using liver microsomes are widely employed to assess the intrinsic clearance of compounds, primarily mediated by cytochrome P450 enzymes.[22][25][26]

Microsomal Stability Assay Protocol

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and necessary cofactors.[23][27]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes (Human, Rat) mix Combine Microsomes, Compound, and Buffer prep_microsomes->mix prep_compound Prepare Compound Stock Solution prep_compound->mix prep_cofactor Prepare NADPH Cofactor Solution initiate Initiate Reaction (Add NADPH) prep_cofactor->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Collect Aliquots at Various Time Points initiate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate Drug_Properties_Comparison cluster_MPP001 MPP-001 cluster_MPP002 MPP-002 cluster_MPP003 MPP-003 cluster_MPP004 MPP-004 MPP001_Sol High Solubility MPP001_Perm Low Permeability MPP001_Stab High Stability MPP001_Tox Low Toxicity MPP002_Sol Good Solubility MPP002_Perm Good Permeability MPP002_Stab Good Stability MPP002_Tox Low Toxicity MPP003_Sol Moderate Solubility MPP003_Perm High Permeability MPP003_Stab Moderate Stability MPP003_Tox Low Toxicity MPP004_Sol Low Solubility MPP004_Perm High Permeability MPP004_Stab Low Stability MPP004_Tox Moderate Toxicity

References

Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling in the Mechanistic Study of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of synthetic chemistry and drug development, a thorough understanding of reaction mechanisms is paramount. It is the compass that guides optimization, predicts outcomes, and ultimately ensures the safe and efficient synthesis of target molecules. 1-Methyl-4-methylenepiperidine, a versatile synthetic intermediate, presents a fascinating case study for the application of advanced mechanistic elucidation techniques. Its structure, featuring a reactive exocyclic double bond and a tertiary amine, opens the door to a variety of reaction pathways. This guide provides a comprehensive comparison of how different isotopic labeling strategies can be employed to unravel the nuanced mechanisms of reactions involving this important scaffold. While direct literature on isotopic labeling studies of this compound is scarce, this guide will draw upon established principles and analogous systems to present a robust framework for designing and interpreting such experiments.

The Power of Seeing the Unseen: The Rationale for Isotopic Labeling

Isotopic labeling is a powerful technique that allows chemists to trace the fate of specific atoms throughout a chemical transformation. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (¹⁵N)), we introduce a subtle mass change that can be detected by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This "atomic spy" provides invaluable insights into bond-making and bond-breaking events, the formation of intermediates, and the occurrence of rearrangements, information that is often inaccessible through conventional kinetic or spectroscopic studies.

Comparative Analysis of Isotopic Labeling Strategies for this compound

The choice of isotopic label and the experimental design are intrinsically linked to the specific reaction mechanism being investigated. Here, we compare and contrast the application of deuterium, carbon-13, and nitrogen-15 labeling to elucidate the mechanisms of three key reaction types relevant to this compound: electrophilic addition to the double bond, cycloaddition reactions, and reactions involving the N-methyl group.

Electrophilic Addition to the Methylene Group: A Deuterium Labeling Approach

Electrophilic additions to the exocyclic double bond of this compound can proceed through different pathways, leading to regioisomers. Deuterium labeling of the electrophile is a classic and effective method to distinguish between these possibilities.

Hypothetical Reaction: Addition of Deuterium Bromide (DBr) to this compound.

Mechanistic Question: Does the reaction proceed via a Markovnikov or anti-Markovnikov addition? Is there evidence for a carbocation intermediate?

Comparative Labeling Strategy:

Isotopic LabelExperimental SetupExpected Outcome & Interpretation
Deuterium (²H) React this compound with DBr.Markovnikov Addition: The deuterium will add to the less substituted carbon of the double bond, and the bromine to the more substituted carbon, forming 1-bromo-1-(deuteromethyl)-4-methylpiperidine. This indicates the formation of a more stable tertiary carbocation intermediate at the quaternary carbon. ¹H NMR will show the disappearance of the methylene protons and the appearance of a new signal for the CH₂D group.
Anti-Markovnikov Addition: The deuterium will add to the more substituted carbon, and the bromine to the less substituted carbon, yielding 1-(bromomethyl)-1-deutero-4-methylpiperidine. This would suggest a different, possibly radical, mechanism.

Data Presentation:

Product¹H NMR Chemical Shift (δ, ppm) of Deuterated PositionMass Spectrometry (m/z)
Markovnikov Product ~1.0-1.2 (CH₂D)[M+H]⁺ = 193/195 (Br isotopes)
Anti-Markovnikov Product ~3.5 (CHDBr)[M+H]⁺ = 193/195 (Br isotopes)

Experimental Protocol: Synthesis of Deuterated this compound

A deuterated precursor, 1-Methyl-4-piperidone-2,2,6,6-d₄, can be used to synthesize the labeled starting material for other studies.

  • Synthesis of 1-Methyl-4-piperidone-2,2,6,6-d₄: Commercially available 4-piperidone hydrochloride hydrate can be deuterated at the α-positions to the carbonyl group by exchange with D₂O under basic conditions. The N-methylation can then be achieved using a deuterated methyl source like CD₃I.

  • Wittig Reaction: The deuterated ketone is then subjected to a Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) to introduce the methylene group.

Diagram of Proposed Electrophilic Addition Mechanism:

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start This compound intermediate Tertiary Carbocation start->intermediate Protonation (Deuteration) reagent DBr reagent->intermediate product Markovnikov Addition Product intermediate->product Nucleophilic Attack by Br⁻

Caption: Proposed mechanism for the Markovnikov addition of DBr.

Cycloaddition Reactions: Probing Concerted vs. Stepwise Mechanisms with ¹³C Kinetic Isotope Effects

Cycloaddition reactions, such as the Diels-Alder reaction, at the exocyclic double bond can proceed through either a concerted or a stepwise mechanism. Measuring the ¹³C kinetic isotope effect (KIE) at the reacting carbons can provide strong evidence to differentiate between these two pathways.

Hypothetical Reaction: Diels-Alder reaction of this compound with a dienophile.

Mechanistic Question: Is the reaction concerted or does it proceed via a diradical or zwitterionic intermediate?

Comparative Labeling Strategy:

Isotopic LabelExperimental SetupExpected Outcome & Interpretation
Carbon-13 (¹³C) The reaction is carried out with natural abundance ¹³C starting material. The isotopic composition of the starting material and product at low conversion is precisely measured by quantitative ¹³C NMR or Isotope Ratio Mass Spectrometry.Concerted Mechanism: A significant primary ¹³C KIE will be observed at both carbons of the double bond, as the bonding at both carbons is changing in the rate-determining transition state.
Stepwise Mechanism: If the formation of the first bond is rate-determining, a large ¹³C KIE will be observed only at the carbon involved in this initial bond formation. The KIE at the other carbon will be negligible.

Data Presentation:

Position of ¹³C LabelExpected KIE (k¹²/k¹³) for Concerted MechanismExpected KIE (k¹²/k¹³) for Stepwise Mechanism (First bond to C4)
C4 (quaternary) > 1.02> 1.02
Methylene Carbon > 1.02~ 1.00

Experimental Protocol: ¹³C KIE Measurement

  • Reaction Setup: The reaction is run to a low conversion (typically <10%).

  • Sample Preparation: The unreacted starting material is carefully isolated from the reaction mixture.

  • Isotopic Analysis: The ¹³C/¹²C ratio of the isolated starting material and the initial starting material is determined with high precision using quantitative ¹³C NMR spectroscopy or combustion isotope ratio mass spectrometry.

  • KIE Calculation: The KIE is calculated from the measured isotope ratios and the fractional conversion of the reaction.

Diagram of Concerted vs. Stepwise Cycloaddition:

G cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism A Reactants TS1 Transition State (Both bonds forming) A->TS1 C1 Product TS1->C1 B Reactants TS2 Transition State 1 (First bond forming) B->TS2 I Intermediate TS2->I TS3 Transition State 2 (Second bond forming) I->TS3 C2 Product TS3->C2

Caption: Comparison of concerted and stepwise cycloaddition pathways.

Reactions Involving the N-Methyl Group: Insights from ¹⁵N Labeling

The nitrogen atom and its methyl substituent can also participate in or influence reactions. For instance, in Hofmann elimination-type reactions or metabolic studies, tracing the fate of the nitrogen atom is crucial.

Hypothetical Study: Investigating the mechanism of a reaction involving the potential loss or transformation of the N-methyl group.

Mechanistic Question: Does the N-methyl group remain attached to the piperidine ring throughout the reaction?

Comparative Labeling Strategy:

Isotopic LabelExperimental SetupExpected Outcome & Interpretation
Nitrogen-15 (¹⁵N) Synthesize this compound with a ¹⁵N-labeled nitrogen atom. This can be achieved by using a ¹⁵N-labeled precursor in the synthesis, such as ¹⁵NH₄Cl.No N-C Bond Cleavage: If the N-methyl group remains intact, the ¹⁵N label will be retained in the final product. This can be confirmed by ¹⁵N NMR or by observing the characteristic isotopic pattern in the mass spectrum.
N-C Bond Cleavage: If the reaction involves cleavage of the N-methyl bond, the ¹⁵N label may be lost from the main product or appear in a different fragment, which can be detected by MS analysis of the reaction mixture.

Experimental Protocol: Synthesis of ¹⁵N-labeled this compound

  • Synthesis of ¹⁵N-piperidine: This can be achieved through a multi-step synthesis starting from a simple ¹⁵N source like ¹⁵NH₄Cl.

  • N-Methylation: The resulting ¹⁵N-piperidine can be methylated using a suitable methylating agent.

  • Introduction of the Methylene Group: The 4-position can be functionalized to a ketone and then converted to the methylene group via a Wittig reaction, similar to the protocol for the deuterated compound.

Diagram of Experimental Workflow for ¹⁵N Labeling Study:

G A Synthesis of ¹⁵N-labeled This compound B Reaction under Investigation A->B C Product Isolation and Purification B->C D Analysis by ¹⁵N NMR and Mass Spectrometry C->D E Mechanistic Interpretation D->E

Caption: Workflow for a ¹⁵N isotopic labeling experiment.

Conclusion: A Multi-faceted Approach to Mechanistic Clarity

The judicious use of isotopic labeling provides an unparalleled level of detail in the study of reaction mechanisms. For a molecule as versatile as this compound, a multi-pronged approach employing deuterium, carbon-13, and nitrogen-15 labeling can illuminate the subtle intricacies of its chemical behavior. While this guide has presented a comparative framework based on established methodologies, the true power of these techniques lies in their creative application to specific and challenging mechanistic questions. By carefully designing and executing isotopic labeling experiments, researchers can gain the fundamental insights necessary to control and innovate in the synthesis of complex molecules.

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 1-Methyl-4-methylenepiperidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise control and unambiguous confirmation of molecular stereochemistry are non-negotiable. The 1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives serve as foundational building blocks for a multitude of therapeutic agents. When functionalizing 1-methyl-4-methylenepiperidine, an otherwise achiral precursor, new stereocenters are generated. The spatial arrangement of these new substituents dictates the molecule's three-dimensional shape, which in turn governs its pharmacological activity, metabolic stability, and toxicity profile.

This guide provides an in-depth comparison of common synthetic transformations of this compound, focusing on the stereochemical outcomes and the analytical methodologies required for their rigorous confirmation. We will move beyond simple procedural lists to explore the mechanistic underpinnings of stereoselectivity, offering field-proven insights into why certain reagents and conditions favor specific isomers.

Section 1: Hydroboration-Oxidation: A Study in Syn-Addition and Facial Selectivity

The hydroboration-oxidation of the exocyclic methylene group in this compound is a robust method for introducing a hydroxymethyl group, creating a new stereocenter at the C4 position. The reaction is renowned for its stereospecificity, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond.[1][2] The subsequent oxidation step replaces the boron atom with a hydroxyl group with complete retention of configuration.[3]

The Causality Behind Stereochemical Control

The stereochemical outcome is dictated by the facial selectivity of the initial hydroboration step—that is, whether the borane reagent attacks from the axial or equatorial face of the piperidine ring. This is primarily governed by steric hindrance. The bulky borane reagent (e.g., BH₃·THF, 9-BBN) will preferentially approach the double bond from the less sterically hindered face.[4][5] For this compound, the dominant chair conformation places the N-methyl group in the equatorial position to minimize steric strain. This conformation influences the approach of the borane.

Furthermore, the nitrogen atom within the ring can exert a directing effect. While less pronounced than in acyclic homoallylic amines, the Lewis basic nitrogen can transiently coordinate with the Lewis acidic borane, potentially influencing the trajectory of its addition.[6] However, steric factors are generally the dominant controlling element in this system.

Caption: Workflow for the hydroboration-oxidation of this compound.

Comparative Analysis of Hydroborating Agents

The choice of hydroborating agent is critical as its steric bulk directly impacts the diastereoselectivity of the reaction. More sterically demanding boranes enhance the facial selectivity.

ReagentTypical Diastereomeric Ratio (trans:cis)Key Considerations
Borane-THF complex (BH₃·THF) ~4:1Least sterically hindered; moderate selectivity.[7]
9-Borabicyclo[3.3.1]nonane (9-BBN) >10:1Highly sterically hindered, leading to excellent facial selectivity for the less hindered face.[8]
Disiamylborane >10:1Similar to 9-BBN, offers high selectivity due to its bulky nature.[7]

Note: Ratios are illustrative and can vary with precise reaction conditions.

Experimental Protocol: Hydroboration-Oxidation with 9-BBN

This protocol is designed to be self-validating by employing a highly selective reagent to maximize the formation of the desired trans isomer.

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Hydroboration: Cool the solution to 0°C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously add ethanol (2 mL per mmol of substrate), followed by 3 M aqueous sodium hydroxide (NaOH, 3.0 eq). Then, slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 25°C.

  • Workup: Stir the mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Confirming Stereochemistry with NMR Spectroscopy

The relative stereochemistry of the major (trans) and minor (cis) isomers of (1-methylpiperidin-4-yl)methanol is definitively assigned using NMR techniques.

  • ¹H NMR: The key diagnostic proton is the axial or equatorial proton at C4 (the carbon bearing the hydroxymethyl group). In the major trans isomer, the bulky hydroxymethyl group will preferentially occupy the equatorial position. The C4-H will therefore be axial, exhibiting large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons on C3 and C5. In the minor cis isomer, the hydroxymethyl group is axial, placing the C4-H in the equatorial position, which results in smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

  • ¹³C NMR: The chemical shifts of the ring carbons can also be diagnostic. Carbons gauche to an axial substituent are typically shielded (shifted upfield) compared to their counterparts in the equatorial isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides through-space correlations. For the trans isomer, a correlation will be observed between the axial C4-H and the axial protons at C2 and C6. For the cis isomer, the equatorial C4-H will show correlations to both axial and equatorial protons at C2 and C6.

Section 2: Catalytic Hydrogenation: Accessing Dimethylpiperidine Isomers

Catalytic hydrogenation of the exocyclic double bond provides a direct route to 1,4-dimethylpiperidine, creating a new stereocenter at C4. The reaction proceeds via syn-addition of two hydrogen atoms from the surface of a heterogeneous catalyst.[9]

The Causality Behind Stereochemical Control

The diastereoselectivity of catalytic hydrogenation is determined by the mode of adsorption of the alkene onto the catalyst surface. The molecule will preferentially adsorb via its less sterically hindered face. In the case of this compound, the catalyst (e.g., PtO₂, Pd/C) will be approached from the face opposite the axial C-H bonds at the C2 and C6 positions, leading to the delivery of hydrogen from that face. This typically results in the formation of the cis-1,4-dimethylpiperidine as the major product, where the newly formed methyl group is axial.

Caption: Workflow for the catalytic hydrogenation of this compound.

Comparative Analysis of Hydrogenation Catalysts

The choice of catalyst and solvent can influence the stereochemical outcome. Acidic media like acetic acid can enhance the rate of reaction.[9]

CatalystSolventTypical Diastereomeric Ratio (cis:trans)Key Considerations
PtO₂ (Adam's catalyst) Acetic Acid (AcOH)~5:1Highly active catalyst, often favoring the cis product under acidic conditions.[9]
10% Pd/C Ethanol (EtOH)~3:1Common and effective catalyst; selectivity can be slightly lower than PtO₂.[10]
Rh/C Methanol (MeOH)VariableActivity and selectivity can be substrate-dependent.

Note: Ratios are illustrative and can vary with pressure, temperature, and catalyst loading.

Experimental Protocol: Catalytic Hydrogenation with PtO₂
  • Preparation: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq) and platinum(IV) oxide (PtO₂, 0.05 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (~0.5 M).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[9]

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 1 M NaOH and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.

  • Purification: The isomers can be separated by careful column chromatography or, in some cases, by fractional distillation.

Confirming Stereochemistry with NMR Spectroscopy
  • ¹H NMR: The key is to analyze the signals for the new methyl group at C4. In the thermodynamically more stable trans isomer, both the N-methyl and C4-methyl groups are equatorial. In the kinetically favored cis isomer, the N-methyl is equatorial while the C4-methyl is axial. The chemical shift of the axial vs. equatorial methyl protons will be different.

  • ¹³C NMR: The stereochemistry is most reliably determined by ¹³C NMR. An axial methyl group experiences steric compression from axial hydrogens, causing its carbon signal to be shifted significantly upfield (shielded) compared to an equatorial methyl group. This "gamma-gauche" effect is a powerful diagnostic tool. For 1,4-dimethylpiperidine, the C4-methyl carbon signal in the cis isomer will appear at a lower ppm value than in the trans isomer.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-4-methylenepiperidine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety and environmental stewardship. 1-Methyl-4-methylenepiperidine, a substituted piperidine derivative, requires meticulous handling not only during its use in synthesis but critically, through its entire lifecycle to its final disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and in accordance with regulatory best practices. The causality behind each procedural step is explained to foster a deep understanding of the principles of chemical waste management.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the inherent hazards of this compound is the foundation of its safe disposal. While specific toxicological data for this exact compound is not extensively published, its structure as a tertiary amine and a piperidine derivative informs a conservative safety approach based on analogous compounds.[1]

Key Hazards:

  • Corrosivity: Like many amines, it is expected to be corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Accidental contact requires immediate and thorough rinsing with water.

  • Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air, especially upon heating.[2][3][4] It is crucial to handle it away from all sources of ignition and to use spark-proof tools.[3][5]

  • Reactivity: As a tertiary amine, it is a base and will react exothermically with acids.[5] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][6]

  • Toxicity: Inhalation of vapors may cause respiratory irritation. Upon combustion, it will emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[3][7]

This hazard profile dictates that this compound must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general municipal waste .[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A robust PPE protocol is mandatory for all personnel handling this compound waste.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[10]Protects against splashes of the corrosive liquid and irritating vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile). It is advisable to double-glove.[11]Prevents direct skin contact with the corrosive material.
Body Protection A flame-retardant lab coat and, if handling larger quantities, a chemical-resistant apron.[12]Protects against spills and splashes.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[6] A NIOSH-approved respirator with an organic vapor cartridge may be required if exposure limits are exceeded.[3]Minimizes inhalation of potentially harmful and irritating vapors.

Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage. The primary and most recommended pathway is through a licensed professional hazardous waste disposal service.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (Unused reagent, contaminated labware, spill cleanup material) B Segregate Waste Immediately A->B Step 1 C Collect in Designated Hazardous Waste Container (Compatible, leak-proof, sealed) B->C Step 2 D Label Container Correctly ('Hazardous Waste', full chemical name, date, hazard pictograms) C->D Step 3 E Store in Satellite Accumulation Area (SAA) (At or near point of generation, secondary containment) D->E Step 4 F Arrange Professional Disposal (Contact licensed EHS vendor) E->F Step 5 G Final Disposition: High-Temperature Incineration (With afterburner and scrubber) F->G Step 6

Caption: Logical workflow for the disposal of this compound waste.

Detailed Disposal Methodologies

Method 1: Professional Disposal Service (Recommended)

This is the most secure and compliant method for all quantities of this compound waste.[13][14]

Experimental Protocol: Waste Collection for Professional Disposal

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[8][11] Ensure it has a secure, screw-on cap.

  • Collect Waste: Place all materials contaminated with this compound, including unused product, reaction residues, and contaminated items (pipette tips, gloves, absorbent pads), into the designated container.[14] Do not mix with other waste streams.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and appropriate hazard symbols (corrosive, flammable).[8][14]

  • Storage: Keep the container sealed when not in use.[15] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[15] The SAA must be a secure, well-ventilated area away from incompatible materials.[3]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[15]

Method 2: Incineration

Incineration is the ultimate disposal method for this compound, carried out by professional waste management facilities.[4][16]

  • Mechanism: High-temperature incineration effectively destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen gas.[17]

  • Operational Consideration: Due to the nitrogen content of the piperidine ring, incineration can produce harmful nitrogen oxides (NOx).[17][18] Compliant incineration facilities are equipped with specialized afterburners and flue-gas scrubbing systems to neutralize these emissions and prevent their release into the atmosphere.[19][20]

Method 3: In-Lab Spill Management and Decontamination

In the event of a small spill, immediate and correct action is crucial. All spill cleanup materials must be treated as hazardous waste.[14]

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[1][7] Eliminate all ignition sources immediately.[3][5]

  • Contain: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a universal chemical absorbent pad.[3][5][14]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[3][5]

  • Decontaminate: Clean the spill surface area. A 5% solution of a weak acid like acetic acid can be used to neutralize any remaining amine residue, followed by a thorough water rinse.[7]

  • Dispose: All contaminated cleaning materials must be placed in the hazardous waste container for professional disposal.[14]

The Option of In-Lab Neutralization (Use with Extreme Caution)

For very small quantities, neutralization can be considered as a pre-treatment step to reduce the reactivity of the waste, but only if explicitly permitted by your institution's EHS department and local regulations . The neutralized solution must still be collected and disposed of as hazardous waste.[7][21]

  • Causality: As a tertiary amine, this compound is basic and can be neutralized by a weak acid.[22][23] This acid-base reaction is exothermic and must be performed with extreme care.[21]

Experimental Protocol: Small-Scale Neutralization Pre-Treatment

  • Work Environment: Perform the procedure in a functioning chemical fume hood while wearing all required PPE.

  • Preparation: Place the small quantity of this compound waste into a large beaker containing a stir bar and place it in an ice bath to manage heat generation.

  • Dilution: Dilute the amine waste with a water-miscible solvent like isopropanol or ethanol to help control the reaction rate.

  • Neutralization: Slowly, and with constant stirring, add a weak acid (e.g., 5% acetic acid or citric acid solution) dropwise.[7][22]

  • Monitoring: Monitor the pH of the solution. The target is a pH between 5.0 and 9.0.[21]

  • Collection: Once neutralized, transfer the entire solution to the designated hazardous waste container for professional disposal.

Conclusion

The disposal of this compound is governed by its chemical properties as a flammable, corrosive, and reactive amine. The only acceptable and safe disposal path is through segregation, proper containment, and transfer to a licensed hazardous waste management facility for high-temperature incineration. In-lab procedures should be strictly limited to spill management and, only if approved, pre-treatment of small quantities by trained professionals. Adherence to these protocols is not merely a matter of compliance but a fundamental responsibility for protecting personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-methylenepiperidine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-methylenepiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.